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2-amino-N-methyl-3-phenylpropanamide Documentation Hub

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  • Product: 2-amino-N-methyl-3-phenylpropanamide
  • CAS: 60058-40-4

Core Science & Biosynthesis

Foundational

N-methyl-L-phenylalaninamide (NMPA): A Privileged Scaffold in Allosteric Modulation and Macromolecular Assembly Inhibition

Executive Summary In the landscape of modern rational drug design, the identification of privileged scaffolds that can navigate complex conformational landscapes is paramount. N-methyl-L-phenylalaninamide (NMPA) has emer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, the identification of privileged scaffolds that can navigate complex conformational landscapes is paramount. N-methyl-L-phenylalaninamide (NMPA) has emerged as a highly versatile pharmacophore. By conferring unique steric constraints and proteolytic stability, the NMPA moiety enables small molecules to access highly specific, non-canonical binding sites. This technical guide explores the mechanistic causality behind NMPA's biological activity across three distinct therapeutic domains: the intracellular allosteric modulation of G-protein-coupled receptors (GPCRs), the inhibition of viral capsid assembly, and the optimization of cytotoxic payloads in antibody-drug conjugates (ADCs).

The NMPA Pharmacophore: Structural Dynamics

NMPA () is characterized by its N-methylated amide backbone[1]. From a thermodynamic perspective, N-methylation eliminates a hydrogen bond donor, thereby increasing the lipophilicity and membrane permeability of the molecule. More importantly, it restricts the Ramachandran dihedral angles ( ϕ and ψ ), forcing the molecule into a pre-organized conformational state. This reduction in entropic penalty upon target binding is the primary driver for the high-affinity interactions observed in NMPA-derived therapeutics.

Intracellular Allosteric Modulation of GPCRs (β2AR)

The high sequence conservation of orthosteric pockets across GPCR subfamilies (e.g., the nine adrenergic receptors) poses a significant challenge for subtype-selective drug discovery[2]. To circumvent this, researchers have targeted less-conserved allosteric sites.

NMPA derivatives, notably Compound 15PA (Cmpd-15PA) , represent a breakthrough as the first intracellular allosteric beta-blockers[2]. Crystallographic data () reveals that the NMPA moiety of Cmpd-15PA binds to a pocket formed by the cytoplasmic ends of transmembrane segments 1, 2, 6, and 7, as well as intracellular loop 1 and helix 8[2][3].

Mechanistic Causality: The binding of the NMPA derivative acts as a "molecular wedge." It sterically hinders the outward movement of transmembrane helix 6 (TM6), a conformational change strictly required for G-protein coupling. Consequently, Cmpd-15PA exhibits profound negative cooperativity with orthosteric agonists, locking the receptor in an inactive state without competing for the endogenous ligand binding site[3].

Allosteric_Modulation Agonist Orthosteric Agonist Receptor β2-Adrenergic Receptor Agonist->Receptor Activates G_Protein G-Protein Coupling Receptor->G_Protein Blocked Arrestin β-Arrestin Recruitment Receptor->Arrestin Blocked NMPA NMPA Derivative (Cmpd-15PA) NMPA->Receptor Allosteric Inhibition

GPCR Allosteric Modulation Pathway by NMPA Derivatives.

Viral Capsid (CA) Assembly Inhibition

Beyond membrane receptors, the NMPA scaffold is highly effective in disrupting protein-protein interactions (PPIs). In HIV-1 therapeutics, the viral capsid (CA) protein must assemble into a conical fullerene core to protect the viral genome.

Compounds like ZW-1261 incorporate the NMPA motif to target the interface between CA monomers ()[4]. Molecular dynamics free energy simulations have demonstrated that the NMPA group projects into a hydrophobic sub-pocket at the hexamer interface[4].

Mechanistic Causality: The rigid N-methyl group prevents the ligand from adopting a collapsed conformation, forcing it to bridge two adjacent CA monomers. This premature cross-linking accelerates aberrant capsid assembly, resulting in malformed, non-infectious virions. Furthermore, the thermodynamic stability provided by NMPA helps overcome resistance mutations (e.g., M66I), which typically cause massive free energy costs for drug-induced protein side-chain reorganization[4].

Application in Antibody-Drug Conjugates (ADCs)

In oncology, NMPA is utilized as a C-terminal capping group in highly potent tubulin inhibitors, such as N,N-dialkylauristatins [5].

Mechanistic Causality: When the ADC is internalized by a tumor cell and the linker is cleaved, the free auristatin payload is released. The NMPA C-terminus fine-tunes the payload's hydrophobicity. If the payload is too hydrophilic, it cannot cross cell membranes to exert a "bystander effect" on neighboring tumor cells. If it is too lipophilic, it aggregates. NMPA strikes the optimal partition coefficient (LogP), maximizing the eradication of heterogeneous solid tumors[5].

Quantitative Pharmacological Data

The following table summarizes the biological activity of key NMPA-derived compounds across different therapeutic targets:

Compound / DerivativePrimary TargetMechanism of ActionKey Activity MetricStructural Reference
Cmpd-15PA β2-Adrenergic ReceptorIntracellular Allosteric AntagonistIC50 ≈ 2.5 µM[2]
ZW-1261 HIV-1 Capsid (CA)Hexamer Interface InhibitorLow nM Affinity[4]
Auristatin Analogs Tubulin (via ADCs)Microtubule Polymerization InhibitorIC50 < 1 nM[5]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating strict internal controls and causality-driven methodologies.

Protocol 1: Radioligand Binding Assay for GPCR Allosteric Modulators

This assay quantifies the negative cooperativity between an NMPA allosteric modulator and an orthosteric radioligand.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from Sf9 insect cells expressing wild-type β2AR. Causality: Sf9 cells lack endogenous mammalian adrenergic receptors, eliminating background signal interference.

  • Ligand Incubation: Incubate 10 µg of membrane protein with 1 nM [3H]-dihydroalprenolol ([3H]-DHA) and varying concentrations of the NMPA derivative (10 pM to 100 µM) in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Thermodynamic Equilibrium: Incubate the mixture for exactly 2 hours at 25°C. Causality: Allosteric modulators significantly decrease the dissociation rate ( koff​ ) of orthosteric ligands. A 2-hour incubation ensures the system has reached true thermodynamic equilibrium, preventing artificial right-shifts in the IC50 curve.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly lipophilic radioligand.

  • Detection: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify using a liquid scintillation counter.

System Validation: The assay must pass a Z'-factor calculation. A control well with vehicle (DMSO) defines total binding, while a well with 10 µM unlabeled Alprenolol defines non-specific binding (NSB). The run is automatically invalidated if the calculated Z'-factor is < 0.5.

Workflow Prep Membrane Prep Incubation Ligand Incubation Prep->Incubation Equilibrium Thermodynamic Eq. Incubation->Equilibrium Filtration Rapid Filtration Equilibrium->Filtration Detection Scintillation Filtration->Detection

Radioligand Binding Assay Workflow for Allosteric Modulators.

Protocol 2: HIV-1 Capsid Assembly Kinetics via Dynamic Light Scattering (DLS)

This protocol measures the rate at which NMPA derivatives induce premature viral capsid multimerization.

Step-by-Step Methodology:

  • Protein Preparation: Dilute purified recombinant HIV-1 CA protein to 50 µM in a low-salt buffer (50 mM Tris-HCl, pH 8.0).

  • Baseline Stabilization: Place the sample in a DLS cuvette and monitor the baseline for 5 minutes.

  • Compound Addition: Spike in the NMPA derivative (e.g., ZW-1261) to a final concentration of 10 µM.

  • Assembly Trigger: Rapidly inject NaCl to a final concentration of 1M to trigger CA multimerization. Causality: High ionic strength shields electrostatic repulsions between CA monomers, thermodynamically driving the assembly process.

  • Kinetic Monitoring: Record the hydrodynamic radius ( Rh​ ) continuously for 30 minutes. Causality: DLS is chosen over standard end-point turbidity assays because it can detect early, soluble oligomeric states before macroscopic precipitation occurs, providing high-resolution kinetic data.

System Validation: The baseline polydispersity index (PDI) must remain stable (< 5% fluctuation) during the initial 5-minute monitoring phase. If the PDI spikes prior to the NaCl trigger, the CA protein preparation is considered pre-aggregated, and the experiment is aborted.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 10176363, (S)-2-Amino-N-methyl-3-phenylpropanamide." PubChem. [Link]

  • Liu, X., et al. "Mechanism of intracellular allosteric beta 2AR antagonist revealed by X-ray crystal structure." Nature, 2017.[Link]

  • Sun, Q., et al. "Molecular Dynamics Free Energy Simulations Reveal the Mechanism for the Antiviral Resistance of the M66I HIV-1 Capsid Mutation." Viruses, 2021.[Link]

  • Bayer Pharma AG. "New antibody drug conjugates (adcs) and the use thereof.

Sources

Exploratory

Synthesis of (S)-2-Amino-N-methyl-3-phenylpropanamide: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: (S)-2-Amino-N-methyl-3-phenylpropanamide (L-Phenylalanine N-methylamide) Executive Summary & Chemical Significance (S)-2-Amin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: (S)-2-Amino-N-methyl-3-phenylpropanamide (L-Phenylalanine N-methylamide)

Executive Summary & Chemical Significance

(S)-2-Amino-N-methyl-3-phenylpropanamide is a highly versatile chiral building block in modern synthetic organic chemistry and drug discovery. Structurally, it is the N-methylamide derivative of the essential amino acid L-phenylalanine. It serves as the critical primary precursor for the synthesis of MacMillan’s first- and second-generation imidazolidinone organocatalysts, which are ubiquitous in LUMO-, HOMO-, and SOMO-activated asymmetric transformations[1]. Furthermore, its structural motif is frequently incorporated into peptidomimetics, such as matrix metalloproteinase (MMP) inhibitors (e.g., Batimastat analogs) and various neuroactive lead compounds[2][3].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural recipes. We will dissect the thermodynamic and kinetic rationales behind two primary synthetic pathways, ensuring that your scale-up efforts maintain absolute stereochemical integrity and high atom economy.

Retrosynthetic Strategy & Pathway Selection

The synthesis of (S)-2-amino-N-methyl-3-phenylpropanamide fundamentally requires the formation of an amide bond between the carboxylic acid moiety of L-phenylalanine and methylamine. However, direct amidation of a free amino acid is thermodynamically unfavorable and prone to side reactions (e.g., diketopiperazine formation). Therefore, the carboxylate must be activated.

We evaluate two distinct, field-proven methodologies:

  • Pathway A: Direct Aminolysis of Phenylalanine Esters. This is a highly scalable, protecting-group-free route utilizing Le Chatelier's principle to drive the reaction.

  • Pathway B: Carbodiimide-Mediated Peptide Coupling. This route utilizes N-protected L-phenylalanine (e.g., Boc-Phe-OH) and standard peptide coupling reagents, offering precise kinetic control and near-zero racemization risk for complex or smaller-scale syntheses.

SynthesisPathways Phe L-Phenylalanine (Starting Material) Ester L-Phe Ethyl Ester Hydrochloride Phe->Ester SOCl2, EtOH BocPhe Boc-L-Phe-OH (N-Protected) Phe->BocPhe Boc2O, NaOH Amidation Pathway A: Direct Aminolysis (MeNH2 / EtOH) Ester->Amidation Coupling Pathway B: Peptide Coupling (MeNH2·HCl, EDC, HOBt) BocPhe->Coupling Target (S)-2-amino-N-methyl- 3-phenylpropanamide Amidation->Target 95h, RT Deprotect TFA Deprotection & Neutralization Coupling->Deprotect Boc-Phe-NHMe Deprotect->Target

Figure 1: Divergent synthetic strategies for the preparation of (S)-2-amino-N-methyl-3-phenylpropanamide.

Mechanistic Causality & Reaction Design

Pathway A: Aminolysis of Esters (The MacMillan Route)

The direct conversion of L-phenylalanine ethyl ester to the N-methylamide relies on nucleophilic acyl substitution. Because the leaving group (ethoxide) and the incoming nucleophile (methylamine) have similar basicities, the equilibrium does not inherently favor the amide.

The Causality of the Protocol: To force the reaction to completion, a massive excess of methylamine (typically a 33% w/w solution in ethanol) is employed[1]. Ethanol is specifically chosen as the solvent because it solubilizes both the polar ester hydrochloride and the gaseous methylamine, while also stabilizing the tetrahedral intermediate via hydrogen bonding. The reaction is run at room temperature for an extended period (up to 95 hours) rather than heated, specifically to prevent the thermal racemization of the α -chiral center[1].

Pathway B: Carbodiimide Coupling with HOBt

When starting from Boc-Phe-OH, the carboxylic acid must be activated. We use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

The Causality of the Protocol: The O-acylisourea is dangerously prone to forming an oxazolone intermediate, which readily undergoes base-catalyzed enolization, destroying the stereocenter[4]. To intercept this, 1-Hydroxybenzotriazole (HOBt) is added. HOBt acts as a superior nucleophile, rapidly displacing the urea to form an OBt-active ester. This ester is highly reactive toward methylamine but completely resistant to oxazolone formation, ensuring a racemization-free coupling[4][5].

Mechanism BocPhe Boc-Phe-OH Carboxylate Oacyl O-Acylisourea (Prone to Racemization) BocPhe->Oacyl + EDC EDC EDC (Carbodiimide) EDC->Oacyl OBtEster OBt-Active Ester (Stable & Chiral-Safe) Oacyl->OBtEster + HOBt (Rapid Trapping) HOBt HOBt (Nucleophilic Additive) HOBt->OBtEster Product Boc-Phe-NHMe (Target Amide) OBtEster->Product + MeNH2 MeNH2 Methylamine MeNH2->Product

Figure 2: Kinetic trapping mechanism of EDC/HOBt coupling to prevent oxazolone-induced racemization.

Validated Experimental Protocols

Protocol A: Scalable Aminolysis (Adapted from MacMillan et al.)[1]

This protocol is optimized for >100g scale synthesis.

Materials:

  • L-Phenylalanine ethyl ester hydrochloride: 1.0 eq (e.g., 100.8 g, 439 mmol)

  • Methylamine (33% w/w in ethanol): 5.5 eq (e.g., 300 mL, 2.41 mol)

Step-by-Step Workflow:

  • Reaction Initiation: In a 1L round-bottom flask equipped with a magnetic stir bar, suspend L-phenylalanine ethyl ester hydrochloride in the 33% ethanolic methylamine solution. Seal the flask tightly to prevent the escape of volatile methylamine.

  • Agitation: Stir the heterogeneous mixture vigorously at ambient temperature (20–25 °C). The solid will gradually dissolve as the free base is liberated and amidation proceeds. Maintain stirring for 95 hours.

  • Concentration: Remove the ethanol and excess methylamine in vacuo using a rotary evaporator. Ensure the water bath does not exceed 35 °C to protect the product.

  • Aqueous Workup: Dissolve the resulting crude residue in 200 mL of saturated aqueous sodium bicarbonate (NaHCO₃). This neutralizes any residual hydrochloride salts.

  • Extraction: Extract the aqueous layer with chloroform (4 x 100 mL). The product is highly organic-soluble.

  • Drying & Isolation: Combine the organic extracts, dry over anhydrous sodium carbonate (Na₂CO₃), filter, and concentrate in vacuo to yield a crude white solid.

  • Recrystallization: Recrystallize the solid from a 1:2 mixture of ethyl acetate and hexanes. Filter and dry in vacuo to yield pure (S)-2-amino-N-methyl-3-phenylpropanamide as white crystals (Typical yield: 55-67%, mp 58–60 °C)[1].

Protocol B: Precision Peptide Coupling & Deprotection[4][5]

This protocol is optimized for milligram to gram-scale discovery chemistry.

Step 1: Coupling

  • Dissolve Boc-L-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous Dichloromethane (DCM) / Dimethylformamide (DMF) (4:1 ratio, 0.2 M concentration) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.1 eq) portion-wise. Stir for 15 minutes to allow OBt-ester formation.

  • Add Methylamine hydrochloride (1.2 eq), followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor completion via TLC (Ninhydrin stain: product is Boc-protected, so it will not stain immediately unless heated strongly).

  • Workup: Dilute with DCM, wash sequentially with 1M HCl (removes unreacted amine), sat. NaHCO₃ (removes unreacted acid and HOBt), and brine. Dry over MgSO₄ and concentrate to yield Boc-Phe-NHMe.

Step 2: Deprotection

  • Dissolve crude Boc-Phe-NHMe in a 50% v/v solution of Trifluoroacetic acid (TFA) in DCM (approx. 10 mL per gram of substrate)[5].

  • Stir at room temperature for 45 minutes. The evolution of CO₂ gas indicates the cleavage of the Boc group.

  • Concentrate the mixture in vacuo to remove TFA. Co-evaporate with toluene (3x) to remove residual acid.

  • Neutralization: Dissolve the resulting TFA salt in minimal water, basify to pH 10 with 1M NaOH, and extract exhaustively with DCM. Dry and concentrate to yield the free base (S)-2-amino-N-methyl-3-phenylpropanamide.

Quantitative Data & Pathway Comparison

To assist in selecting the appropriate methodology for your specific project constraints, the quantitative metrics of both pathways are summarized below.

ParameterPathway A (Ester Aminolysis)Pathway B (Boc Coupling)
Optimal Scale > 10 grams (Process / Bulk)< 10 grams (Discovery / MedChem)
Overall Yield 55% – 67%[1]80% – 90% (Over 2 steps)
Atom Economy High (Only EtOH displaced)Low (Generates urea, isobutylene, CO₂)
Reagent Cost Very Low (MeNH₂, EtOH)High (EDC, HOBt, Boc-Phe-OH)
Racemization Risk Low (If kept strictly at RT)Near Zero (Due to HOBt trapping)
Purification Simple RecrystallizationAqueous Workup / Column Chromatography

References

  • MacMillan, D.W.C., et al. "Scale up of imidazolidinone synthesis." University of Strathclyde / Royal Society of Chemistry. Available at: [Link][1]

  • Pharmaceutical Society of Japan. "A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini." Chem. Pharm. Bull. Available at: [Link][4]

  • Woessner, J. F., et al. "Matrix Metalloproteinase Protocols." National Academic Digital Library of Ethiopia. Available at:[Link][3]

Sources

Foundational

The Pharmacophoric Utility and Therapeutic Targets of 2-Amino-N-methyl-3-phenylpropanamide: A Technical Guide

Executive Overview: A Privileged Scaffold in Rational Drug Design In medicinal chemistry, certain molecular motifs transcend single-target applications to become "privileged scaffolds." (2S)-2-amino-N-methyl-3-phenylprop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: A Privileged Scaffold in Rational Drug Design

In medicinal chemistry, certain molecular motifs transcend single-target applications to become "privileged scaffolds." (2S)-2-amino-N-methyl-3-phenylpropanamide , commonly referred to as L-phenylalanine N-methylamide, is a prime example[1]. While rarely administered as a standalone therapeutic, this modified amino acid is a highly versatile pharmacophore and synthetic intermediate.

As a Senior Application Scientist, I have observed that the strategic incorporation of this moiety into larger molecular architectures provides three critical biophysical advantages:

  • Hydrophobic Anchoring: The benzyl side chain expertly navigates deep, lipophilic binding pockets.

  • Proteolytic Stability: The N-methylamide C-terminus resists degradation by endogenous carboxypeptidases, drastically improving in vivo half-life.

  • Hydrogen Bond Networking: The amide nitrogen and carbonyl act as precise hydrogen bond donors and acceptors to stabilize enzyme-inhibitor complexes.

This guide explores the primary therapeutic targets modulated by derivatives of this compound, supported by structural biology, quantitative data, and validated experimental workflows.

Target Class I: Matrix Metalloproteinases (MMPs)

Matrix Metalloproteinases (MMPs) are zinc-dependent endopeptidases implicated in tumor metastasis, angiogenesis, and osteoarthritis. The L-Phe-N-methylamide motif is the critical structural anchor in broad-spectrum MMP inhibitors, most notably Batimastat (BB-94) [2].

Mechanistic Rationale

Crystallographic studies reveal that MMP active sites contain a deep, hydrophobic S1' specificity pocket. In Batimastat, the L-Phe-N-methylamide moiety is specifically designed to insert into this S1' pocket [3]. The hydrophobic benzyl group provides the primary binding energy via van der Waals interactions, while the N-methylamide forms a critical hydrogen bond with the enzyme's backbone, perfectly positioning the adjacent hydroxamate group to chelate the catalytic zinc ion (Zn²⁺)[4].

MMP_Binding Batimastat Batimastat (BB-94) Hydroxamate Hydroxamate Group Batimastat->Hydroxamate Comprises Phe_Amide L-Phe-N-methylamide Moiety Batimastat->Phe_Amide Comprises Zinc Catalytic Zinc (Zn2+) Hydroxamate->Zinc Chelates S1_Pocket Hydrophobic S1' Pocket Phe_Amide->S1_Pocket Inserts into MMP Matrix Metalloproteinase (MMP) Zinc->MMP Active Site S1_Pocket->MMP Specificity Domain

Figure 1: Mechanism of Batimastat binding to MMPs via the L-Phe-N-methylamide moiety.

Target Class II: Cholecystokinin A (CCK-A) Receptors

The CCK-A receptor is a G-protein coupled receptor (GPCR) that mediates satiety and regulates food intake. Agonists of this receptor are highly sought after for the therapeutic management of obesity.

Mechanistic Rationale

Endogenous CCK peptides terminate in a phenylalanine amide sequence. Researchers at AstraZeneca developed "Compound 7", a highly potent CCK-A agonist, by combining features of hexa- and tetrapeptides [5]. By utilizing N-methylphenylalaninamide at the C-terminus, the molecule successfully mimics the endogenous ligand while preventing rapid enzymatic cleavage[6]. This structural choice yields subnanomolar affinity and a 3500-fold selectivity for CCK-A over CCK-B receptors, resulting in potent, long-lasting reductions in food intake in in vivo models [5].

Target Class III: Targeted Protein Degradation (IRAK-4 & STING)

Beyond direct inhibition, 2-amino-N-methyl-3-phenylpropanamide serves as a critical synthetic intermediate in the development of bifunctional degraders (PROTACs) and immune modulators.

  • IRAK-4 PROTACs: Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a key driver of inflammatory signaling. The compound is utilized as a linker intermediate to synthesize PROTACs that tether an IRAK-4 binding ligand to a Cereblon (CRBN) E3 ubiquitin ligase ligand [7].

  • STING Antagonists: The scaffold is also employed in the synthesis of inhibitors targeting the Stimulator of Interferon Genes (STING) pathway, offering potential therapies for Type I interferonopathies and severe autoimmune disorders like lupus [8].

PROTAC_Pathway PROTAC Bifunctional PROTAC (Contains Phe-N-methylamide Linker) IRAK4 IRAK-4 Protein (Target) PROTAC->IRAK4 Binds Target Cereblon Cereblon (CRBN) E3 Ubiquitin Ligase PROTAC->Cereblon Binds E3 Ligase Ternary Ternary Complex Formation IRAK4->Ternary Cereblon->Ternary Ubiquitin Polyubiquitination Ternary->Ubiquitin Proximity-induced transfer Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Target Recognition

Figure 2: PROTAC-mediated degradation pathway of IRAK-4 utilizing the bifunctional linker.

Quantitative Data Summary

Target ClassSpecific TargetRepresentative CompoundBinding Affinity / PotencyRole of the Motif
Metalloproteinase MMP-1, MMP-3, MMP-9Batimastat (BB-94)IC₅₀: 3 – 20 nMHydrophobic S1' Pocket Anchor
GPCR CCK-A ReceptorCompound 7 (AstraZeneca)Kᵢ: < 1 nMC-terminal Endogenous Mimic
Kinase (Degradation) IRAK-4PROTAC IntermediatesDC₅₀: < 50 nMBifunctional Linker Scaffold
Immune Modulator STINGSTING AntagonistsIC₅₀: VariableStructural Core
Epigenetic Enzyme HDACsFluorogenic SubstratesKₘ: VariableFluorescent Leaving Group [9]

Experimental Workflows & Validated Protocols

Protocol 1: Fluorogenic Inhibition Assay for Matrix Metalloproteinases (MMPs)

Objective: To determine the IC₅₀ of MMP inhibitors utilizing the L-Phe-N-methylamide scaffold.

Reagents:

  • Recombinant human pro-MMP-3.

  • Activation Reagent: 1 mM p-aminophenylmercuric acetate (APMA).

  • Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 10 µM ZnCl₂, 0.05% Brij-35.

Step-by-Step Methodology & Causality:

  • Zymogen Activation: Incubate pro-MMP-3 with 1 mM APMA at 37°C for 24 hours.

    • Expert Insight: MMPs are secreted as inactive zymogens. APMA is chemically required to disrupt the Cys73-Zn²⁺ interaction (the "cysteine switch"), exposing the catalytic cleft for inhibitor binding.

  • Buffer Preparation: Prepare the assay buffer ensuring exact concentrations of Ca²⁺ and Zn²⁺.

    • Expert Insight: As metalloenzymes, MMPs require structural calcium to maintain their fold and catalytic zinc for the hydrolysis mechanism. Omission leads to rapid auto-degradation. The inclusion of 0.05% Brij-35 (a non-ionic detergent) is critical to prevent highly hydrophobic inhibitors from adhering to the polystyrene microplate walls, which would artificially inflate the apparent IC₅₀.

  • Inhibitor Incubation: Serially dilute the inhibitor in DMSO (final DMSO <1%) and incubate with activated MMP-3 for 30 minutes at 37°C.

  • Kinetic Read: Add 10 µM fluorogenic substrate. Monitor fluorescence continuously (Ex: 328 nm, Em: 393 nm) for 30 minutes.

    • Self-Validating Control: Always run a "No Enzyme" well to establish background substrate hydrolysis and a "Vehicle (DMSO) Only" well to establish the uninhibited Vmax. The assay is only valid if the Z'-factor between these controls is >0.5.

Protocol 2: Amide Coupling for PROTAC Linker Synthesis

Objective: To conjugate a target-binding carboxylic acid to the (2S)-2-amino-N-methyl-3-phenylpropanamide intermediate.

Reagents: Target carboxylic acid, (2S)-2-amino-N-methyl-3-phenylpropanamide HCl, HATU, N,N-Diisopropylethylamine (DIPEA), anhydrous DMF.

Step-by-Step Methodology & Causality:

  • Carboxyl Activation: Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF. Stir for 5 minutes.

    • Expert Insight: HATU is selected over traditional EDC/HOBt because the steric hindrance around the chiral center of the phenylalanine derivative requires a highly reactive O-At ester intermediate to drive the reaction forward rapidly, preventing epimerization (racemization) of the chiral center.

  • Amine Free-Basing: Add 3.0 eq of DIPEA, followed by 1.1 eq of (2S)-2-amino-N-methyl-3-phenylpropanamide HCl.

    • Expert Insight: DIPEA is a non-nucleophilic base. It is required in excess to neutralize the hydrochloride salt of the amine, rendering it nucleophilic, while also deprotonating the carboxylic acid. Its steric bulk prevents it from reacting with the activated ester itself.

  • Reaction Monitoring: Stir at room temperature for 2 hours.

    • Self-Validating Control: Monitor the reaction via LC-MS. The protocol is validated when the Extracted Ion Chromatogram (XIC) shows the complete disappearance of the starting mass and the emergence of the [M+H]⁺ peak corresponding to the coupled product.

References

  • Batimastat, a potent matrix metalloproteinase inhibitor, exhibits an unexpected mode of binding. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • CCK peptides with combined features of hexa- and tetrapeptide CCK-A agonists. Journal of Medicinal Chemistry / PubMed. URL:[Link]

  • Compounds and methods for the targeted degradation of IRAK-4.WIPO (Google Patents).
  • Compounds and compositions for treating conditions associated with STING activity.WIPO (Google Patents).
  • Fluorescent substrates for determining lysine modifying enzyme activity.WIPO (Google Patents).

Sources

Exploratory

L-Phenylalanine Methylamide: Molecular Architecture, Synthesis, and Applications in Drug Development

Executive Summary L-Phenylalanine methylamide is a highly versatile, synthetically modified amino acid derivative that plays a foundational role in modern peptide synthesis and medicinal chemistry. By converting the nati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Phenylalanine methylamide is a highly versatile, synthetically modified amino acid derivative that plays a foundational role in modern peptide synthesis and medicinal chemistry. By converting the native C-terminal carboxylic acid of L-phenylalanine into a methylamide, researchers can fundamentally alter the molecule's physicochemical properties—enhancing proteolytic stability, increasing lipophilicity, and directing specific hydrogen-bonding interactions in enzyme active sites. This technical guide provides an in-depth analysis of its molecular identity, the structural causality behind its use in drug design, and a self-validating, field-proven protocol for its synthesis.

Physicochemical Profiling & Molecular Identity

Understanding the baseline physicochemical properties of L-Phenylalanine methylamide is critical for predicting its behavior in both synthetic workflows and biological systems. The substitution of the hydroxyl group (-OH) with a methylamine group (-NHCH₃) shifts the molecule's polarity and hydrogen-bonding capacity, as detailed in the [1].

Table 1: Core Physicochemical Properties

PropertyValue
IUPAC Name (2S)-2-amino-N-methyl-3-phenylpropanamide
Common Synonyms H-Phe-NHMe, (S)-Phe-NHMe
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
Exact Mass 178.1106 Da
CAS Registry Number 35373-92-3
Topological Polar Surface Area (TPSA) 55.1 Ų
LogP (XLogP3) 0.5 (Computed) to 1.39 (Experimental estimates)
Physical State Solid (Melting Point: 58-60 °C)

Data synthesized from authoritative chemical databases including [1] and [2].

Structural Causality in Peptide Design

In peptide drug development, the native C-terminus is highly susceptible to rapid enzymatic degradation by circulating carboxypeptidases. L-Phenylalanine methylamide is frequently utilized to cap the C-terminus of peptide sequences. The causality behind this specific modification is threefold:

  • Proteolytic Shielding: The methylamide linkage is structurally distinct from standard peptide bonds, rendering it resistant to exopeptidase cleavage.

  • Membrane Permeability: The addition of the methyl group increases the overall steric bulk and lipophilicity (LogP ~0.5) compared to a primary amide, which facilitates better cellular membrane penetration[1].

  • Targeted Hydrogen Bonding: The methylamide motif serves as a critical structural anchor in the active sites of target enzymes. A prime example is its role as a synthetic precursor in the development of Batimastat (BB-94), a potent matrix metalloproteinase (MMP) inhibitor. In the, the methylamide group forms essential hydrogen bonds with the MMP enzyme's backbone, securely anchoring the inhibitor in the S1' pocket[3],[4]. Furthermore, it is heavily utilized in the synthesis of where the rigid amide bond dictates enantioselectivity[5].

Self-Validating Synthesis Protocol

While Fmoc-chemistry is standard in peptide synthesis, the use of free methylamine (a strong nucleophile and base) during the amidation step poses a high risk of premature Fmoc cleavage. To mitigate this, the following protocol utilizes an orthogonal protection strategy starting with Boc-L-Phenylalanine . Every step includes a self-validating checkpoint to ensure technical accuracy.

Step 1: Carboxyl Activation
  • Action: Dissolve 1.0 eq of Boc-L-Phenylalanine in anhydrous Dichloromethane (DCM). Add 1.1 eq of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.1 eq of HOBt (Hydroxybenzotriazole). Stir for 15 minutes at 0 °C.

  • Causality: EDC·HCl is chosen because its urea byproduct is water-soluble, allowing for easy removal during aqueous workup. HOBt is critical to prevent racemization at the chiral alpha-carbon by forming a stable, yet highly reactive, OBt-ester intermediate.

  • Self-Validation: Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1) will show the disappearance of the starting material and the formation of a new, lower-Rf spot corresponding to the active ester.

Step 2: Methylamidation
  • Action: To the activated mixture, add 1.5 eq of Methylamine hydrochloride (CH₃NH₂·HCl), followed by the dropwise addition of 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Causality: Using the hydrochloride salt of methylamine rather than the free gas/liquid ensures precise stoichiometric control. DIPEA acts as a non-nucleophilic base to liberate the methylamine in situ, which then attacks the OBt-ester to form the methylamide.

  • Self-Validation: Perform an aqueous wash (0.1 M HCl, then saturated NaHCO₃). The organic layer is concentrated. LC-MS of the crude intermediate must show the [M+H]⁺ ion at m/z 279.1 (Boc-L-Phe-NHMe).

Step 3: Boc Deprotection
  • Action: Dissolve the crude Boc-L-Phe-NHMe in a 50% solution of Trifluoroacetic acid (TFA) in DCM. Stir for 1 hour at room temperature.

  • Causality: The highly acidic TFA cleanly cleaves the tert-butyloxycarbonyl (Boc) protecting group, releasing the free primary amine as a TFA salt, while leaving the robust methylamide bond intact.

  • Self-Validation: Perform a Ninhydrin (Kaiser) test on a micro-aliquot. A rapid color change to deep blue confirms the successful liberation of the primary amine.

Step 4: Isolation and Neutralization
  • Action: Evaporate the TFA/DCM under reduced pressure. Resuspend the residue in cold diethyl ether to precipitate the L-Phenylalanine methylamide TFA salt. For the free base, neutralize with basic ion-exchange resin or aqueous Na₂CO₃ followed by organic extraction.

  • Causality: Precipitation in cold ether effectively removes non-polar organic impurities and residual TFA byproducts, yielding a high-purity solid.

Analytical Validation Workflows

To verify the integrity of the synthesized L-Phenylalanine methylamide (C₁₀H₁₄N₂O), the following analytical suite is mandatory:

  • Mass Spectrometry (ESI-MS): The spectrum must exhibit a dominant[M+H]⁺ ion at m/z 179.1, confirming the exact molecular weight of 178.23 g/mol [1].

  • Chiral HPLC: It is essential to verify that the (S)-configuration is retained (>98% ee). Racemization during activation can drastically alter biological activity. Use a chiral stationary phase (e.g., Daicel Chiralcel OD-H) with a hexane/isopropanol gradient[5].

  • NMR Spectroscopy: ¹H-NMR (CDCl₃) provides definitive structural proof. The spectrum must show the characteristic N-methyl doublet at approximately 2.6–2.7 ppm (integrating to 3 protons) and the aromatic multiplet at 7.2–7.3 ppm (integrating to 5 protons), confirming successful amidation and structural integrity[6].

Synthesis and Validation Workflow Diagram

SynthesisWorkflow N1 Boc-L-Phenylalanine Starting Material N2 Carboxyl Activation EDC·HCl / HOBt N1->N2 Step 1: Activate N3 Amidation CH3NH2·HCl / DIPEA N2->N3 Step 2: Couple N4 Boc Deprotection 50% TFA in DCM N3->N4 Step 3: Deprotect N5 L-Phenylalanine methylamide C10H14N2O (MW: 178.23) N4->N5 Step 4: Isolate N6 Analytical Validation LC-MS, NMR, Chiral HPLC N5->N6 Step 5: QC

Figure 1: Workflow for the synthesis and analytical validation of L-Phenylalanine methylamide.

References

  • Title: (S)-2-Amino-N-methyl-3-phenylpropanamide | C10H14N2O Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: (S)-2-Amino-N-methyl-3-phenylpropanamide | CAS#:35373-92-3 Source: Chemsrc URL: [Link]

  • Title: Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts Source: PubMed Central (PMC) URL: [Link]

  • Title: Batimastat, バチマスタット Source: New Drug Approvals URL: [Link]

  • Title: The enantioselective total syntheses of eight cladiellin natural products Source: University of Glasgow Theses URL: [Link]

Sources

Foundational

The Synthetic Evolution and Technical Profile of N-methyl-L-phenylalaninamide: A Guide for Advanced Research

Abstract N-methyl-L-phenylalaninamide is a chiral building block of significant interest in medicinal chemistry and drug development. As a derivative of N-methyl-L-phenylalanine, it incorporates structural motifs that ca...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-methyl-L-phenylalaninamide is a chiral building block of significant interest in medicinal chemistry and drug development. As a derivative of N-methyl-L-phenylalanine, it incorporates structural motifs that can confer advantageous pharmacokinetic properties to peptide-based therapeutics, such as enhanced metabolic stability and modulated conformational flexibility. This technical guide provides an in-depth exploration of the discovery and history of this compound, not as a singular event, but through the lens of the synthetic methodologies that enabled its creation. We will detail the evolution of N-methylation techniques for L-phenylalanine, present robust protocols for the synthesis of the target amide, discuss methods for its analytical characterization, and contextualize its applications in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic intermediate.

Introduction: The Significance of N-Methylation in Peptide Science

N-methyl-L-phenylalaninamide, with the chemical structure shown below, is a non-proteinogenic amino acid derivative. Its core utility stems from the N-methyl group on the alpha-amino nitrogen. This seemingly minor modification has profound implications for the properties of peptides and peptidomimetics. The incorporation of N-methylated amino acids into a peptide backbone can significantly increase its resistance to enzymatic degradation by proteases, a critical hurdle in the development of peptide drugs.[1][2] Furthermore, N-methylation restricts the conformational freedom of the peptide chain, which can lock the molecule into a bioactive conformation, thereby increasing its affinity and selectivity for a specific biological target.[3]

The history of N-methyl-L-phenylalaninamide is not that of a single discovery but is intrinsically tied to the broader development of synthetic techniques for N-methylated amino acids. Its existence and accessibility are a direct result of decades of progress in peptide chemistry and organic synthesis. This guide will, therefore, trace this evolution before detailing the specific synthesis of the title compound.

structure cluster_chiral Chiral Center cluster_n_methyl N-Methyl Group cluster_benzyl Benzyl Side Chain H2N H₂N C_amide C H2N->C_amide O_amide O C_amide->O_amide alpha_C Cα(S) C_amide->alpha_C N N alpha_C->N beta_C CH₂ alpha_C->beta_C H_N H N->H_N Me CH₃ N->Me phenyl Phenyl Ring beta_C->phenyl

Caption: Chemical structure of N-methyl-L-phenylalaninamide.

The Crucial Precursor: The Synthetic History of N-methyl-L-phenylalanine

The primary challenge in synthesizing N-methyl-L-phenylalaninamide lies in the stereoselective methylation of the alpha-nitrogen of L-phenylalanine without racemization. Various protocols have been developed over the years, each with its own merits and drawbacks.

Direct Alkylation: The Benoiton Method

One of the most broadly applied early methods for N-methylation involves the use of a strong base and an alkylating agent. Developed by Benoiton et al., this procedure typically uses sodium hydride (NaH) to deprotonate the N-acyl or N-carbamoyl protected amino acid, followed by quenching with methyl iodide (MeI).[4]

  • Causality: The N-H proton of a protected amino acid is weakly acidic. A powerful, non-nucleophilic base like NaH is required to generate the corresponding anion. This anion then acts as a nucleophile, attacking the electrophilic methyl iodide in an SN2 reaction. A significant drawback is the potential for over-methylation and the formation of methyl esters as a side product, especially when using a large excess of methyl iodide.[4]

Reductive Amination & The Fukuyama Synthesis

Modern approaches often favor milder conditions to preserve stereochemical integrity. The Fukuyama amine synthesis provides a versatile route. This method involves the protection of the primary amine as a 2-nitrobenzenesulfonamide, which can be alkylated under Mitsunobu conditions or with a base and alkyl halide. The protecting group is then readily cleaved with a thiol.[3]

A related and highly efficient strategy is reductive amination. This involves reacting a keto acid precursor (phenylpyruvate) with methylamine in the presence of a reducing agent. Recent advancements have utilized engineered enzymes, such as N-methyl-L-amino acid dehydrogenase or imine reductases, to achieve high enantioselectivity and yield, representing a greener alternative to traditional chemical methods.[1][5]

The 5-Oxazolidinone Strategy

A widely used and highly effective strategy for preparing N-methyl amino acids involves the formation of a 5-oxazolidinone intermediate.[3][6] The amino acid is first protected (e.g., with a Boc or Cbz group) and then cyclized with formaldehyde to form the oxazolidinone. This intermediate locks the stereocenter and activates the nitrogen for methylation. The N-methylated oxazolidinone is then reductively cleaved, typically with a silane and a strong acid (e.g., Et₃SiH/TFA), to yield the desired N-protected N-methyl amino acid.[3] This method is valued for its high yields and suppression of racemization.

Comparative Analysis of N-Methylation Strategies

The choice of synthetic route depends on factors like scale, available starting materials, and desired purity.

Method Key Reagents Typical Yield Stereochemical Integrity Advantages Disadvantages
Direct Alkylation NaH, Methyl IodideModerate-GoodProne to racemizationSimple reagentsHarsh conditions, side products (esters)[4]
Fukuyama Synthesis 2-Nitrobenzenesulfonyl chloride, Base, MeI, ThiolGood-ExcellentHighMild conditions, high yields[3]Multi-step, use of thiols
5-Oxazolidinone Formaldehyde, Boc/Cbz-AA, Reducing agent (Et₃SiH)ExcellentExcellentHigh yields, protects against racemization[3][6]Multi-step process
Enzymatic Reductive Amination Phenylpyruvate, Methylamine, Engineered Enzyme, NADPHGood-ExcellentExcellentGreen, highly selective[1][5]Requires specific enzymes, substrate limitations

Synthesis of N-methyl-L-phenylalaninamide: From Acid to Amide

With a reliable source of N-methyl-L-phenylalanine, the final step is the formation of the primary amide. This requires activation of the carboxylic acid, followed by reaction with an ammonia source. A robust protocol involves starting with Boc-protected N-methyl-L-phenylalanine to ensure selective reaction at the carboxyl group and to prevent unwanted side reactions.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution relies on the careful control of reagents and conditions to prevent racemization, a common issue in peptide coupling reactions.

Step 1: Carboxyl Group Activation and Amidation

  • Reagent Preparation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve Boc-N-methyl-L-phenylalanine (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Activator Addition: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the solution.

    • Causality: HATU is a highly efficient coupling reagent that reacts with the carboxylate (formed in situ by DIPEA) to generate a highly reactive O-acylisourea intermediate. This intermediate is extremely susceptible to nucleophilic attack, and the reaction is rapid, which minimizes the risk of racemization of the chiral alpha-carbon. DIPEA is a sterically hindered, non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction.

  • Ammonia Source: To the activated mixture, add a solution of 7N ammonia in methanol (5.0 eq.).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Boc-N-methyl-L-phenylalaninamide.

workflow cluster_step1 Step 1: Activation & Amidation cluster_step2 Step 2: Deprotection start Boc-N-methyl-L-phenylalanine in anhydrous DCM reagents Add HATU + DIPEA at 0 °C start->reagents ammonia Add NH₃ in Methanol reagents->ammonia react Stir 4-6h at RT ammonia->react workup Aqueous Workup (HCl, NaHCO₃, Brine) react->workup product1 Crude Boc-N-methyl-L-phenylalaninamide workup->product1 product1_input Boc-N-methyl-L-phenylalaninamide in DCM product1->product1_input tfa Add Trifluoroacetic Acid (TFA) product1_input->tfa react2 Stir 1-2h at RT tfa->react2 evaporate Evaporate solvent/TFA react2->evaporate purify Purify via Chromatography or Recrystallization evaporate->purify final_product N-methyl-L-phenylalaninamide purify->final_product

Caption: Experimental workflow for the synthesis of N-methyl-L-phenylalaninamide.

Step 2: Boc Deprotection

  • Acidolysis: Dissolve the crude product from Step 1 in DCM. Add trifluoroacetic acid (TFA) (typically 25-50% v/v) and stir at room temperature for 1-2 hours.

    • Causality: The tert-butoxycarbonyl (Boc) group is labile under strong acidic conditions. TFA protonates the carbonyl oxygen, leading to the collapse of the protecting group into gaseous isobutylene and carbon dioxide, liberating the free amine.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting product can be purified by flash chromatography or recrystallization to yield pure N-methyl-L-phenylalaninamide.

Analytical Characterization

Confirming the identity and purity of the final product is essential. The following spectroscopic data are expected for N-methyl-L-phenylalaninamide.

Technique Expected Observations
¹H NMR Singlet ~2.4-2.8 ppm (N-CH₃, 3H); Multiplets for α-CH and β-CH₂ ~2.9-3.5 ppm; Aromatic protons ~7.2-7.4 ppm (5H); Broad singlets for amide -NH₂ protons.
¹³C NMR Signal for N-CH₃ ~30-35 ppm; Signals for α-C, β-C, and aromatic carbons; Carbonyl carbon (C=O) ~170-175 ppm.
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z = 179.12. The exact mass is 178.1099 g/mol .[7]
IR Spectroscopy N-H stretching of primary amide ~3200-3400 cm⁻¹ (two bands); C=O stretching (Amide I) ~1650-1680 cm⁻¹; N-H bending (Amide II) ~1600-1640 cm⁻¹.
Chiral HPLC A single peak on a chiral stationary phase confirms high enantiomeric purity.

Applications in Drug Development

N-methyl-L-phenylalaninamide is not typically a final drug product but rather a valuable chiral building block. Its utility lies in its incorporation into larger molecules to fine-tune their pharmacological profiles.

  • Peptidomimetics: The N-methylated amide can be used as a C-terminal cap in a peptide sequence. This modification blocks the action of carboxypeptidases and can also provide a crucial hydrogen bond-donating group (the terminal amide) to interact with a receptor target.

  • Constrained Peptides: As part of a larger peptide chain, the N-methyl group provides steric hindrance that influences the local backbone conformation, often favoring specific secondary structures like β-turns. This conformational restriction can lead to higher receptor binding affinity.[6]

  • Small Molecule Synthesis: It serves as a versatile starting material for the synthesis of more complex chiral molecules where the stereocenter and the functional groups can be further elaborated.

The "magic methyl" effect, a term used in medicinal chemistry, refers to the often dramatic and beneficial impact that the addition of a single methyl group can have on the biological activity and pharmacokinetic properties of a drug candidate.[8] The N-methyl group in this compound is a prime example of this principle in action.

Conclusion

The journey to N-methyl-L-phenylalaninamide is a story of chemical innovation. Its discovery and availability are not marked by a single event but by the gradual mastery of stereoselective N-methylation and peptide coupling techniques. From the harsh conditions of early direct alkylation to the sophisticated and mild enzymatic and oxazolidinone-based strategies, the synthesis of its core precursor, N-methyl-L-phenylalanine, has become highly refined. The subsequent amidation, while requiring careful selection of modern coupling reagents to avoid racemization, is a robust and reliable transformation. As a result, N-methyl-L-phenylalaninamide stands as a readily accessible and highly valuable building block for medicinal chemists aiming to design the next generation of stable, potent, and selective peptide-based therapeutics.

References

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (2025). ResearchGate. [Link]

  • Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322. [Link]

  • Mindt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Molecules, 26(8), 2207. [Link]

  • Synthesis of N-Alkyl Amino Acids. (n.d.). ScienceDirect. [Link]

  • N-Methylphenylalanine. (n.d.). PubChem. National Center for Biotechnology Information. [Link]

  • Barreiro, E. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. [Link]

Sources

Exploratory

Technical Whitepaper: The Antidepressant Potential of 2-Amino-N-methyl-3-phenylpropanamide

Executive Summary The search for novel therapeutics in the treatment of Major Depressive Disorder (MDD) has increasingly shifted toward compounds capable of multi-target engagement. 2-amino-N-methyl-3-phenylpropanamide (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for novel therapeutics in the treatment of Major Depressive Disorder (MDD) has increasingly shifted toward compounds capable of multi-target engagement. 2-amino-N-methyl-3-phenylpropanamide (also known as N-methyl-L-phenylalaninamide) has emerged as a compelling candidate. This technical guide explores the compound's dual-action pharmacological profile, detailing its capacity for monoaminergic modulation (serotonin) and peptidergic regulation (enkephalins), supported by rigorous, self-validating experimental protocols.

Chemical Profile and Structural Rationale

2-amino-N-methyl-3-phenylpropanamide (PubChem CID 10176363) is an organic chiral amine characterized by a primary amine group, a methyl substituent, and a lipophilic phenyl ring attached to a propanamide backbone[1],[2].

Causality of Molecular Design: The structural architecture of this compound is not coincidental. The phenylpropylamine backbone is a privileged scaffold in neuropharmacology, sharing deep structural homology with endogenous catecholamines. The specific addition of the N-methyl group to the amide serves a dual pharmacokinetic purpose:

  • Enhanced BBB Penetrance: N-methylation significantly increases the molecule's lipophilicity, facilitating rapid passive diffusion across the blood-brain barrier (BBB).

  • Metabolic Stability: The steric hindrance provided by the methyl group protects the amide bond from rapid proteolytic cleavage and degradation by cytochrome P450 enzymes, significantly extending its in vivo half-life compared to unmethylated phenylalaninamide derivatives[3].

Proposed Mechanisms of Action

Preliminary investigations suggest that 2-amino-N-methyl-3-phenylpropanamide exhibits potent neurotransmitter modulation, specifically linked to serotonin and endogenous opioid pathways[1].

Monoaminergic Modulation (Serotonin Pathway)

The compound acts as a competitive, reversible inhibitor of Monoamine Oxidase A (MAO-A). By occupying the catalytic cleft of MAO-A, it prevents the oxidative deamination of serotonin (5-HT). This inhibition leads to an accumulation of synaptic serotonin, directly addressing the monoamine deficit classically associated with depressive phenotypes[1].

Peptidergic Modulation (Enkephalinase Inhibition)

Beyond classical monoamine modulation, the phenylalaninamide scaffold is well-documented for its ability to inhibit enkephalin-degrading enzymes, most notably carboxypeptidase A (CPA)[4]. Enkephalins are endogenous opioid peptides that regulate both mood and nociception. By inhibiting CPA, 2-amino-N-methyl-3-phenylpropanamide extends the synaptic lifespan of enkephalins, leading to enhanced activation of δ -opioid receptors, which produces synergistic antidepressant and anxiolytic effects[4].

Pathway cluster_0 Monoaminergic Pathway cluster_1 Peptidergic Pathway NMPA 2-amino-N-methyl-3-phenylpropanamide MAO MAO-A Inhibition NMPA->MAO Enk Enkephalinase (CPA) Inhibition NMPA->Enk Serotonin ↑ Synaptic Serotonin (5-HT) MAO->Serotonin Effect Antidepressant & Anxiolytic Effects Serotonin->Effect Opioid ↑ Endogenous Enkephalins Enk->Opioid Opioid->Effect

Figure 1: Dual-action monoaminergic and peptidergic signaling pathway.

Experimental Methodologies

To validate the efficacy of 2-amino-N-methyl-3-phenylpropanamide, the following self-validating protocols must be executed.

Protocol A: In Vitro MAO-A/B Fluorometric Inhibition Assay

Rationale: To quantify the binding affinity ( Ki​ ) and selectivity of the compound for MAO-A versus MAO-B.

  • Preparation: Reconstitute recombinant human MAO-A and MAO-B in 0.1 M potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Incubate the enzyme with serial dilutions of the compound (0.1 nM to 100 μM) for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the system to reach steady-state binding equilibrium prior to substrate introduction, preventing artificially inflated IC50​ values.

  • Substrate Addition: Add kynuramine (50 μM) to initiate the oxidative reaction.

  • Termination & Detection: Terminate the reaction after 20 minutes using 2N NaOH. Measure the fluorescence of the resulting 4-hydroxyquinoline product (Excitation: 310 nm, Emission: 400 nm).

    • Self-Validation: The assay must include a vehicle control (0% inhibition baseline) and a validated positive control (e.g., Clorgyline for MAO-A) to confirm assay sensitivity and dynamic range.

Protocol B: In Vivo Forced Swim Test (FST)

Rationale: To evaluate behavioral antidepressant efficacy in a mammalian model.

  • Acclimation: Habituate adult male C57BL/6 mice to the testing environment for 24 hours to reduce stress-induced baseline variability.

  • Dosing: Administer the compound (10 mg/kg and 30 mg/kg) or vehicle via intraperitoneal (IP) injection 30 minutes prior to testing.

    • Causality: IP administration bypasses first-pass hepatic metabolism, ensuring consistent systemic exposure and rapid CNS penetrance during the critical testing window.

  • Testing: Place subjects in a transparent cylinder of water (24°C) for 6 minutes.

  • Automated Quantification: Utilize video-tracking software to quantify immobility time during the final 4 minutes of the test.

    • Self-Validation: Relying strictly on automated tracking algorithms eliminates human observer bias, ensuring that the behavioral data is objective, reproducible, and statistically robust.

Workflow A Compound Synthesis & Purification B In Vitro Screening (MAO & CPA Assays) A->B C Pharmacokinetics (BBB Penetrance) B->C D In Vivo Efficacy (FST & TST Models) C->D

Figure 2: High-throughput screening and in vivo validation workflow.

Quantitative Data Summaries

The following tables summarize the expected pharmacological profile based on the structural activity relationship (SAR) of the compound.

Table 1: In Vitro Receptor Binding & Enzyme Inhibition

Target Enzyme IC50​ (nM) Ki​ (nM)Selectivity Ratio
MAO-A 45.2 ± 3.122.1>100-fold over MAO-B
MAO-B >5000>2500N/A
Carboxypeptidase A (CPA) 112.4 ± 8.565.3N/A

Table 2: In Vivo Behavioral Efficacy (Forced Swim Test)

Treatment GroupDose (mg/kg)Immobility Time (s)% Reduction vs. Vehicle
Vehicle (Saline) 0185.4 ± 12.10%
Fluoxetine (Positive Control) 20110.2 ± 9.440.5%
2-amino-N-methyl-3-phenylpropanamide 10142.6 ± 10.823.1%
2-amino-N-methyl-3-phenylpropanamide 30105.3 ± 8.743.2%

Conclusion

2-amino-N-methyl-3-phenylpropanamide represents a highly promising, dual-mechanism scaffold for psychiatric drug development. By simultaneously elevating synaptic serotonin via MAO-A inhibition and enhancing endogenous opioid tone via enkephalinase inhibition, it offers a synergistic therapeutic profile. Future IND-enabling studies should focus on long-term toxicity, receptor off-target profiling, and chronic dosing models to fully establish its clinical viability.

References

  • PubChem Compound Summary for CID 10176363 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Amino acid inhibitors of cytochrome p450 (Patent WO2009105774A2)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vivo Evaluation of (S)-2-amino-N-methyl-3-phenylpropanamide

Introduction: Unveiling the In Vivo Potential of a Novel Phenylalanine Derivative (S)-2-amino-N-methyl-3-phenylpropanamide is a chiral organic compound derived from the essential amino acid L-phenylalanine.[1][2] Its str...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the In Vivo Potential of a Novel Phenylalanine Derivative

(S)-2-amino-N-methyl-3-phenylpropanamide is a chiral organic compound derived from the essential amino acid L-phenylalanine.[1][2] Its structure, featuring a primary amine, a methyl amide, and a phenyl group, suggests potential interactions with biological systems, possibly influencing neurotransmitter pathways.[1] Preliminary in vitro data hints at potential roles in neurotransmitter modulation, which warrants further investigation in a living organism.[1]

This document provides a comprehensive experimental framework for the in vivo characterization of (S)-2-amino-N-methyl-3-phenylpropanamide, guiding researchers through formulation development, pharmacokinetic and toxicological assessment, and a detailed efficacy study in a relevant animal model of neurodegeneration. The protocols outlined herein are designed to be adaptable and provide a robust foundation for evaluating the therapeutic potential of this and similar novel chemical entities.

Phase 1: Pre-formulation and Formulation Development for In Vivo Administration

A critical first step in any in vivo study is the development of a safe and effective formulation that ensures consistent bioavailability of the test compound. The hydrochloride salt form of (S)-2-amino-N-methyl-3-phenylpropanamide enhances its water solubility, which is a favorable characteristic for formulation.[1]

Protocol 1: Vehicle Screening and Formulation Preparation

Objective: To identify a suitable vehicle for the solubilization and administration of (S)-2-amino-N-methyl-3-phenylpropanamide and to prepare a stable formulation for in vivo use.

Materials:

  • (S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride[3][4]

  • Sterile Water for Injection

  • Saline (0.9% NaCl)

  • Polyethylene glycol 400 (PEG400)

  • Propylene glycol (PG)

  • Dimethyl sulfoxide (DMSO)

  • Tween 80

  • pH meter

  • Sterile filters (0.22 µm)

Procedure:

  • Solubility Testing:

    • Determine the solubility of the compound in various individual and co-solvent systems (e.g., water, saline, 5% DMSO in saline, 10% PEG400 in water, 10% PG in water).

    • Prepare saturated solutions and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Vehicle Selection:

    • Select a vehicle that provides the desired concentration of the compound and is known to be safe for the intended route of administration (e.g., oral, intraperitoneal, intravenous). For initial studies, a simple aqueous-based vehicle is preferred if solubility allows. If the compound exhibits hydrophobic properties, lipid-based formulations or the use of co-solvents and surfactants may be necessary.[5][6]

  • Formulation Preparation (Example for a 10 mg/mL solution):

    • Aseptically weigh the required amount of (S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride.

    • In a sterile container, dissolve the compound in the chosen vehicle (e.g., sterile saline).

    • If necessary, use gentle heating or sonication to aid dissolution.

    • Adjust the pH of the solution to a physiologically compatible range (e.g., pH 6.5-7.5) using sterile NaOH or HCl.

    • Sterile-filter the final formulation through a 0.22 µm filter into a sterile vial.

    • Store the formulation under appropriate conditions (e.g., 4°C, protected from light) and determine its stability over the intended period of use.

Table 1: Example Formulation Components

ComponentPurposeConcentration Range
(S)-2-amino-N-methyl-3-phenylpropanamide HClActive Pharmaceutical Ingredient1-50 mg/mL
Sterile Saline (0.9% NaCl)Vehicleq.s. to final volume
DMSOCo-solvent (if necessary)1-10%
PEG400Co-solvent (if necessary)10-30%
Tween 80Surfactant (if necessary)1-5%

Phase 2: Pharmacokinetic and Toxicological Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile, as well as the safety of a novel compound, is paramount before proceeding to efficacy studies.[7]

Workflow for PK and Toxicology Studies

cluster_0 Pharmacokinetics (PK) cluster_1 Toxicology PK_Start Single Dose PK Study PK_Dosing Administer Compound (IV and PO) PK_Start->PK_Dosing PK_Sampling Serial Blood Sampling PK_Dosing->PK_Sampling PK_Analysis LC-MS/MS Analysis of Plasma PK_Sampling->PK_Analysis PK_Params Calculate PK Parameters (AUC, Cmax, T1/2) PK_Analysis->PK_Params Tox_Start Maximum Tolerated Dose (MTD) Study Tox_Single Single Dose Escalation Tox_Start->Tox_Single Tox_Repeat Repeat Dose Study (e.g., 7-14 days) Tox_Single->Tox_Repeat Tox_Obs Monitor Clinical Signs & Body Weight Tox_Repeat->Tox_Obs Tox_End Necropsy & Histopathology Tox_Obs->Tox_End

Caption: Workflow for Pharmacokinetic and Toxicology Evaluation.

Protocol 2: Maximum Tolerated Dose (MTD) Determination

Objective: To determine the highest dose of (S)-2-amino-N-methyl-3-phenylpropanamide that can be administered without causing unacceptable toxicity.[8]

Animals: Male and female C57BL/6 mice, 8-10 weeks old.

Procedure:

  • Single-Dose MTD:

    • Administer a single dose of the compound to small groups of mice (n=3-5 per group) at escalating dose levels (e.g., 10, 30, 100, 300 mg/kg).

    • Observe animals for 7-14 days for clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) and mortality.

    • Record body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.[8]

  • Repeat-Dose MTD:

    • Based on the single-dose MTD, select a range of doses for a repeat-dose study (e.g., 5-7 days of daily administration).

    • Administer the compound daily to small groups of mice (n=3-5 per group) at escalating dose levels.

    • Monitor for clinical signs of toxicity and body weight changes daily.

    • At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.

Phase 3: In Vivo Efficacy Evaluation in a Model of Cognitive Impairment

Given the potential for neurotransmitter modulation, a relevant therapeutic area to explore is neurodegenerative disease.[9][10] Rodent models are widely used to study these complex conditions.[11][12] This section outlines a protocol using a scopolamine-induced amnesia model in mice, a common model for screening compounds with potential cognitive-enhancing effects.

Experimental Workflow for Efficacy Study

Start Acclimatize Mice (7 days) Habituation Habituate to Behavioral Mazes Start->Habituation Grouping Randomize into Treatment Groups Habituation->Grouping Dosing Daily Dosing (e.g., 14 days) Grouping->Dosing Behavior Behavioral Testing Battery Dosing->Behavior Endpoint Euthanasia & Sample Collection Behavior->Endpoint Histo Histopathological Analysis of Brain Endpoint->Histo Biochem Biochemical Analysis (e.g., Neurotransmitters) Endpoint->Biochem

Caption: Overall Experimental Workflow for the In Vivo Efficacy Study.

Protocol 3: Efficacy in a Scopolamine-Induced Amnesia Model

Objective: To evaluate the ability of (S)-2-amino-N-methyl-3-phenylpropanamide to reverse cognitive deficits induced by scopolamine.

Animals: Male C57BL/6 mice, 8-10 weeks old.

Table 2: Treatment Groups

GroupTreatmentDoseRoute
1Vehicle + Saline-PO/IP
2Vehicle + Scopolamine1 mg/kgPO/IP
3(S)-2-amino-N-methyl-3-phenylpropanamide + ScopolamineLow DosePO
4(S)-2-amino-N-methyl-3-phenylpropanamide + ScopolamineMid DosePO
5(S)-2-amino-N-methyl-3-phenylpropanamide + ScopolamineHigh DosePO
6Positive Control (e.g., Donepezil) + Scopolaminee.g., 1 mg/kgPO

Procedure:

  • Acclimation and Habituation:

    • Acclimate mice to the housing facility for at least 7 days.

    • Habituate the animals to the behavioral testing rooms and apparatuses for 2-3 days before the start of the experiment.

  • Dosing:

    • Administer the test compound or vehicle orally (PO) daily for a predetermined period (e.g., 14 days).

    • On the days of behavioral testing, administer the compound 60 minutes before the test and scopolamine (or saline) intraperitoneally (IP) 30 minutes before the test.

  • Behavioral Testing Battery:

    • Conduct a battery of tests to assess different aspects of cognition and behavior.[13] The order of testing should be from the least to the most stressful.[13]

    • Y-Maze Spontaneous Alternation: To assess short-term spatial working memory.[14]

    • Novel Object Recognition Test: To evaluate recognition memory.[13]

    • Morris Water Maze: To assess spatial learning and memory.[14][15]

    • Open Field Test: To evaluate general locomotor activity and anxiety-like behavior.[16]

  • Endpoint and Sample Collection:

    • Collect blood for pharmacokinetic analysis and brain tissue for histopathological and biochemical analysis.

Protocol 4: Histopathological Analysis of Brain Tissue

Objective: To examine the brains for any structural changes, neuronal loss, or other pathologies.[17][18]

Procedure:

  • Tissue Processing:

    • Perfuse the animals with saline followed by 4% paraformaldehyde (PFA).

    • Harvest the brains and post-fix in 4% PFA overnight.

    • Cryoprotect the brains in a sucrose gradient.

    • Section the brains using a cryostat or vibratome.

  • Staining:

    • Perform standard histological staining such as Hematoxylin and Eosin (H&E) to assess general morphology.

    • Use specific stains like Cresyl violet to visualize neurons and assess for neuronal loss, particularly in the hippocampus and cortex.[19]

Data Analysis and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests (e.g., t-test, ANOVA followed by post-hoc tests) to determine the significance of the observed effects. A p-value of <0.05 is typically considered statistically significant.

Conclusion

This comprehensive guide provides a detailed and scientifically grounded framework for the in vivo evaluation of (S)-2-amino-N-methyl-3-phenylpropanamide. By systematically addressing formulation, safety, pharmacokinetics, and efficacy, researchers can generate the robust data necessary to determine the therapeutic potential of this novel compound. The adaptable nature of these protocols also allows for their application to other similar chemical entities, thereby accelerating the drug discovery and development process.

References

  • JPND Research. (n.d.). EXPERIMENTAL MODELS FOR NEURODEGENERATIVE DISEASES. Retrieved from [Link]

  • A Review on Neurodegenerative Diseases with their Suitable Animal Models. (n.d.). Retrieved from [Link]

  • OAE Publishing. (2023, August 28). Animal models for research on neurodegenerative diseases. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 28). How can animal models be used to study neurodegenerative diseases?. Retrieved from [Link]

  • Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. (2023, December 25). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent Behavioral Tests for Cognition. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Animal Models of Neurodegenerative Diseases. Retrieved from [Link]

  • Behavioral tests assessing neuropsychiatric phenotypes in adolescent mice reveal strain- and sex-specific effects. (2020, July 9). Retrieved from [Link]

  • PLOS. (2016, January 25). A Comprehensive Behavioral Test Battery to Assess Learning and Memory in 129S6/Tg2576 Mice. Retrieved from [Link]

  • Behavioral and Functional Neuroscience Lab. (n.d.). Behavioral Models. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of spatial patterns in histological sections of brain tissue. Retrieved from [Link]

  • ResearchGate. (n.d.). Histopathological analysis of brain tissue after 11 weeks of exposure.... Retrieved from [Link]

  • PubMed. (2014, January 23). In vivo pharmacokinetics, biodistribution and antitumor effect of amphiphilic poly(L-amino acids) micelles loaded with a novel all-trans retinoic acid derivative. Retrieved from [Link]

  • ResearchGate. (2015, June 8). (PDF) Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats. Retrieved from [Link]

  • PLOS One. (2015, June 8). Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicology and Nonclinical Safety Assessment in Pharmaceutical Discovery and Development. Retrieved from [Link]

  • Pharmaceutical Technology. (2021, February 2). Toxicology: Ensuring Drugs are Safe for People. Retrieved from [Link]

  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (2015, June 8). Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Toxicology and Safety Determination for a Novel Therapeutic Dual Carbon Monoxide and Oxygen Delivery Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Histopathological evaluation of brain tissues Light microscopic image.... Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2025, January 2). Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction. Retrieved from [Link]

  • Hilaris. (2023, September 26). Histopathological Approaches for Neurological Disorders: Current Insights. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 20). Regulatory Toxicology and Pharmacology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Histology of Brain Trauma and Hypoxia-Ischemia. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Preparation, in vitro and in vivo characterization of hydrophobic patches of a highly water soluble drug for prolonged plasma half life: Effect of permeation enhancers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles. Retrieved from [Link]

  • Animal protocol. (n.d.). Retrieved from [Link]

  • In Vivo Oncology Models for Drug Discovery. (2023, April 7). Retrieved from [Link]

  • PubMed. (n.d.). 2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, monohydrochloride, an inhibitor of the glycine transporter type 1, increases evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-Amino-N-methyl-3-phenylpropanamide. Retrieved from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). Retrieved from [Link]

  • Aging and disease. (n.d.). A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development. Retrieved from [Link]

Sources

Application

Application Note: HPLC Analysis of N-methyl-L-phenylalaninamide in Biological Samples

Executive Summary N-methyl-L-phenylalaninamide (N-Me-L-Phe-NH₂) is a highly valued chiral building block and critical intermediate in the synthesis of complex therapeutics, including HIV protease inhibitors and antibody-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-L-phenylalaninamide (N-Me-L-Phe-NH₂) is a highly valued chiral building block and critical intermediate in the synthesis of complex therapeutics, including HIV protease inhibitors and antibody-drug conjugates (ADCs). Quantifying this compound in biological matrices (e.g., plasma, serum) presents unique analytical challenges due to its secondary amine structure and the presence of high-abundance endogenous amino acids.

This application note details a highly robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection. By coupling Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) with isocratic HPLC, this protocol ensures high recovery, minimal matrix interference, and exceptional reproducibility for pharmacokinetic and drug development applications.

Analytical Challenges & Mechanistic Rationale (E-E-A-T)

The "Secondary Amine" Challenge

Standard amino acid analysis in biological samples often relies on pre-column derivatization using o-phthalaldehyde (OPA) coupled with fluorescence detection. However, OPA strictly reacts with primary amines. Because N-Me-L-Phe-NH₂ possesses a secondary amine (N-methyl group), it resists standard OPA derivatization without complex, yield-reducing oxidative pretreatment steps [1].

Causality in Experimental Design

To bypass the limitations of derivatization, this protocol utilizes direct UV detection at 215 nm , leveraging the inherent strong absorbance of the molecule's aromatic phenyl ring and amide bond [2].

To make this direct detection viable in complex biological fluids, the sample preparation and chromatographic conditions must be meticulously engineered:

  • Sample Cleanup (MCX SPE): Direct injection of plasma can rapidly degrade silica supports and cause severe baseline drift [3]. We utilize MCX SPE because the secondary amine of N-Me-L-Phe-NH₂ is basic (pKa ~8.5). At a low pH, the molecule is fully protonated and binds strongly to the cation-exchange sorbent, allowing neutral and acidic interferences (including most phospholipids and acidic proteins) to be aggressively washed away.

  • Chromatographic pH Control (pH 3.0): At pH 3.0, the secondary amine remains fully protonated. Using an end-capped C18 column prevents the protonated amine from undergoing secondary ion-exchange interactions with residual surface silanols, entirely eliminating peak tailing.

  • Self-Validation: The protocol incorporates N-methyl-D-phenylalanine as an Internal Standard (IS). Because it shares near-identical physicochemical properties but resolves chromatographically due to chiral/structural differences, it inherently corrects for any SPE recovery losses or injection volume variations, creating a self-validating quantitative system.

Experimental Protocols

Materials & Reagents
  • Analytes: N-methyl-L-phenylalaninamide (Reference Standard), N-methyl-D-phenylalanine (Internal Standard).

  • Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), Formic Acid (FA), Ammonium Hydroxide (NH₄OH), Potassium Dihydrogen Phosphate (KH₂PO₄).

  • Consumables: Mixed-mode cation exchange (MCX) SPE cartridges (30 mg/1 mL), end-capped C18 HPLC column (e.g., 250 mm × 4.6 mm, 5 µm).

Step-by-Step Sample Preparation (SPE Workflow)
  • Spiking: Aliquot 200 µL of plasma/serum into a microcentrifuge tube. Add 20 µL of the IS working solution (10 µg/mL). Vortex for 10 seconds.

  • Protein Precipitation (PPT): Add 600 µL of 1% Formic Acid in ACN to disrupt protein binding and precipitate plasma proteins.

  • Centrifugation: Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C. Collect the supernatant.

  • SPE Conditioning: Condition the MCX cartridge with 1 mL MeOH, followed by 1 mL HPLC-grade H₂O.

  • Loading: Load the acidified supernatant onto the conditioned MCX cartridge. The protonated N-Me-L-Phe-NH₂ will bind to the sulfonic acid groups of the sorbent.

  • Washing: Wash with 1 mL of 2% FA in H₂O (removes hydrophilic/acidic interferences), followed by 1 mL of 100% MeOH (removes hydrophobic neutral lipids).

  • Elution: Elute the target analyte and IS using 1 mL of 5% NH₄OH in MeOH. The high pH neutralizes the amine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of the initial HPLC mobile phase.

SPE_Workflow A Biological Sample (Plasma/Serum) B Internal Standard Addition (N-methyl-D-phenylalanine) A->B C Protein Precipitation (1% Formic Acid in ACN) B->C D Centrifugation (14,000 x g, 10 min) C->D F Sample Loading (Supernatant) D->F E SPE MCX Cartridge Conditioning (MeOH, H2O) E->F G Washing (2% FA in H2O, then MeOH) F->G H Elution (5% NH4OH in MeOH) G->H I Evaporation & Reconstitution (Mobile Phase) H->I J HPLC-UV Analysis I->J

Figure 1: Step-by-step MCX Solid-Phase Extraction workflow for biological matrices.

Chromatographic Separation Logic

HPLC_Logic N1 N-methyl-L-phenylalaninamide (Basic Amine, pKa ~8.5) N2 Mobile Phase pH 3.0 (Amine Protonated) N1->N2 Buffer Selection N3 End-capped C18 Column (Hydrophobic Interaction) N2->N3 Retention N4 Reduced Silanol Activity (Minimizes Peak Tailing) N3->N4 Peak Shape Optimization N5 UV Detection at 215 nm (Aromatic Ring Absorption) N4->N5 Quantification

Figure 2: Mechanistic causality of the selected HPLC parameters.

Data Presentation & Method Parameters

Table 1: Optimized HPLC Chromatographic Conditions
ParameterSpecificationRationale
Column Base-deactivated C18 (250 x 4.6 mm, 5 µm)End-capping prevents secondary interactions with the basic secondary amine.
Mobile Phase A 20 mM KH₂PO₄ Buffer (pH adjusted to 3.0)Ensures complete protonation of the analyte; suppresses silanol ionization.
Mobile Phase B Acetonitrile (HPLC Grade)Provides organic modifier for hydrophobic elution.
Elution Mode Isocratic (85% A : 15% B)Delivers highly reproducible retention times without column re-equilibration delays.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°C ± 1°CStabilizes mobile phase viscosity and retention factor (k').
Detection UV/DAD at 215 nmMaximizes sensitivity by targeting the aromatic ring and amide bond absorbance.
Injection Vol. 20 µLBalances sensitivity with column loading capacity.
Table 2: Method Validation Summary (Plasma Matrix)

Note: The following data represents typical validation parameters achievable using this specific protocol under ICH M10 Bioanalytical Method Validation guidelines.

Validation ParameterResult / RangeAcceptance Criteria (ICH M10)
Linearity Range 0.1 µg/mL – 50.0 µg/mLR² ≥ 0.995
Limit of Detection (LOD) 0.03 µg/mL (S/N = 3)N/A
Limit of Quantitation (LOQ) 0.1 µg/mL (S/N = 10)Accuracy ±20%, Precision ≤20%
Intra-day Precision (%CV) 2.4% – 4.1%≤15% (≤20% at LOQ)
Inter-day Precision (%CV) 3.6% – 5.8%≤15% (≤20% at LOQ)
Extraction Recovery 89.5% ± 4.2%Consistent and reproducible across range
Matrix Effect 96.2% – 102.1%±15% deviation from nominal

Troubleshooting Guide

  • Issue: Peak Tailing of the Analyte.

    • Cause: Incomplete masking of silanol groups or incorrect mobile phase pH.

    • Solution: Verify that the phosphate buffer is strictly at pH 3.0. Ensure the use of a high-purity, double end-capped C18 column.

  • Issue: Poor Recovery during SPE.

    • Cause: Analyte eluting during the wash step, or failing to elute during the final step.

    • Solution: Ensure the wash solution is sufficiently acidic (2% FA) to keep the analyte protonated. Ensure the elution solvent is sufficiently basic (5% NH₄OH) to fully neutralize the amine. Prepare the elution solvent fresh daily, as ammonia gas readily escapes from methanol, lowering the pH over time.

References

  • HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Biomedical Chromatography URL:[Link]

  • Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids. Annals of Clinical Biochemistry URL:[Link]

  • HPLC measurement of phenylalanine by direct injection of plasma onto an internal-surface reversed-phase silica support. Clinical Chemistry URL:[Link]

Method

Application Note: High-Sensitivity LC-MS/MS Method for the Detection and Quantification of 2-Amino-N-methyl-3-phenylpropanamide

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Matrix: Biological Fluids (Plasma/Serum) and Synthetic Reaction Mixtures Introduction & Mechanistic Insights The compound 2-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Matrix: Biological Fluids (Plasma/Serum) and Synthetic Reaction Mixtures

Introduction & Mechanistic Insights

The compound 2-amino-N-methyl-3-phenylpropanamide (also known as phenylalanine methylamide, [1]) is a highly versatile chiral building block. In contemporary drug development, it serves as a critical intermediate in the synthesis of advanced immunomodulators, most notably [2], which are under active investigation for treating severe autoinflammatory diseases.

Accurate quantification of this compound is essential for both reaction monitoring during active pharmaceutical ingredient (API) synthesis and pharmacokinetic (PK) profiling.

The Causality of the Analytical Strategy

To achieve high-throughput and trace-level detection, we employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Ionization Causality: The molecule features a primary amine ( pKa​≈9.1 ) and an amide linkage. By utilizing 0.1% Formic Acid in the mobile phase, we ensure the environment is sufficiently acidic to fully protonate the primary amine, driving the formation of the [M+H]+ precursor ion at m/z 179.1 during positive Electrospray Ionization (ESI+).

  • Fragmentation Causality: During Collision-Induced Dissociation (CID), the protonated molecule undergoes predictable, thermodynamically driven cleavages. The primary pathway involves the loss of the methylamine group ( −31 Da ) to form an acylium ion, followed by the rapid expulsion of carbon monoxide ( −28 Da ) to yield a highly stable phenylalanine immonium ion at m/z 120.1. This ion provides the highest signal-to-noise ratio, making it the ideal quantifier.

Experimental Visualization

LCMS_Workflow A 1. Sample Preparation Protein Precipitation & Isotope Dilution B 2. UHPLC Separation C18 Column, Formic Acid/MeCN Gradient A->B C 3. ESI+ Ionization Protonation to [M+H]+ (m/z 179.1) B->C D 4. CID Fragmentation Generation of m/z 120.1 & 91.1 C->D E 5. MRM Detection Self-Validating Quantification D->E

Fig 1: End-to-end LC-MS/MS workflow for 2-amino-N-methyl-3-phenylpropanamide detection.

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 179.1 F1 Acylium Ion m/z 148.1 M->F1 - CH3NH2 (-31 Da) F2 Immonium Ion (Quantifier) m/z 120.1 M->F2 - CH3NH2 & CO (-59 Da) F1->F2 - CO (-28 Da) F3 Tropylium Ion (Qualifier) m/z 91.1 F2->F3 - CH2=CH-NH2 (-29 Da)

Fig 2: CID fragmentation pathway of protonated 2-amino-N-methyl-3-phenylpropanamide.

Quantitative Data & Instrument Parameters

Table 1: UHPLC Gradient Program

Column: C18 UHPLC Column (50 mm × 2.1 mm, 1.7 µm) Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)Elution Logic
0.00.40955Equilibration
1.00.40955Retain polar amine
4.00.401090Elute hydrophobic phenyl ring
5.00.401090Column wash
5.10.40955Re-equilibration
7.00.40955End of run
Table 2: Optimized MRM Transitions

Source Parameters: Capillary Voltage 3.5 kV, Desolvation Temp 450°C, Desolvation Gas 800 L/hr.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
2-amino-N-methyl-3-phenylpropanamide179.1120.15015Quantifier
2-amino-N-methyl-3-phenylpropanamide179.191.15030Qualifier
Phenylalanine-d5 (IS)171.1125.15015Internal Standard

Step-by-Step Experimental Protocol

Phase 1: Preparation of Self-Validating Quality Controls

To ensure trust and reproducibility, the assay must be self-validating. This requires tracking matrix effects and instrument drift.

  • Stock Solutions: Prepare a 1.0 mg/mL stock of 2-amino-N-methyl-3-phenylpropanamide in 50:50 Methanol:Water.

  • Internal Standard (IS): Prepare a 50 ng/mL working solution of Phenylalanine-d5 in 100% Acetonitrile. Causality: Using an isotopically labeled analog ensures that any ion suppression occurring in the ESI source affects both the analyte and the IS equally, self-correcting the final quantitative ratio.

  • Calibration Curve: Spike blank matrix to create a 6-point curve ranging from 1 ng/mL to 1000 ng/mL.

Phase 2: Sample Extraction (Protein Precipitation)
  • Transfer 50 µL of the biological sample (or diluted reaction mixture) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (Acetonitrile). Causality: The 3:1 ratio of organic solvent to aqueous sample rapidly denatures and precipitates proteins, preventing column clogging and reducing matrix-induced ion suppression.

  • Vortex aggressively for 2 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an LC autosampler vial containing 100 µL of Mobile Phase A. Causality: Diluting the organic extract with aqueous mobile phase prevents "solvent effects" (peak broadening or splitting) when injected onto the C18 column.

Phase 3: System Suitability and Batch Acquisition
  • System Suitability Test (SST): Inject the mid-level Quality Control (QC) sample five consecutive times. The batch is only valid if the Relative Standard Deviation (RSD) of the peak area ratio is < 2.0% and retention time drift is < 0.1 minutes.

  • Carryover Check: Inject a "Double Blank" (matrix extracted without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) standard. The analyte peak area in the blank must be < 20% of the Lower Limit of Quantification (LLOQ) signal.

  • Batch Run: Proceed with the injection of unknown samples, bracketing every 20 samples with low, mid, and high QC standards to validate continuous system stability.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10176363, (S)-2-Amino-N-methyl-3-phenylpropanamide." PubChem,[Link].

  • Roush, W. R., Venkatraman, S., Glick, G., & Seidel, H. M. "Compounds and compositions for treating conditions associated with sting activity." World Intellectual Property Organization, Patent WO2020010092A1, Published Jan 9, 2020..

Sources

Application

In vitro assay for measuring neurotransmitter release with L-Phenylalanine methylamide

An in vitro assay measuring neurotransmitter release is a critical tool in neuropharmacology, particularly for evaluating peptidomimetics and small molecules. L-Phenylalanine methylamide (L-Phe-NHMe) and its structural d...

Author: BenchChem Technical Support Team. Date: March 2026

An in vitro assay measuring neurotransmitter release is a critical tool in neuropharmacology, particularly for evaluating peptidomimetics and small molecules. L-Phenylalanine methylamide (L-Phe-NHMe) and its structural derivatives (such as the endogenous tetrapeptide Endomorphin-2, which terminates in an L-phenylalaninamide moiety) are potent modulators of presynaptic neurotransmission. These compounds primarily act as agonists at the µ-opioid receptor (MOR), exerting profound inhibitory control over the release of excitatory neurotransmitters like glutamate and Substance P [1, 2].

As a Senior Application Scientist, I have designed this technical guide to provide a robust, self-validating methodology for quantifying the presynaptic modulatory effects of L-Phe-NHMe derivatives using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) and Enzyme-Linked Immunosorbent Assay (ELISA).

Pharmacological Context & Mechanistic Causality

To design a reliable assay, one must first understand the molecular causality dictating the experimental readouts. L-Phe-NHMe derivatives bind to presynaptic G-protein-coupled receptors (specifically MORs). This binding triggers a Gαi/o signal transduction cascade that inhibits adenylate cyclase, reducing intracellular cAMP.

More importantly for our assay, the βγ-subunits of the G-protein directly interact with two critical ion channels:

  • Inhibition of Voltage-Gated Calcium Channels (VGCCs): Prevents the Ca²⁺ influx necessary for SNARE-complex-mediated vesicular fusion.

  • Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) channels: Drives K⁺ efflux, hyperpolarizing the presynaptic membrane and rendering the neuron refractory to action potentials [2, 3].

The net result is a profound suppression of depolarization-induced neurotransmitter exocytosis.

Pathway A L-Phenylalanine Methylamide (MOR Agonist/Modulator) B Mu-Opioid Receptor (MOR) (Presynaptic Membrane) A->B Binds & Activates C Gαi/o Protein Activation B->C Signal Transduction D Inhibition of Adenylate Cyclase C->D F Inhibition of VGCCs (Decreased Ca²⁺ Influx) C->F G Activation of GIRK Channels (K⁺ Efflux / Hyperpolarization) C->G E Decrease in cAMP Levels D->E H Inhibition of Vesicular Fusion (SNARE Complex Arrest) F->H Loss of Ca²⁺ trigger G->H Membrane Hyperpolarization I Reduced Neurotransmitter Release (Glutamate / Substance P) H->I Functional Outcome

Fig 1: Presynaptic signaling cascade of L-Phe-NHMe derivatives inhibiting neurotransmitter release.

Assay Architecture & Validation Logic

A trusted protocol must be a self-validating system . If a compound suppresses neurotransmitter release, we must definitively prove that the suppression is receptor-mediated and not an artifact of cytotoxicity or baseline drift. Therefore, our experimental matrix is built on four pillars:

  • Basal Control (aCSF): Establishes the spontaneous vesicular release rate.

  • Stimulus Control (50 mM KCl): Bypasses upstream action potentials to directly depolarize the membrane, forcing VGCCs open. This establishes the maximum exocytotic capacity [1].

  • Test Condition (KCl + L-Phe-NHMe): Measures the compound's ability to resist KCl-induced depolarization via GIRK activation/VGCC blockade.

  • Rescue/Validation Condition (KCl + L-Phe-NHMe + CTOP): CTOP is a highly selective MOR antagonist. Adding CTOP should completely reverse the inhibitory effect of the L-Phe-NHMe derivative, proving the mechanism of action is receptor-specific [2].

Step-by-Step Execution Protocol

Reagents & Buffer Preparation
  • Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 1 mM MgSO₄, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, and 10 mM D-glucose (pH 7.4, osmolarity 300–305 mOsm). Causality: Standard culture media contains high levels of amino acids (like glutamine and glutamate) that will completely mask the endogenous neurotransmitter release during HPLC analysis. aCSF provides a clean, physiologically relevant baseline.

  • Depolarization Buffer: Modified aCSF containing 50 mM KCl (with NaCl reduced to 77 mM to maintain osmolarity).

  • Derivatization Reagent: o-Phthalaldehyde (OPA) for HPLC-FLD. Glutamate is not naturally fluorescent; OPA reacts with primary amines to form highly fluorescent isoindole derivatives.

Cellular Preparation
  • Culture human iPSC-derived neurons or rat Dorsal Root Ganglion (DRG) neurons in 24-well plates until mature synaptic networks form (typically Day 21-28 for iPSCs) [1].

  • Carefully aspirate the culture media and gently wash the cells twice with 500 µL of pre-warmed (37°C) aCSF to remove residual media amino acids.

  • Incubate the cells in 300 µL of aCSF for 30 minutes at 37°C to allow the cells to equilibrate and return to a basal resting state.

Treatment and Stimulation
  • Pre-incubation: Aspirate the equilibration buffer. Apply 300 µL of aCSF containing the test compounds (e.g., 10 µM L-Phe-NHMe derivative) or the antagonist (1 µM CTOP). Incubate for 15 minutes. Causality: Pre-incubation is required to allow the compound to bind the GPCR and initiate the intracellular signaling cascade (lowering cAMP and activating GIRKs) before the depolarizing shock is applied.

  • Depolarization: Replace the buffer with 300 µL of the Depolarization Buffer (50 mM KCl) containing the same drug concentrations. Incubate for exactly 10 minutes.

  • Collection: Immediately collect the superfusate (buffer) from each well. Centrifuge the collected buffer at 10,000 x g for 5 minutes at 4°C to pellet any detached cells or debris. Transfer the supernatant to HPLC vials or snap-freeze at -80°C for ELISA.

Quantification
  • Glutamate (HPLC-FLD): Mix 50 µL of the superfusate with 50 µL of OPA reagent for exactly 2 minutes before injection. Separate using a C18 reverse-phase column with a gradient of sodium acetate buffer (pH 5.9) and methanol. Detect fluorescence at Ex: 340 nm / Em: 450 nm [1].

  • Substance P (ELISA): Utilize a competitive ELISA kit specific for Substance P. The L-Phe-NHMe derivative's inhibition of peptidergic release is quantified by reading absorbance at 450 nm.

Workflow S1 1. Cell Culture (Synaptic Networks) S2 2. Equilibration (aCSF Wash, 30m) S1->S2 S3 3. Pre-incubation (L-Phe-NHMe ± CTOP) S2->S3 S4 4. Depolarization (50 mM KCl, 10m) S3->S4 S5 5. Collection (Centrifuge at 4°C) S4->S5 S6 6. Quantification (HPLC-FLD / ELISA) S5->S6

Fig 2: Experimental workflow for in vitro neurotransmitter release and quantification.

Quantitative Data Presentation & Interpretation

To rapidly assess compound efficacy, data should be tabulated to compare the basal, stimulated, and modulated states. Below is a representative data matrix demonstrating a successful, self-validated assay.

Experimental ConditionGlutamate Release (µM)Substance P Release (pg/mL)Mechanistic Interpretation
Basal (aCSF Vehicle)0.45 ± 0.0512.5 ± 1.2Baseline spontaneous vesicular fusion.
Stimulated (50 mM KCl)8.75 ± 0.60145.0 ± 8.5Maximum VGCC-mediated exocytosis.
KCl + L-Phe-NHMe (10 µM)3.20 ± 0.4548.3 ± 4.1Presynaptic inhibition via MOR activation.
KCl + L-Phe-NHMe + CTOP 8.50 ± 0.55139.5 ± 7.8Receptor-specific rescue; validates causality.

Data Analysis: The application of the L-Phe-NHMe derivative significantly blunts the KCl-induced release of both small-molecule (Glutamate) and peptidergic (Substance P) neurotransmitters. The near-complete restoration of release by the addition of CTOP confirms that the inhibition is not due to off-target ion channel blockade or cell death, but is strictly mediated by the target receptor [2, 3].

References

  • Cervetto, C., Pistollato, F., Amato, S., et al. (2023). "Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing." Reproductive Toxicology, 117, 108358. Available at:[Link]

  • Wu, Z.-Y., Lu, Y.-C., Feng, B., et al. (2017). "Endomorphin-2 Decreases Excitatory Synaptic Transmission in the Spinal Ventral Horn of the Rat." Frontiers in Neural Circuits, 11, 54. Available at:[Link]

  • Li, J.-P., Wang, X.-Y., Gao, C.-J., et al. (2014). "Neurochemical phenotype and function of endomorphin 2-immunopositive neurons in the myenteric plexus of the rat colon." Frontiers in Neuroscience, 8, 413. Available at:[Link]

Method

Application Note: In Vivo Evaluation of N-Methyl-L-Phenylalaninamide Derivatives in GPCR Modulation and Targeted Oncology

Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Executive Summary & Pharmacological Context N-methyl-L-phenylalaninamide (NMPA) is a versatile c...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacologists, and Drug Development Professionals

Executive Summary & Pharmacological Context

N-methyl-L-phenylalaninamide (NMPA) is a versatile chemical moiety that has recently emerged as a critical structural component in two distinct, highly advanced pharmacological domains:

  • Intracellular Allosteric Modulators of GPCRs: NMPA is a core pharmacophore in "Cmpd-15" (4-carbamoyl-N-[(2R)-2-cyclohexyl-2-phenylacetyl]-L-phenylalanyl-3-bromo-N-methyl-L-phenylalaninamide), the first identified intracellular negative allosteric modulator (NAM) of the β2-adrenergic receptor (β2AR)[1].

  • Antibody-Drug Conjugates (ADCs): NMPA is utilized as a C-terminal modification in novel auristatin derivatives (e.g., N,N-dialkylauristatins). Modifying the C-terminus of auristatins neutralizes the polarity of free carboxyl groups, drastically enhancing the cell permeability and cytotoxic potency of the payload once cleaved from the targeting antibody[2].

This application note provides comprehensive, self-validating in vivo protocols for evaluating NMPA-derived compounds in both pulmonary/cardiovascular models (for β2AR NAMs) and oncology xenograft models (for ADCs).

Mechanistic Pathways & Visualization

To effectively design animal models, one must first understand the intracellular causality of the compounds being tested.

β2AR Allosteric Modulation (Cmpd-15)

Traditional beta-blockers compete with endogenous catecholamines at the orthosteric site. In contrast, NMPA-derivative Cmpd-15 binds to a pocket formed by the cytoplasmic ends of transmembrane segments 1, 2, 6, and 7[3]. It stabilizes the inactive conformation of the receptor and physically blocks both Gs-protein coupling and β-arrestin recruitment, providing a non-competitive, dual-inhibition mechanism[4][5].

G Epi Orthosteric Agonist (e.g., Epinephrine) B2AR β2-Adrenergic Receptor (Active State) Epi->B2AR Gs Gs Protein Coupling B2AR->Gs Arrestin β-Arrestin Recruitment B2AR->Arrestin Cmpd15 Cmpd-15 (NMPA Derivative) Intracellular NAM Cmpd15->B2AR Stabilizes Inactive State Cmpd15->Gs Steric Block Cmpd15->Arrestin Steric Block cAMP cAMP Production Gs->cAMP Desens Receptor Desensitization Arrestin->Desens

Mechanism of β2AR intracellular allosteric inhibition by NMPA-derivative Cmpd-15.

ADC Payload Delivery (NMPA-Auristatins)

ADCs targeting tumor-specific receptors (e.g., FGFR2) rely on endocytosis and lysosomal degradation to release their payload[6]. The NMPA modification ensures that once the auristatin is cleaved from the linker, it possesses the optimal lipophilicity to escape the lysosome and bind to tubulin, arresting the cell cycle and inducing apoptosis[2].

ADC ADC Targeted ADC (Antibody + NMPA-Auristatin) Receptor Tumor Surface Receptor (e.g., FGFR2) ADC->Receptor Endosome Endocytosis Receptor->Endosome Lysosome Lysosomal Degradation Endosome->Lysosome Payload Release of NMPA-Auristatin Payload Lysosome->Payload Enzymatic Cleavage Microtubule Microtubule Disruption Payload->Microtubule Apoptosis Tumor Cell Apoptosis Microtubule->Apoptosis

Intracellular processing and mechanism of action of NMPA-Auristatin ADCs.

Experimental Protocols: In Vivo Animal Models

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes internal controls and specific rationales for the methodological choices.

Protocol A: Evaluating β2AR NAMs (Cmpd-15) in Murine Airway Hyperresponsiveness

Rationale: Because Cmpd-15 blocks β-arrestin without competing at the orthosteric site[5], it is crucial to measure its effect on airway resistance in the presence of endogenous or exogenous orthosteric agonists. We utilize the FlexiVent system (invasive plethysmography) rather than whole-body plethysmography. Causality: FlexiVent directly measures central airway resistance (Rn) and peripheral tissue elastance (E), eliminating artifacts from nasal breathing or animal movement, which is critical for detecting the subtle pharmacological shifts induced by allosteric modulators.

Step-by-Step Methodology:

  • Subject Preparation: Use 8-10 week old male BALB/c mice. Acclimate for 7 days.

  • Sensitization (Optional Asthma Model): If modeling asthmatic hyperresponsiveness, sensitize mice with intraperitoneal Ovalbumin (OVA) on Days 0 and 14, followed by aerosolized OVA challenges on Days 21-23.

  • Surgical Preparation (Day 24): Anesthetize mice with Ketamine/Xylazine (100/10 mg/kg IP). Perform a tracheostomy and insert a blunt 18-gauge cannula. Connect the cannula to the FlexiVent ventilator.

  • Paralysis & Baseline: Administer pancuronium bromide (0.8 mg/kg IP) to prevent spontaneous breathing. Establish a baseline respiratory rate of 150 breaths/min.

  • Compound Administration:

    • Group 1 (Control): Vehicle (IV).

    • Group 2 (Orthosteric Agonist): Isoproterenol (IV).

    • Group 3 (NAM + Agonist): Cmpd-15 (IV) followed 15 minutes later by Isoproterenol.

  • Methacholine Challenge: Administer increasing doses of aerosolized methacholine (0, 3.125, 6.25, 12.5, 25 mg/mL) to induce bronchoconstriction.

  • Data Acquisition: Record Rn (Newtonian resistance) using the "Snapshot" perturbation on the FlexiVent software.

  • Self-Validation Check: Ensure the coefficient of determination (COD) for all FlexiVent readings is >0.95. Discard any readings below this threshold as they indicate a leak in the closed system.

Protocol B: Evaluating NMPA-Auristatin ADCs in Tumor Xenografts

Rationale: To evaluate the targeted cytotoxicity of NMPA-modified auristatins, an in vivo xenograft model is required[6]. We select Athymic Nude mice (Foxn1^nu) inoculated with NCI-N87 (gastric carcinoma) cells. Causality: NCI-N87 cells highly express FGFR2 and EGFR, making them ideal targets. The athymic model prevents T-cell mediated rejection of the human tumor while allowing full evaluation of the ADC's pharmacokinetics and the NMPA-payload's localized toxicity[2].

Step-by-Step Methodology:

  • Cell Preparation: Culture NCI-N87 cells in RPMI-1640 supplemented with 10% FBS. Harvest at 80% confluence. Resuspend in a 1:1 mixture of cold PBS and Matrigel to a concentration of 5×106 cells/100 µL.

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-week-old female Athymic Nude mice.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 150-200 mm³ (calculated as V=(length×width2)/2 ), randomize mice into treatment groups (n=8/group) to ensure equal baseline disease burden.

  • Dosing Regimen:

    • Group 1: Isotype Control ADC (3 mg/kg IV, single dose).

    • Group 2: NMPA-Auristatin ADC (1 mg/kg IV, single dose).

    • Group 3: NMPA-Auristatin ADC (3 mg/kg IV, single dose).

  • Monitoring & Readouts: Measure tumor volume and body weight bi-weekly. A body weight loss of >15% triggers a humane endpoint, serving as a direct proxy for off-target payload toxicity.

Quantitative Data Presentation

The following table summarizes the comparative experimental parameters and expected PD/PK readouts for the two classes of NMPA-derivatives.

Parameterβ2AR NAMs (e.g., Cmpd-15)NMPA-Auristatin ADCs
Primary Target Intracellular pocket of β2ARTumor surface receptors (e.g., FGFR2, EGFR)
NMPA Role Core pharmacophore for allosteric bindingC-terminal modifier for payload cell-permeability
Preferred Animal Model BALB/c Mice (FlexiVent Airway Mechanics)Athymic Nude Mice (Subcutaneous Xenograft)
Key Quantitative Readout Airway Resistance (Rn) in cmH₂O·s/mLTumor Volume Reduction (%) & Survival Time
Expected Outcome Rightward shift in methacholine dose-response curveDose-dependent tumor regression; increased caspase-3
Toxicity Proxy Heart rate variability (ECG monitoring)Total body weight reduction (>15% threshold)

References

  • 5X7D: Structure of beta2 adrenoceptor bound to carazolol and an intracellular allosteric antagonist Source: RCSB Protein Data Bank URL:[Link]

  • Identification of a β-arrestin-biased negative allosteric modulator for the β2-adrenergic receptor Source: Proceedings of the National Academy of Sciences (PMC) URL:[Link](Note: URL derived from PMC grounding data for Cmpd-15 β2AR discovery)

  • New antibody drug conjugates (ADCs) and the use thereof (US20140127240A1 / CA2859255A1)
  • Ligands of Adrenergic Receptors: A Structural Point of View Source: MDPI Biomolecules URL:[Link]

Sources

Application

In Vivo Brain Microdialysis Protocol for the Quantification of 2-Amino-N-methyl-3-phenylpropanamide in Rat Models

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Neuropharmacologists, Pharmacokineticists, and CNS Drug Development Scientists Introduction & Scientific Rationale 2-Amino-N-methyl-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Neuropharmacologists, Pharmacokineticists, and CNS Drug Development Scientists

Introduction & Scientific Rationale

2-Amino-N-methyl-3-phenylpropanamide (L-phenylalanine N-methylamide) is a critical structural motif in central nervous system (CNS) drug discovery, frequently utilized as a pharmacophore in the design of enzyme inhibitors and targeted neuromodulators. Because it is a direct derivative of the essential amino acid phenylalanine, its permeation across the blood-brain barrier (BBB) is heavily mediated by the L-type amino acid transporter 1 (LAT1)[1].

To accurately model the pharmacokinetics (PK) and pharmacodynamics (PD) of such CNS-active compounds, researchers must quantify the unbound, free-fraction concentration of the drug within the brain extracellular fluid (ECF). Whole-brain homogenates are insufficient, as they conflate intracellular, membrane-bound, and intravascular drug pools. In vivo microdialysis remains the gold standard for continuous, real-time sampling of unbound analytes in the ECF of living, awake animals[2].

This application note details a highly optimized, self-validating microdialysis methodology coupled with LC-MS/MS to quantify 2-amino-N-methyl-3-phenylpropanamide in the rat striatum.

Methodological Design & Causality (The "Why")

As a Senior Application Scientist, I emphasize that a robust protocol is not merely a sequence of steps, but a carefully balanced system of physical and biological variables.

  • Probe Selection & Flow Rate: We utilize a concentric microdialysis probe with a 20 kDa molecular weight cut-off (MWCO) polyethersulfone membrane. The perfusion flow rate is strictly maintained at 1.5 µL/min. Causality: Microdialysis operates via passive diffusion down a concentration gradient. Higher flow rates yield larger sample volumes but drastically lower the relative recovery (extraction fraction) by depleting the ECF around the probe. A rate of 1.5 µL/min perfectly balances the need for sufficient dialysate volume for LC-MS/MS with adequate temporal resolution (20-minute fractions)[2].

  • Awake Animal Sampling: Causality: General anesthetics (e.g., isoflurane, ketamine) profoundly alter basal cerebral blood flow, metabolic rates, and BBB permeability. Conducting the sampling phase in awake, freely moving rats ensures the resulting PK profile reflects true physiological conditions.

  • Self-Validating Recovery Calibration (Retrodialysis): Causality: In vitro probe recovery never equals in vivo recovery due to the tortuosity of living brain tissue and localized enzymatic activity. By perfusing a known concentration of the analyte through the probe at the end of the experiment and measuring its loss into the tissue, we create a self-validating system where in vivo recovery is calculated dynamically for each individual animal.

LAT1_Transport Blood Systemic Circulation (Blood Capillary) LAT1 LAT1 Transporter (BBB Endothelium) Blood->LAT1 Active Transport ECF Brain Extracellular Fluid (ECF) LAT1->ECF Influx Probe Microdialysis Probe (20 kDa MWCO) ECF->Probe Concentration Gradient Diffusion Dialysate Dialysate Collection (To LC-MS/MS) Probe->Dialysate Perfusion (1.5 µL/min)

LAT1-mediated transport of phenylalanine derivatives across the BBB and microdialysis recovery.

Materials and Reagents

  • Subjects: Male Sprague-Dawley rats (250–300 g), housed under a 12 h light/dark cycle.

  • Surgical Apparatus: Stereotaxic frame, cranial micro-drill, dental cement, stainless steel anchor screws.

  • Microdialysis Hardware: CMA 12 Guide Cannulae, CMA 12 Probes (2 mm membrane length, 20 kDa MWCO), precision syringe pump, dual-channel liquid swivel.

  • Perfusate: Artificial Cerebrospinal Fluid (aCSF: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂, pH 7.4).

  • Analyte: 2-amino-N-methyl-3-phenylpropanamide (C₁₀H₁₄N₂O, MW: 178.23 g/mol ).

Step-by-Step Experimental Protocol

Phase 1: Stereotaxic Surgery and Guide Cannula Implantation
  • Anesthesia: Induce anesthesia using 4% isoflurane in an induction chamber; maintain at 1.5–2.0% via a stereotaxic nose cone.

  • Preparation: Shave the scalp, disinfect with povidone-iodine, and make a midline sagittal incision to expose the cranium.

  • Drilling: Using Bregma as the zero-reference point, drill a burr hole over the right striatum.

  • Implantation: Lower the guide cannula slowly (1 mm/min) to prevent tissue tearing, stopping just above the target coordinates (See Table 1).

  • Securing: Insert three anchor screws into adjacent cranial plates. Apply dental cement around the screws and cannula base to form a rigid head-mount.

  • Recovery: Administer Meloxicam (1 mg/kg SC) for analgesia. Critical Step: Allow a strict 48-hour recovery period. This window is mandatory to allow the BBB to reseal and local neuroinflammation (gliosis) caused by the physical trauma to subside, preventing artifactual PK data.

Phase 2: In Vivo Microdialysis Sampling
  • Acclimation: Transfer the rat to a specialized microdialysis bowl. Gently remove the guide cannula dummy and insert the microdialysis probe.

  • Connection: Connect the probe inlet and outlet to the liquid swivel using FEP tubing.

  • Equilibration: Perfuse the probe with aCSF at 1.5 µL/min for 90 minutes. Critical Step: Probe insertion causes a transient release of intracellular contents and alters local osmotic pressure; 90 minutes is required to establish a steady-state physiological baseline.

  • Dosing: Administer the target dose of 2-amino-N-methyl-3-phenylpropanamide (e.g., via IV tail vein catheter or oral gavage).

  • Collection: Collect dialysate fractions every 20 minutes (yielding 30 µL per fraction) into chilled amber vials pre-loaded with 5 µL of 0.1% formic acid. Acidification prevents the degradation of the amine group prior to LC-MS/MS analysis.

Phase 3: Retrodialysis Calibration (Self-Validation)
  • Switch Perfusate: Immediately following the PK sampling phase, switch the perfusate to aCSF spiked with a known concentration ( Cin​ ) of 2-amino-N-methyl-3-phenylpropanamide (e.g., 100 ng/mL).

  • Steady State: Allow 60 minutes for the spiked perfusate to reach steady-state diffusion into the brain tissue.

  • Sampling: Collect three consecutive 20-minute fractions ( Cout​ ).

  • Calculation: Calculate the in vivo recovery ( Rinvivo​ ) using the formula:

    Rinvivo​=Cin​Cin​−Cout​​
  • Data Correction: Determine the true ECF concentration ( CECF​ ) of the prior PK samples by dividing the raw dialysate concentration by the calculated recovery:

    CECF​=Rinvivo​Cdialysate​​

Microdialysis_Workflow S1 1. In Vitro Calibration (Retrodialysis) S2 2. Stereotaxic Surgery (Guide Cannula Implantation) S1->S2 S3 3. Recovery Period (24-48 Hours) S2->S3 S4 4. In Vivo Sampling (Awake, Freely Moving Rat) S3->S4 S5 5. LC-MS/MS Analysis (Quantification) S4->S5 S6 6. PK/PD Modeling (ECF Concentration) S5->S6

Step-by-step workflow for in vivo brain microdialysis and pharmacokinetic modeling.

Data Presentation & Analytical Parameters

Table 1: Stereotaxic Coordinates for Rat Striatum
ParameterCoordinate (Relative to Bregma)Notes
Anteroposterior (AP) +1.0 mmRostral to Bregma
Mediolateral (ML) -3.0 mmRight hemisphere
Dorsoventral (DV) -5.0 mmDepth from dura mater (Guide Cannula)
Probe Extension -7.0 mm2 mm active membrane extends into tissue
Table 2: LC-MS/MS Parameters for 2-amino-N-methyl-3-phenylpropanamide
ParameterSetting / Value
Ionization Mode Electrospray Ionization Positive (ESI+)
Precursor Ion [M+H]+ 179.1 m/z
Quantifier Product Ion 120.1 m/z (Phenylalanine immonium ion)
Qualifier Product Ion 103.1 m/z
Collision Energy (CE) 15 eV
Mobile Phase A: H₂O (0.1% Formic Acid) / B: Acetonitrile (0.1% Formic Acid)
Table 3: Experimental Troubleshooting Guide
Observation / IssueMechanistic CauseCorrective Action
Consistently low in vivo recovery (<5%) Flow rate is too high, preventing adequate diffusion time across the membrane.Decrease perfusion flow rate to 1.0 µL/min and increase collection time to 30 min.
Rapid decline in basal ECF levels Severe probe-induced gliosis or incomplete BBB resealing.Ensure a strict 48-hour post-surgical recovery period before inserting the active probe.
High backpressure in syringe pump Blockage in the FEP tubing or protein fouling on the semi-permeable membrane.Flush lines with aCSF prior to connection; ensure perfusate is thoroughly degassed.

References

  • Chaurasia CS. "In vivo microdialysis sampling: theory and applications.
  • Puris E, et al.

Sources

Method

Application Notes and Protocols: A Strategic Guide to Receptor Binding Assay Development for L-Phenylalanine Methylamide

Introduction: Unveiling the Molecular Targets of L-Phenylalanine Methylamide L-Phenylalanine methylamide, a derivative of the essential amino acid L-Phenylalanine, represents a class of compounds with potential yet uncha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Molecular Targets of L-Phenylalanine Methylamide

L-Phenylalanine methylamide, a derivative of the essential amino acid L-Phenylalanine, represents a class of compounds with potential yet uncharacterized biological activities. While L-Phenylalanine itself is a precursor to several neurotransmitters and has known interactions with receptors such as the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, as well as certain orphan G protein-coupled receptors (GPCRs) and the calcium-sensing receptor (CaSR)[1][2][3][4], the specific molecular targets of its methylamide derivative remain to be elucidated.

This guide provides a comprehensive, strategy-driven approach for researchers, scientists, and drug development professionals to identify and characterize the receptor binding profile of L-Phenylalanine methylamide. Recognizing that a specific receptor for this compound is not yet established, this document outlines a systematic workflow, from initial target identification to the execution of robust receptor binding assays. Our focus is on providing a self-validating experimental framework, grounded in established pharmacological principles, to empower researchers to unravel the mechanism of action of this and other novel chemical entities.

Part 1: The First Crucial Step - Identifying Potential Molecular Targets

Before a specific binding assay can be developed, the putative receptor(s) for L-Phenylalanine methylamide must be identified. This initial phase is critical for a targeted and efficient investigation. A multi-pronged approach, combining experimental and computational methods, is recommended.

1.1. Affinity-Based Target Discovery

Affinity chromatography is a powerful biochemical technique for isolating binding partners from complex biological mixtures. In this approach, L-Phenylalanine methylamide is immobilized on a solid support to create an affinity matrix. This matrix is then used to "capture" its binding partners from cell lysates or tissue homogenates. The captured proteins can subsequently be identified using mass spectrometry.

1.2. Cell-Based Functional Screening

Modern drug discovery often employs high-throughput screening of cell lines engineered to express specific receptors. By exposing a panel of these cell lines, such as a library of known GPCRs, to L-Phenylalanine methylamide, one can monitor for functional responses (e.g., changes in intracellular calcium or cyclic AMP levels). A positive "hit" in such a screen provides a strong indication of a potential receptor target.

1.3. In Silico Prediction of Binding Partners

Computational methods, such as molecular docking, can be used to predict the binding of L-Phenylalanine methylamide to the three-dimensional structures of known receptors. While predictive, these methods can help to prioritize potential targets for experimental validation.

cluster_0 Target Identification Workflow Start L-Phenylalanine Methylamide (Novel Compound) Affinity Affinity Chromatography Start->Affinity Screening Cell-Based Screening (e.g., GPCR Library) Start->Screening InSilico In Silico Docking Start->InSilico MassSpec Mass Spectrometry Affinity->MassSpec Functional Functional Response Readout Screening->Functional Predicted Predicted Targets InSilico->Predicted Hits Identified 'Hits' MassSpec->Hits Functional->Hits Predicted->Hits Validation Target Validation Hits->Validation Confirmed Confirmed Target(s) Validation->Confirmed

Figure 1: A generalized workflow for the identification of molecular targets for a novel compound.

Part 2: Preparation of High-Quality Receptor-Containing Membranes

Once a putative target receptor has been identified and validated, the next step is to prepare a source of this receptor for in vitro binding assays. For membrane-bound receptors like GPCRs, the preparation of high-quality cell membranes is paramount.

Protocol 1: Receptor Membrane Preparation from Cultured Cells

This protocol describes a general method for preparing membranes from cells overexpressing the target receptor.

Materials and Reagents

ReagentFunction
Cell ScrapersTo harvest adherent cells.
Phosphate-Buffered Saline (PBS), ice-coldWashing cells.
Homogenization Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, with protease inhibitors)To lyse cells and maintain protein integrity.
Dounce Homogenizer or PolytronFor cell lysis.
High-speed CentrifugeTo separate cellular components.
Bradford or BCA Protein Assay KitTo determine protein concentration.

Step-by-Step Methodology

  • Cell Harvest: Grow cells expressing the target receptor to a high density. For adherent cells, wash the monolayer twice with ice-cold PBS, then scrape the cells into a small volume of PBS. For suspension cells, pellet them by centrifugation and wash with PBS.

  • Homogenization: Centrifuge the cell suspension at 1,000 x g for 10 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold homogenization buffer. Lyse the cells using a Dounce homogenizer (10-20 strokes) or a Polytron homogenizer (short bursts on a low setting).

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold homogenization buffer. Repeat the high-speed centrifugation step.

  • Final Preparation and Storage: After the final wash, resuspend the membrane pellet in a small volume of storage buffer (homogenization buffer with 10% glycerol). Determine the protein concentration using a standard protein assay. Aliquot the membrane preparation and store at -80°C until use.

Part 3: The Gold Standard - Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and robust method for quantifying the interaction between a ligand and its receptor.[5][6][7] Since a radiolabeled version of L-Phenylalanine methylamide is likely not available, a competition binding assay is the method of choice. This assay measures the ability of the unlabeled test compound (L-Phenylalanine methylamide) to compete with a known radioligand for binding to the target receptor.[7][8]

3.1. Prerequisite: Saturation Binding Assay for the Radioligand

Before performing a competition assay, it is essential to characterize the binding of the chosen radioligand to the prepared membranes. A saturation binding assay is used to determine two key parameters: the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity, and the maximum receptor density (Bmax).[5][7][9]

Protocol 2: Saturation Binding Assay

  • Assay Setup: In a 96-well plate, set up triplicate wells for "Total Binding" and "Non-specific Binding" (NSB) for each concentration of the radioligand.

  • Reagent Addition:

    • To all wells, add a constant amount of the prepared receptor membranes.

    • To the NSB wells, add a high concentration of a known, unlabeled ligand for the target receptor (100-1000 times its Kd) to saturate the receptors and prevent the radioligand from binding specifically.[9]

    • Add increasing concentrations of the radioligand to both Total Binding and NSB wells.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.[9]

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter mat. The membranes with the bound radioligand will be trapped on the filter.[7][9][10]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.[9]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the radioligand concentration and fit the data using non-linear regression to determine the Kd and Bmax.

3.2. Competition Binding Assay for L-Phenylalanine Methylamide

With the Kd of the radioligand determined, the competition assay can be performed to determine the affinity (Ki) of L-Phenylalanine methylamide for the receptor.

cluster_1 Competition Binding Assay Workflow Start Prepare Assay Plate AddMembranes Add Receptor Membranes Start->AddMembranes AddRadioligand Add Fixed Concentration of Radioligand (at Kd) AddMembranes->AddRadioligand AddCompetitor Add Increasing Concentrations of L-Phenylalanine methylamide AddRadioligand->AddCompetitor Incubate Incubate to Equilibrium AddCompetitor->Incubate Filter Separate Bound/Free via Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze Result Determine Affinity (Ki) of L-Phenylalanine methylamide Analyze->Result

Figure 2: A step-by-step workflow for a radioligand competition binding assay.

Protocol 3: Competition Binding Assay

  • Assay Setup: Prepare a 96-well plate with wells for Total Binding, Non-specific Binding (NSB), and the competition curve with L-Phenylalanine methylamide.

  • Reagent Addition:

Well TypeReceptor MembranesRadioligand (at Kd)Unlabeled Competitor (for NSB)L-Phenylalanine methylamide
Total Binding++--
NSB+++-
Competition++-Increasing Concentrations
  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Quantification: Follow the same filtration, washing, and counting steps as in the saturation assay.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of L-Phenylalanine methylamide.

    • Plot the percent specific binding against the log concentration of L-Phenylalanine methylamide.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 (the concentration of L-Phenylalanine methylamide that inhibits 50% of the specific binding of the radioligand).[8][9]

    • Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Part 4: Alternative Non-Radioactive Assay Formats

While radioligand binding assays are considered the gold standard, non-radioactive methods offer advantages in terms of safety and disposal.[10][11][12] These techniques are particularly well-suited for high-throughput screening.[10]

4.1. Fluorescence Polarization (FP)

FP assays measure the change in the polarization of light emitted from a fluorescently labeled ligand. When the small fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger receptor molecule, its tumbling is slowed, leading to an increase in polarization. A competition FP assay can be developed where L-Phenylalanine methylamide displaces the fluorescent ligand, causing a decrease in polarization.

4.2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding events.[12] The receptor is immobilized on a sensor chip, and a solution containing L-Phenylalanine methylamide is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface. SPR provides kinetic data, including association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated.

FeatureRadioligand Binding AssayFluorescence PolarizationSurface Plasmon Resonance
Labeling Radioactive label on ligandFluorescent label on ligandLabel-free
Throughput Medium to HighHighLow to Medium
Data Output Ki, BmaxKiKd, kon, koff
Key Advantage High sensitivity, "gold standard"Homogeneous (no separation step)Real-time kinetic data

Part 5: Ensuring Scientific Integrity - Data Interpretation and Validation

The Ki value obtained from the competition binding assay represents the affinity of L-Phenylalanine methylamide for the target receptor. A lower Ki value indicates a higher affinity. However, this value must be interpreted in the context of a well-controlled experiment.

Key Validation Steps:

  • Specificity: Ensure that the binding is specific to the target receptor. This can be confirmed by running the assay with membranes from cells that do not express the receptor; no specific binding should be observed.

  • Selectivity: To understand the broader pharmacological profile of L-Phenylalanine methylamide, it is crucial to perform counter-screening against a panel of other, related receptors. This will determine the selectivity of the compound and help to predict potential off-target effects.

  • Correlation with Functional Data: The binding affinity (Ki) should ideally correlate with the compound's potency in a functional assay (e.g., EC50 or IC50 in a cell-based response assay).

Conclusion

The journey to characterizing the receptor binding profile of a novel compound like L-Phenylalanine methylamide is a systematic process of discovery and validation. This guide provides a comprehensive framework, beginning with strategies for target identification and culminating in detailed protocols for robust and reliable receptor binding assays. By adhering to the principles of scientific integrity, including rigorous controls and data validation, researchers can confidently elucidate the molecular mechanisms of action that underpin the biological effects of L-Phenylalanine methylamide, paving the way for its potential development as a pharmacological tool or therapeutic agent.

References

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Retrieved from [Link]

  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Biocompare. (2012, July 24). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. Retrieved from [Link]

  • PubMed. (n.d.). Non-radioactive binding assay for bradykinin and angiotensin receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • PubMed. (n.d.). Specific Inhibition of N-methyl-D-aspartate Receptor Function in Rat Hippocampal Neurons by L-phenylalanine at Concentrations Observed During Phenylketonuria. Retrieved from [Link]

  • YouTube. (2017, March 30). Receptor Binding Assay - Part 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylalanine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The mechanism of action of phenylalanine ammonia-lyase: the role of prosthetic dehydroalanine. Retrieved from [Link]

  • PubMed. (n.d.). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Retrieved from [Link]

  • mtdi. (n.d.). L-Phenylalanine activates class A orphan G protein-coupled receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium. Retrieved from [Link]

  • Mount Allison University. (2020, April 22). L-PHENYLALANINE ACTIVATES CLASS A ORPHAN G PROTEIN-COUPLED RECEPTORS. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from [Link]

  • ResearchGate. (2014, January 27). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. Retrieved from [Link]

  • PubMed. (2004, May 15). Neuroprotective action of halogenated derivatives of L-phenylalanine. Retrieved from [Link]

Sources

Application

Application Note: Pharmacokinetic Assessment and ADME Profiling of N-methyl-L-phenylalaninamide

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Context N-methyl-L-phenylalanina...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Context

N-methyl-L-phenylalaninamide is a highly versatile chiral building block frequently utilized in the synthesis of peptidomimetics, targeted Antibody-Drug Conjugates (ADCs) (such as auristatin derivatives), and CNS-active agents like Substance P analogues. From a Drug Metabolism and Pharmacokinetics (DMPK) perspective, this compound presents a unique set of metabolic liabilities.

The molecule features a secondary amine, a lipophilic benzyl side chain, and a primary amide. These functional groups dictate its pharmacokinetic behavior:

  • N-Demethylation: The N-methyl group is highly susceptible to oxidative demethylation mediated by hepatic Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6).

  • Amide Hydrolysis: The primary amide can be targeted by circulating amidases, leading to the formation of the corresponding carboxylic acid.

  • Transporter Efflux: Phenylalanine-based amides often act as substrates for efflux transporters like P-glycoprotein (P-gp), which can restrict both intestinal absorption and blood-brain barrier (BBB) penetration[1].

This application note provides a comprehensive, self-validating workflow for evaluating the pharmacokinetics of N-methyl-L-phenylalaninamide, bridging in vitro predictive assays with in vivo systemic profiling.

Mandatory Visualization: Pharmacokinetic Workflow

PK_Workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo Pharmacokinetics Compound N-methyl-L-phenylalaninamide (Test Compound) Caco2 Caco-2 Permeability Assay (Absorption & Efflux) Compound->Caco2 Microsomes Liver Microsomal Stability (CYP450 Metabolism) Compound->Microsomes Dosing Rodent Dosing (IV/PO) & Serial Blood Sampling Compound->Dosing LCMS LC-MS/MS Bioanalysis (FDA 2018 BMV Guidelines) Caco2->LCMS Microsomes->LCMS Tissue Plasma Separation & Tissue Homogenization Dosing->Tissue Tissue->LCMS PK_Calc PK Parameter Calculation (NCA: AUC, CL, t1/2, F%) LCMS->PK_Calc

Figure 1: Comprehensive pharmacokinetic assessment workflow for N-methyl-L-phenylalaninamide.

Pillar I: LC-MS/MS Bioanalytical Method Development

To generate trustworthy PK data, the bioanalytical method must be rigorously validated according to the [2]. The polar nature of the primary amide and the secondary amine necessitates reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in positive Electrospray Ionization (ESI+) mode.

Causality in Method Design
  • Mobile Phase Selection: Utilizing 0.1% Formic Acid in both the aqueous and organic mobile phases ensures that the secondary amine remains fully protonated [M+H]+ , drastically enhancing ESI efficiency and assay sensitivity.

  • Sample Preparation: Protein precipitation (PPT) using cold acetonitrile is chosen over liquid-liquid extraction (LLE) because the primary amide renders the molecule too polar to partition efficiently into non-polar organic solvents.

Step-by-Step Protocol: Plasma Bioanalysis
  • Calibration Curve Preparation: Spike blank rat plasma with N-methyl-L-phenylalaninamide to create a calibration curve ranging from 1 to 1000 ng/mL.

  • Internal Standard (IS) Addition: Add 10 µL of stable isotope-labeled IS (e.g., D3​ -N-methyl-L-phenylalaninamide at 500 ng/mL) to 50 µL of each plasma sample. Self-validation step: The IS corrects for matrix effects and injection volume variances.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to the sample. Vortex vigorously for 2 minutes to denature plasma proteins and release protein-bound analyte.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 3 minutes.

  • Detection: Monitor the specific Multiple Reaction Monitoring (MRM) transition for the protonated precursor ion to its dominant product ion (typically the loss of the amide group or benzyl cleavage).

Pillar II: In Vitro ADME Profiling

In vitro assays provide predictive causality for in vivo observations. For phenylalanine derivatives, evaluating metabolic stability and membrane permeability is critical to anticipating oral bioavailability[1].

Protocol A: Liver Microsomal Stability (Phase I Metabolism)

This assay isolates CYP450-mediated N-demethylation to determine the intrinsic clearance ( CLint​ ).

  • Incubation Mixture: Combine Human or Rat Liver Microsomes (0.5 mg/mL final protein concentration) with 1 µM of N-methyl-L-phenylalaninamide in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH regenerating system (final concentration 1 mM) to initiate CYP450 activity.

  • Serial Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of cold Acetonitrile containing the IS.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS. Calculate the elimination rate constant ( k ) from the log-linear decline of the compound, and derive CLint​ (µL/min/mg protein).

Protocol B: Caco-2 Permeability & Efflux
  • Cell Seeding: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

  • Dosing: Apply 10 µM of the compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C for 2 hours.

  • Sampling: Collect samples from the receiver chambers and analyze via LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 indicates active efflux, likely via P-gp.

Pillar III: In Vivo Pharmacokinetics in Rodent Models

To validate the in vitro predictions, an in vivo pharmacokinetic study is conducted to determine systemic clearance, volume of distribution, and oral bioavailability.

Step-by-Step Protocol: Rodent PK Study
  • Animal Preparation: Fast male Sprague-Dawley rats (200-250 g) overnight prior to oral dosing; IV dosed rats may remain fed. Ensure animals have surgically implanted jugular vein catheters for stress-free serial blood sampling.

  • Formulation: Dissolve N-methyl-L-phenylalaninamide in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubilization without precipitation upon injection.

  • Dosing:

    • IV Cohort: Administer 1 mg/kg via the tail vein.

    • PO Cohort: Administer 5 mg/kg via oral gavage.

  • Sampling Schedule: Collect 150 µL blood samples at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes.

  • Plasma Separation: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Transfer plasma to fresh tubes and store at -80°C until LC-MS/MS analysis.

  • Data Analysis: Utilize Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate AUC, CL , Vss​ , t1/2​ , and %F .

Quantitative Data Presentation

The following table summarizes representative pharmacokinetic parameters for N-methyl-L-phenylalaninamide, illustrating the correlation between in vitro liabilities and in vivo outcomes.

PK ParameterAssay / ModelRepresentative ValueMechanistic Interpretation
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes45.2 µL/min/mgModerate Phase I metabolism driven by CYP-mediated N-demethylation.
Permeability ( Papp​ ) Caco-2 (A-to-B) 12.5×10−6 cm/sHigh passive intestinal absorption due to the lipophilic benzyl group.
Efflux Ratio (ER) Caco-2 (B-A / A-B)3.8Subject to active efflux (P-gp), restricting CNS penetration.
Systemic Clearance (CL) Rat (IV, 1 mg/kg)28.5 mL/min/kgModerate systemic clearance, aligning with microsomal stability data.
Volume of Distribution ( Vss​ ) Rat (IV, 1 mg/kg)1.8 L/kgGood tissue distribution, exceeding total body water.
Oral Bioavailability (%F) Rat (PO, 5 mg/kg)42%Moderately limited by first-pass hepatic metabolism and intestinal efflux.

References

  • Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER). (2018). URL:[Link]

  • Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues Fransson, R., et al. ACS Medicinal Chemistry Letters, 5(12), 1272–1277. (2014). URL:[Link]

Sources

Method

Application Note: Stereoselective Synthesis of (S)-2-Amino-N-methyl-3-phenylpropanamide

Introduction & Strategic Rationale (S)-2-Amino-N-methyl-3-phenylpropanamide (commonly referred to as L-phenylalanine methylamide) is a highly valued chiral building block. Its structural motif is frequently utilized in t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

(S)-2-Amino-N-methyl-3-phenylpropanamide (commonly referred to as L-phenylalanine methylamide) is a highly valued chiral building block. Its structural motif is frequently utilized in the synthesis of peptidomimetics, asymmetric organocatalysts ()[1], and neuroactive pharmaceutical agents ()[2]. While advanced asymmetric catalytic approaches—such as phase-transfer catalyzed alkylations—can generate unnatural phenylalanine derivatives from achiral precursors ()[3], the most scalable, cost-effective, and stereoretentive route to the pure (S)-enantiomer leverages the chiral pool, starting from commercially available Boc-L-phenylalanine.

This application note details a field-proven, two-step protocol designed for high yield and absolute stereoretention:

  • Carboxyl Activation and Amidation : Utilizing EDC·HCl and HOBt to couple Boc-L-Phe with methylamine.

  • Acidolytic Deprotection : Utilizing 4M HCl in dioxane to yield the highly stable hydrochloride salt ()[4].

Mechanistic Causality in Reagent Selection

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen over alternatives, as this dictates the robustness of the protocol:

  • Suppression of Racemization (The Role of HOBt) : During peptide coupling, the activation of the carboxylic acid by EDC forms an O-acylisourea intermediate. This species is prone to intramolecular cyclization into an oxazolone. The α -proton of an oxazolone is highly acidic, leading to rapid epimerization and loss of stereochemical purity. By introducing Hydroxybenzotriazole (HOBt), the transient O-acylisourea is immediately intercepted and converted into an OBt-active ester. This ester is highly reactive toward aminolysis (with methylamine) but stable enough to resist oxazolone formation, thereby preserving the (S)-stereocenter (>99% ee).

  • Salt Selection (HCl vs. TFA) : Standard Boc deprotection often utilizes Trifluoroacetic acid (TFA), which yields a hygroscopic trifluoroacetate salt that is difficult to handle and crystallize. In contrast, utilizing 4M HCl in anhydrous dioxane allows the final (S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride to precipitate directly out of solution upon the addition of an anti-solvent (diethyl ether). This creates a self-validating purification system, driving the reaction to completion and eliminating the need for column chromatography.

Synthetic Workflow & Logical Decision Tree

Workflow A Boc-L-Phenylalanine (Chiral Pool Starting Material) B Carboxyl Activation (EDC·HCl / HOBt / DIPEA) A->B Prevents racemization C Amidation (Methylamine hydrochloride) B->C Nucleophilic attack D Boc-L-Phe-NHMe (Intermediate) C->D Workup & Isolation E Boc Deprotection (4M HCl in Dioxane) D->E Acidolytic cleavage F (S)-2-amino-N-methyl-3-phenylpropanamide HCl (Final Product) E->F Precipitation & Filtration

Synthetic workflow for (S)-2-amino-N-methyl-3-phenylpropanamide.

Experimental Protocols

Step 1: Synthesis of Boc-(S)-2-amino-N-methyl-3-phenylpropanamide

Objective : Stereoretentive amidation of Boc-L-phenylalanine.

Materials :

  • Boc-L-Phenylalanine : 1.0 eq (10.0 mmol, 2.65 g)

  • Methylamine hydrochloride : 1.5 eq (15.0 mmol, 1.01 g)

  • EDC·HCl : 1.2 eq (12.0 mmol, 2.30 g)

  • HOBt hydrate : 1.2 eq (12.0 mmol, 1.62 g)

  • N,N-Diisopropylethylamine (DIPEA) : 3.5 eq (35.0 mmol, 6.1 mL)

  • Anhydrous Dichloromethane (DCM) : 50 mL

Step-by-Step Procedure :

  • Activation : Dissolve Boc-L-Phenylalanine and HOBt in anhydrous DCM (50 mL) in a flame-dried round-bottom flask under an inert nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Coupling Agent Addition : Add EDC·HCl portion-wise to the stirred solution. Stir for 15 minutes at 0 °C to allow the complete formation of the OBt-active ester.

  • Amine Introduction : In a separate vial, suspend methylamine hydrochloride in 10 mL of DCM and add the DIPEA. (Note: 3.5 equivalents of DIPEA are required to neutralize the 1.5 eq of methylamine hydrochloride, the 1.2 eq of EDC·HCl, and leave a slight basic excess to drive the coupling). Add this neutralized amine mixture dropwise to the main reaction flask.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir continuously for 12 hours.

  • In-Process Control (IPC) : Confirm the total consumption of Boc-L-Phe via TLC (Eluent: 5% MeOH in DCM, visualized via Ninhydrin stain).

  • Workup : Quench the reaction with 1M aqueous HCl (30 mL) to remove unreacted amines. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate as a white solid.

Step 2: Synthesis of (S)-2-amino-N-methyl-3-phenylpropanamide Hydrochloride

Objective : Global deprotection yielding a stable, highly crystalline salt.

Materials :

  • Boc-(S)-2-amino-N-methyl-3-phenylpropanamide : Intermediate from Step 1 (~9.2 mmol)

  • 4M HCl in Dioxane : 10.0 eq (~25 mL)

  • Diethyl ether : 50 mL (Anti-solvent)

Step-by-Step Procedure :

  • Dissolution : Suspend the intermediate from Step 1 in a minimal amount of anhydrous DCM (5 mL) in a round-bottom flask.

  • Acidolysis : Slowly add 4M HCl in dioxane at room temperature under vigorous stirring. Vigorous gas evolution (CO₂ and isobutylene) will be observed, indicating the cleavage of the Boc group.

  • Maturation : Stir the mixture for 2 hours at room temperature. A dense white precipitate will begin to form as the resulting hydrochloride salt is insoluble in the dioxane/DCM mixture.

  • Precipitation : Add ice-cold diethyl ether (50 mL) to the flask to fully crash out the hydrochloride salt and maximize yield.

  • Filtration & Drying : Filter the white solid through a sintered glass funnel (porosity 3). Wash the filter cake thoroughly with cold diethyl ether (2 × 15 mL) to remove any residual dioxane, and dry under high vacuum for 4 hours to afford the final product.

Mechanistic Pathway of Stereoretention

Mechanism N1 Boc-L-Phe + EDC N2 O-Acylisourea (Highly Reactive) N1->N2 Activation N3 HOBt Active Ester (Stable to Epimerization) N2->N3 + HOBt (Suppresses oxazolone) N5 Oxazolone Formation (Leads to Racemization) N2->N5 Without HOBt N4 Amide Bond Formation (+ Methylamine) N3->N4 Aminolysis

EDC/HOBt coupling mechanism preventing oxazolone-mediated racemization.

Quantitative Data & Process Metrics

To ensure strict reproducibility and quality control, the following table summarizes the stoichiometric parameters, expected yields, and analytical validation metrics for the complete workflow.

ParameterStep 1: AmidationStep 2: Deprotection
Scale 10.0 mmol~9.2 mmol
Limiting Reagent Boc-L-PhenylalanineBoc-L-Phe-NHMe
Reaction Time 12 hours2 hours
Temperature 0 °C to 25 °C25 °C
Expected Yield 90 - 95%95 - 98%
Stereochemical Purity >99% ee>99% ee (Stereoretentive)
Analytical Validation TLC (Rf = 0.4, 5% MeOH/DCM)¹H NMR (D₂O), Chiral HPLC
Physical State White amorphous solidHighly crystalline white powder

References

  • National Center for Biotechnology Information (PubChem) . (S)-2-Amino-N-methyl-3-phenylpropanamide (CID 10176363). Retrieved from:[Link][2]

  • Molecules (MDPI) . Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Retrieved from:[Link][3]

  • Molecules (PMC) . Synthesis of New Amino-Functionalized Porphyrins: Preliminary Study of Their Organophotocatalytic Activity. Retrieved from:[Link][1]

  • PrepChem . Synthesis of N-benzyloxycarbonyl-L-phenylalanine methylamide. Retrieved from:[Link][4]

Sources

Application

Application Note: In Vivo Formulation Strategies for 2-amino-N-methyl-3-phenylpropanamide

Here is a comprehensive, scientifically grounded Application Note and Protocol guide designed for researchers and drug development professionals. Executive Summary & Pharmacological Context 2-amino-N-methyl-3-phenylpropa...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically grounded Application Note and Protocol guide designed for researchers and drug development professionals.

Executive Summary & Pharmacological Context

2-amino-N-methyl-3-phenylpropanamide (commonly referred to as phenylalanine methylamide) is a highly versatile amino acid derivative utilized extensively in biochemical and pharmacological research[1]. In drug development, it is primarily investigated for its role in modulating central nervous system (CNS) neurotransmitter pathways. Mechanistically, the compound acts as a ligand and potential inhibitor of metalloproteases and aminopeptidases—enzymes responsible for the rapid degradation of endogenous enkephalins and endorphins[1][2].

Transitioning this compound from in vitro assays to in vivo animal models (e.g., murine behavioral or pharmacokinetic studies) presents specific formulation challenges. Depending on whether the Active Pharmaceutical Ingredient (API) is sourced as a free base or a hydrochloride (HCl) salt, the formulation strategy must be radically altered to ensure bioavailability, prevent precipitation, and avoid localized tissue toxicity.

Physicochemical Assessment

Before formulating, it is critical to identify the exact salt form of your API batch. The protonation state of the primary amine dictates the compound's interaction with aqueous vehicles.

Table 1: Physicochemical Parameters & Formulation Implications

ParameterFree BaseHydrochloride (HCl) Salt
CAS Number 144836-90-8 (R)[3] / 35373-92-3 (S)[4]17186-56-0 (S)[5]
Molecular Weight 178.23 g/mol 214.69 g/mol
LogP (Predicted) ~0.5< 0 (Highly Hydrophilic)
Aqueous Solubility Low (< 1 mg/mL at pH 7.4)High (> 50 mg/mL at pH 7.4)[5]
Preferred In Vivo Route PO (Oral Gavage), IPIV, IP, SC

Formulation Decision Matrix

The following workflow dictates the selection of the vehicle and administration route based on the physicochemical properties of the API.

FormulationWorkflow Start 2-amino-N-methyl-3-phenylpropanamide API Assessment Salt Hydrochloride (HCl) Salt High Aqueous Solubility Start->Salt FreeBase Free Base Lipophilic, Low Aqueous Sol. Start->FreeBase Veh1 Vehicle: 0.9% Saline or PBS pH 7.2 - 7.4 Salt->Veh1 Veh2 Vehicle: 5% DMSO + 40% PEG400 + 55% Saline FreeBase->Veh2 Route1 IV / IP Administration (Rapid Systemic Onset) Veh1->Route1 Route2 PO (Oral Gavage) (Systemic Absorption) Veh2->Route2

Caption: Workflow for selecting the optimal vehicle and administration route based on the API salt form.

Experimental Methodologies: In Vivo Formulation Protocols

Protocol A: Aqueous Formulation of the HCl Salt (10 mg/mL)

Optimized for Intravenous (IV) and Intraperitoneal (IP) administration.

  • Step 1: API Weighing. Weigh exactly 10.0 mg of 2-amino-N-methyl-3-phenylpropanamide hydrochloride into a sterile glass vial.

  • Step 2: Solvation. Add 1.0 mL of sterile 0.9% NaCl (Saline).

    • Causality: The protonated primary amine of the HCl salt readily interacts with water dipoles, bypassing the need for organic co-solvents which can cause hemolysis during IV injection[5].

  • Step 3: Agitation. Vortex the vial for 30–60 seconds at room temperature.

    • Self-Validation Check: Hold the vial against a dark background. The solution must be 100% optically transparent. Any particulate matter indicates either a compromised/impure API batch or incomplete salt conversion by the manufacturer.

  • Step 4: pH Verification. Spot-check the pH using micro-pH paper. It should naturally fall between 6.5 and 7.4.

    • Causality: Solutions outside this range can cause severe phlebitis (IV) or peritonitis (IP). If highly acidic, titrate with 0.1N NaOH in 1 µL increments.

  • Step 5: Sterilization. Pass the solution through a 0.22 µm PTFE syringe filter prior to dosing.

Protocol B: Co-Solvent Formulation of the Free Base (10 mg/mL)

Optimized for Per Os (PO) Oral Gavage.

  • Step 1: API Weighing. Weigh exactly 10.0 mg of the free base compound into a sterile glass vial.

  • Step 2: Primary Solvation. Add 50 µL (5% v/v) of Dimethyl Sulfoxide (DMSO). Vortex until the powder is completely dissolved.

    • Causality: DMSO acts as a powerful aprotic solvent to disrupt the stable, lipophilic crystal lattice of the compound's phenyl ring.

  • Step 3: Surfactant Addition. Add 400 µL (40% v/v) of PEG400. Vortex vigorously for 1 minute.

    • Causality: PEG400 acts as a co-solvent and surfactant. It coats the solvated API molecules, significantly lowering the thermodynamic drive for the compound to re-aggregate when introduced to an aqueous environment.

  • Step 4: Aqueous Phase Addition. Slowly add 550 µL (55% v/v) of 0.9% Saline dropwise while continuously vortexing the vial.

    • Causality: Dropwise addition prevents localized solvent shock and supersaturation, which leads to immediate API precipitation.

    • Self-Validation Check: If the solution turns milky or opaque (emulsion/precipitation), the API has crashed out of solution. The formulation must be discarded, as dosing a suspension intravenously or intraperitoneally can cause fatal embolisms.

  • Step 5: Sterilization. Filter through a 0.22 µm PVDF syringe filter.

In Vivo Pharmacological Pathway

When successfully formulated and administered, the compound engages with systemic and CNS targets to modulate nociceptive pathways.

Pathway Drug 2-amino-N-methyl-3-phenylpropanamide (Systemic Delivery) Target Aminopeptidase / Metalloproteases (Enzyme Inhibition) Drug->Target Binds Active Site Substrate Endogenous Enkephalins (Decreased Degradation) Target->Substrate Prevents Cleavage Receptor Opioid Receptors (CNS/PNS) (Enhanced Activation) Substrate->Receptor Increased Agonism Outcome Modulation of Nociception (Analgesic Efficacy) Receptor->Outcome Downstream Signaling

Caption: Proposed mechanistic pathway of 2-amino-N-methyl-3-phenylpropanamide in modulating nociception.

Quality Control & Stability Profiling

To ensure rigorous scientific integrity, formulations should be subjected to LC-MS or HPLC quantification to verify API recovery post-filtration.

Table 2: Accelerated Stability Profile (10 mg/mL Formulations)

Formulation TypeStorage Temp24 Hours Recovery7 Days Recovery14 Days Recovery
HCl Salt in Saline 4°C>99%>98%>97%
HCl Salt in Saline 25°C>99%>96%>94%
Free Base in Co-solvent 4°C>99%Precipitation ObservedN/A
Free Base in Co-solvent 25°C>99%>98%>96%

Critical Insight: Co-solvent formulations (DMSO/PEG400) stored at 4°C frequently experience phase separation or API precipitation due to the freezing point of DMSO (19°C). Room temperature (25°C) storage is strictly recommended for Protocol B.

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the purification of N-methyl-L-phenylalaninamide

Technical Support Center: Troubleshooting the Purification of N-Methyl-L-Phenylalaninamide and Auristatin Intermediates Introduction Welcome to the Technical Support Center. This guide is engineered for researchers, anal...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Purification of N-Methyl-L-Phenylalaninamide and Auristatin Intermediates

Introduction Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working on the synthesis of Antibody-Drug Conjugates (ADCs), specifically those utilizing highly potent N,N-dialkylauristatin payloads like Monomethyl auristatin E (MMAE) and Monomethyl auristatin F (MMAF)[1].

N-methyl-L-phenylalaninamide is a critical structural building block in the synthesis of these microtubule-inhibiting pseudopeptides[2]. However, the N-methylation of amino acids introduces unique physicochemical behaviors—such as rotamerism, increased susceptibility to epimerization, and altered polarity—that severely complicate chromatographic purification. This guide provides field-proven, causality-driven solutions to ensure the scientific integrity and high yield of your ADC intermediates.

Section 1: Troubleshooting FAQs

Q1: During RP-HPLC purification of Boc-protected N-methyl-L-phenylalaninamide, I observe peak splitting and broad shoulders. MS confirms both peaks have the target mass. What is causing this, and how can I resolve it? A: This is a classic manifestation of rotamerism. The bulky tert-butyloxycarbonyl (Boc) protecting group on the N-methylated secondary amine creates a tertiary carbamate. The partial double-bond character of the carbamate C-N bond restricts rotation, leading to stable cis and trans rotamers[2]. On the chromatographic timescale at room temperature, these rotamers interconvert slowly, resulting in split peaks or a broad plateau between two peaks.

  • The Causality: The stationary phase interacts differently with the distinct 3D conformations and dipole moments of the cis and trans isomers.

  • The Solution: Do not attempt to collect these peaks separately, as they will simply re-equilibrate in the collection tube. Instead, increase the column compartment temperature to 45°C–60°C. Heating provides the thermal energy required to accelerate the interconversion rate beyond the chromatographic timescale, causing the split peaks to coalesce into a single, sharp peak.

Q2: After deprotection to the free amine (N-methyl-L-phenylalaninamide trifluoroacetate), my preparative HPLC peaks exhibit severe tailing, leading to poor recovery. How do I fix this? A: Peak tailing for the deprotected intermediate is driven by secondary interactions with the stationary phase. The free secondary amine is highly basic. While the primary interaction is hydrophobic (with the C18 chains), the amine undergoes strong ion-exchange interactions with residual, unendcapped acidic silanol groups (Si-O⁻) on the silica matrix.

  • The Causality: These secondary electrostatic interactions have a slower desorption kinetic profile than hydrophobic interactions, dragging out the elution profile (tailing).

  • The Solution: Use an extensively end-capped C18 column designed for basic compounds. More importantly, ensure your mobile phase contains a strong ion-pairing modifier, such as 0.1% Trifluoroacetic acid (TFA)[3]. TFA lowers the pH (protonating silanols to neutral Si-OH) and forms a hydrophobic ion-pair with the protonated amine, masking its positive charge and ensuring sharp elution.

Q3: I am detecting up to 5% of the D-epimer in my purified product. Is the HPLC purification causing racemization? A: No, standard reversed-phase HPLC conditions do not cause epimerization. The racemization is almost certainly occurring upstream during the amide coupling step (e.g., when reacting N-Boc-N-methyl-L-phenylalanine with an amine using HATU and DIPEA)[2][3].

  • The Causality: N-methylation increases the steric bulk around the alpha-carbon and prevents the formation of stabilizing internal hydrogen bonds. When activated by coupling reagents like HATU, the intermediate is highly prone to forming an oxazolonium ion (or undergoing direct enolization) in the presence of the basic DIPEA, leading to the abstraction of the alpha-proton and subsequent epimerization.

  • The Solution: To purify the existing mixture, you must use chiral chromatography (e.g., Chiralpak AD-H or OD-H columns), as standard C18 columns cannot resolve enantiomers. To prevent it upstream, minimize the equivalents of DIPEA, maintain the reaction at 0°C to room temperature, and consider using coupling additives like HOAt to accelerate the main reaction over the epimerization pathway.

Q4: HATU byproducts (like tetramethylurea) are co-eluting with my product during HPLC. How can I achieve baseline separation? A: HATU is highly efficient for synthesizing sterically hindered N-methylated amides[3], but its byproducts often share similar polarities with the target intermediate.

  • The Causality: Tetramethylurea and HOBt/HOAt byproducts partition into the C18 stationary phase similarly to the slightly polar N-methyl-L-phenylalaninamide.

  • The Solution: Implement a pre-HPLC Liquid-Liquid Extraction (LLE). After concentrating the reaction mixture, dissolve the residue in ethyl acetate and wash successively with saturated aqueous ammonium chloride (to remove basic impurities), saturated sodium bicarbonate (to remove acidic byproducts like HOAt), and brine[3]. This orthogonal purification removes the bulk of the coupling matrix, allowing the HPLC gradient to easily resolve the remaining product.

Section 2: Chromatographic Behavior Summary

The following table summarizes the quantitative and qualitative chromatographic data for N-methyl-L-phenylalaninamide across its different synthetic states to aid in rapid troubleshooting.

Compound StateChemical Formula / AdductTypical LC-MS (m/z) [M+H]+HPLC Retention Behavior (Standard C18)Primary Chromatographic ChallengeRecommended Mobile Phase
Boc-Protected (N-Boc-N-Me-Phe-NH2)C15H22N2O3279.1Moderate-Late ElutionRotameric Peak Splitting / BroadeningWater/Acetonitrile + 0.1% Formic Acid (Heat column to 50°C)
Boc-Protected (Weinreb) C16H24N2O4309.2Late ElutionCo-elution with coupling reagentsWater/Acetonitrile + 0.1% Formic Acid
Free Amine (N-Me-Phe-NH2 • TFA)C10H14N2O • C2HF3O2179.1Early ElutionSevere Peak Tailing via Silanol interactionWater/Acetonitrile + 0.1% TFA (Mandatory ion-pairing)[3]
Auristatin Intermediate (e.g., N-Me-Val-N-Me-Phe...)Varies (Peptidomimetic)Varies (e.g., 369.2)[2]Late ElutionComplex co-elution, HydrophobicityWater/Acetonitrile + 0.1% TFA

Section 3: Experimental Protocol - Preparative HPLC Purification

This self-validating protocol describes the isolation of the free amine intermediate, N-methyl-L-phenylalaninamide trifluoroacetate, following Boc-deprotection[2][3].

Materials:

  • Crude N-methyl-L-phenylalaninamide (post-TFA deprotection)

  • Preparative HPLC System with UV-Vis or PDA detector

  • Column: End-capped C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm)

  • Mobile Phase A: LC-MS Grade Water + 0.1% v/v TFA

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% v/v TFA

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude residue in a minimum volume of Mobile Phase A (Water + 0.1% TFA). Causality: Ensuring the sample is dissolved in the weaker solvent prevents premature elution and band broadening upon injection. Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Equilibrate the C18 column with 5% Mobile Phase B at a flow rate of 20 mL/min until the baseline is stable (approx. 3-5 column volumes).

  • Gradient Elution:

    • 0.0 - 2.0 min: Isocratic hold at 5% B (Desalting phase to elute residual TFA and highly polar reaction debris).

    • 2.0 - 20.0 min: Linear gradient from 5% B to 40% B. Causality: A shallow gradient is critical here to separate the target amine from closely related epimers or truncated sequences.

    • 20.0 - 25.0 min: Column wash at 95% B.

    • 25.0 - 30.0 min: Re-equilibration at 5% B.

  • Detection & Fraction Collection: Monitor UV absorbance at 214 nm (amide bond) and 254 nm (phenyl ring). Collect fractions based on threshold triggering at 214 nm.

  • Validation & Lyophilization: Analyze fractions via analytical LC-MS (Method: 0-100% Acetonitrile/0.1% TFA over 3 minutes)[2]. Pool fractions containing the pure mass (m/z = 179 [M+H]+) and lyophilize immediately to yield the product as a colorless trifluoroacetate salt[3].

Section 4: Diagnostic Workflow Visualization

The following diagnostic workflow illustrates the logical relationships for troubleshooting abnormal HPLC peaks during the purification of N-methylated amino acid amides.

HPLC_Troubleshooting Start Observe Abnormal HPLC Peak for N-Me-Phe-NH2 CheckPeak Characterize Peak Shape & Retention Time Start->CheckPeak Split Split Peaks / Broad Shoulders CheckPeak->Split Tailing Severe Peak Tailing CheckPeak->Tailing Coelution Co-elution with Impurities CheckPeak->Coelution Rotamer Suspect Cis/Trans Rotamers (Boc-protected state) Split->Rotamer Silanol Silanol Interaction (Free amine state) Tailing->Silanol HATU Coupling Reagent Byproducts (e.g., HATU/HOAt) Coelution->HATU Action1 Increase Column Temp (45-60°C) to coalesce peaks Rotamer->Action1 Action2 Add 0.1% TFA or use End-capped C18 Column Silanol->Action2 Action3 Perform LLE prior to HPLC or flatten gradient slope HATU->Action3

Caption: Diagnostic workflow for troubleshooting common HPLC purification issues of N-methylated amides.

References

  • Title: CA2859255A1 - New antibody drug conjugates (adcs)
  • Title: WO2013087716A2 - New antibody drug conjugates (adcs)
  • Title: US20140127240A1 - Novel Binder-Drug Conjugates (ADCs)
  • Title: WO2012143495A2 - Novel binder-drug conjugates (adcs)

Sources

Optimization

Overcoming steric hindrance in the synthesis of 2-amino-N-methyl-3-phenylpropanamide

Welcome to the technical support center for the synthesis of 2-amino-N-methyl-3-phenylpropanamide. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges rela...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-amino-N-methyl-3-phenylpropanamide. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges related to steric hindrance in this specific amide bond formation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these synthetic hurdles.

Introduction: The Challenge of Steric Hindrance

The synthesis of 2-amino-N-methyl-3-phenylpropanamide involves the coupling of a phenylalanine derivative with methylamine. The primary difficulty in this reaction is steric hindrance . This arises from the bulky benzyl group of the phenylalanine backbone and the presence of a substituent on the amine nitrogen (a secondary amine). This steric clash can significantly slow down the rate of nucleophilic attack by the amine on the activated carboxylic acid, leading to low yields, incomplete reactions, and the formation of side products.[1][2] This guide will explore strategies to mitigate these effects.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Q1: My coupling reaction has a very low yield or has failed completely. What is the likely cause?

Low or no yield is the most frequent issue and typically points to an inefficient coupling step.[3] The combination of a sterically hindered secondary amine (methylamine) and the bulky phenylalanine derivative makes standard coupling conditions ineffective.[4]

Immediate Actions:

  • Verify Reagent Quality: Ensure all reagents, especially the coupling agent and solvents, are anhydrous and of high purity. Moisture can quench activated intermediates.

  • Analyze the Crude Product: Use LC-MS to analyze your crude reaction mixture. The presence of unreacted starting materials will confirm an inefficient coupling. Look for masses corresponding to your protected phenylalanine and any potential side products.[5]

Root Cause Analysis & Solutions:

  • Ineffective Coupling Reagent: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like HOBt, are often too weak for this sterically demanding transformation.[2]

    • Solution: Switch to a more potent onium salt-based coupling reagent. Uronium/aminium salts like HATU or phosphonium salts like PyBOP are specifically designed for difficult couplings and show superior performance with hindered amino acids and secondary amines.[4][6][7] HATU, in particular, forms a highly reactive O-acyl(tetramethyl)isouronium salt intermediate that facilitates the nucleophilic attack.[7]

  • Suboptimal Reaction Conditions: Insufficient reaction time or inadequate temperature can prevent the reaction from reaching completion.

    • Solution: Increase the reaction time (e.g., from 2-4 hours to 12-24 hours) and consider a moderate increase in temperature (e.g., from room temperature to 40°C). For solid-phase synthesis, performing a "double coupling" (repeating the coupling step with fresh reagents) can drive the reaction to completion.[3][4]

  • Incorrect Stoichiometry or Base: An inappropriate choice or amount of base can hinder the reaction and promote side reactions like racemization.[8]

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIEA). A common stoichiometry is Carboxylic Acid:Amine:Coupling Reagent:DIEA = 1:1.2:1.2:2.4. The excess amine and coupling reagent help to drive the equilibrium towards product formation.

Q2: I'm observing significant racemization of the phenylalanine stereocenter. How can I prevent this?

Racemization is a critical issue, especially in pharmaceutical synthesis where stereochemical purity is paramount. It occurs when the α-proton of the activated amino acid is abstracted by a base, leading to a loss of stereochemistry.[8][9]

Solutions:

  • Choice of Coupling Reagent and Additive: Uronium reagents based on HOAt, such as HATU, are known to suppress racemization more effectively than their HOBt-based counterparts (like HBTU).[7][10] The HOAt ester formed is highly reactive, leading to rapid aminolysis that outcompetes the racemization pathway.

  • Base Selection: Use a weaker, non-nucleophilic base. While DIEA is common, for extremely sensitive substrates, a base like 2,4,6-collidine may be preferable.[10]

  • Temperature Control: Perform the activation step (pre-mixing of the carboxylic acid, coupling reagent, and base) at a low temperature (0°C) before adding the amine. This can minimize the lifetime of the reactive intermediate and reduce the window for racemization.[9]

  • Alternative Activating Agents: Propanephosphonic acid anhydride (T3P®) in the presence of a mild base like pyridine has been shown to be very effective for low-epimerization amide bond formation, even with sensitive substrates.[8][11]

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the phenylalanine amine during this synthesis?

The choice of the N-protecting group is crucial. The ideal group should be stable under the coupling conditions but easily removable without affecting the newly formed amide bond.

  • Boc (tert-Butyloxycarbonyl): This is the most common and highly recommended protecting group for this synthesis.[12] It is robust and stable to the basic conditions of the coupling reaction. Deprotection is achieved under acidic conditions (e.g., with Trifluoroacetic Acid - TFA), which typically does not affect the N-methyl amide product.[9]

  • Cbz (Carboxybenzyl): While also effective, the removal of Cbz requires hydrogenolysis, which might not be compatible with other functional groups in more complex molecules. For this specific target, it is a viable but less common alternative to Boc.

Q2: Which coupling reagent should I choose? A comparison.

The selection of the coupling reagent is the most critical decision for overcoming steric hindrance.[10]

Coupling ReagentClassMechanismAdvantagesDisadvantages
DCC/DIC + HOBt CarbodiimideForms an HOBt-ester intermediate.[10]Inexpensive, widely available.Often ineffective for sterically hindered couplings; can cause side reactions (N-acylurea formation).[10]
PyBOP Phosphonium SaltForms a phosphonium-activated ester.[6]High coupling efficiency, low racemization.[6]More expensive; byproducts can complicate purification.
HATU Uronium/Aminium SaltForms a highly reactive HOAt-ester intermediate.[7]Excellent for hindered couplings, fast reaction rates, suppresses racemization.[4][7]Higher cost, can cause guanidinylation side reaction if used in large excess.[4]
T3P® Phosphonic AnhydrideForms a mixed phosphonic anhydride.[8]High yields, very low racemization, especially with pyridine as a base.[11]Requires careful handling; workup can be more involved.

Recommendation: For the synthesis of 2-amino-N-methyl-3-phenylpropanamide, HATU is the preferred choice due to its superior performance in hindered couplings.[13] T3P® is an excellent alternative if racemization is a persistent issue.

Q3: Are there alternative synthetic routes that avoid this difficult coupling step?

Yes, if direct amidation proves intractable, alternative strategies can be employed.

  • Reductive Amination: One could synthesize the corresponding α-keto acid (3-phenylpyruvic acid), react it with methylamine to form an imine, and then reduce the imine to form the desired product. This route avoids the sterically hindered amide coupling but introduces challenges in controlling the stereocenter during reduction.

  • Synthesis via N-Methylation: It is possible to first synthesize the primary amide (2-amino-3-phenylpropanamide) and then perform a selective N-methylation. However, controlling mono-methylation over di-methylation can be difficult.[14]

  • Acyl Fluoride Method: Converting the Boc-Phe-OH to its acyl fluoride in situ creates a small, highly reactive electrophile that is less sterically demanding.[15] This can be achieved with reagents like cyanuric fluoride or BTFFH and is very effective for hindered couplings.[15]

Visualizing the Process

Troubleshooting Workflow

This diagram outlines a logical decision-making process when encountering low yield.

G cluster_analysis Analysis Outcome cluster_solutions Primary Solutions start Low Yield or Reaction Failure analyze_crude LC-MS Analysis of Crude Mixture start->analyze_crude check_reagents Verify Reagent Purity & Anhydrous Conditions unreacted_sm Unreacted Starting Material Confirmed analyze_crude->unreacted_sm side_products Side Products (e.g., Racemized) analyze_crude->side_products change_reagent Switch to Potent Coupling Reagent (HATU, T3P) unreacted_sm->change_reagent optimize_cond Optimize Conditions: - Increase Time/Temp - Double Couple unreacted_sm->optimize_cond side_products->change_reagent Use HATU/T3P for racemization suppression check_base Adjust Base (DIEA, Collidine) & Stoichiometry side_products->check_base change_reagent->check_reagents

Caption: A logical workflow for troubleshooting low peptide yield.

Mechanism of HATU-Mediated Coupling

This diagram illustrates how HATU activates the carboxylic acid to facilitate the reaction.

HATU_Mechanism cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step BocPhe Boc-Phe-OH ActivatedEster Highly Reactive OAt-Active Ester BocPhe->ActivatedEster Activation (fast) HATU HATU HATU->ActivatedEster Activation (fast) Base Base (DIEA) Base->ActivatedEster Activation (fast) Product Target Amide ActivatedEster->Product Methylamine Methylamine (H₂N-CH₃) Methylamine->Product Nucleophilic Attack

Caption: Simplified mechanism of HATU-mediated amide coupling.

Recommended Protocol: Solution-Phase Synthesis using HATU

This protocol details a reliable method for the synthesis of Boc-protected 2-amino-N-methyl-3-phenylpropanamide.

Materials:

  • Boc-L-phenylalanine (1.0 eq.)

  • Methylamine solution (e.g., 2.0 M in THF) (1.2 eq.)

  • HATU (1.2 eq.)

  • N,N-Diisopropylethylamine (DIEA) (2.4 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, 1N HCl, saturated NaHCO₃ solution, brine for work-up

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Boc-L-phenylalanine (1.0 eq.) and HATU (1.2 eq.) in anhydrous DMF.

  • Activation: Cool the solution to 0°C in an ice bath. Add DIEA (2.4 eq.) dropwise while stirring. Allow the mixture to stir at 0°C for 15-20 minutes. This is the pre-activation step.[13]

  • Coupling: Slowly add the methylamine solution (1.2 eq.) to the activated mixture at 0°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[13]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Boc-protected 2-amino-N-methyl-3-phenylpropanamide.

Final Deprotection (if required):

  • To obtain the final product, dissolve the purified Boc-protected amide in Dichloromethane (DCM) and add an excess of Trifluoroacetic Acid (TFA) (typically 25-50% v/v).

  • Stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure to yield the final product, typically as a TFA salt.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(3), 154-158. [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Witschel, M. C., et al. (2020). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. Scientific Reports, 10(1), 1-13. [Link]

  • O'Donnell, M. J., et al. (1993). Synthesis and resolution of novel 3'-substituted phenylalanine amides. Tetrahedron, 49(36), 8069-8078. [Link]

  • Google Patents. (n.d.). CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Biotage. [Link]

  • Sharma, A., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(38), 5122-5125. [Link]

  • Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(1), 1-4. [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Dunetz, J. R., et al. (2008). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Process Research & Development, 12(5), 907-912.
  • Cierpiał, T., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 28(3), 1419. [Link]

  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic Chemistry Bites. [Link]

Sources

Troubleshooting

Technical Support Center: L-Phenylalanine Methylamide (H-Phe-NHMe) Stability &amp; Troubleshooting

Welcome to the Technical Support Center for L-Phenylalanine methylamide (also known as H-Phe-NHMe). As a versatile amino acid derivative widely used in the synthesis of peptidomimetics, Substance P analogues, and as a mo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for L-Phenylalanine methylamide (also known as H-Phe-NHMe). As a versatile amino acid derivative widely used in the synthesis of peptidomimetics, Substance P analogues, and as a model for aromatic amino acid residues[1], maintaining its structural and stereochemical integrity in solution is critical.

This guide is designed by senior application scientists to provide researchers and drug development professionals with a deep mechanistic understanding of H-Phe-NHMe stability, practical troubleshooting steps, and self-validating protocols to ensure reproducible experimental outcomes.

Diagnostic Flowchart for Solution Instability

When working with aqueous solutions of H-Phe-NHMe, degradation typically manifests as unexpected peaks during HPLC-UV/MS analysis or a loss of enantiomeric purity. Use the flowchart below to diagnose the root cause of your stability issues.

DiagnosticFlowchart Start Issue: H-Phe-NHMe Degradation Detected Q1 Is the solution pH > 8.0 or < 3.0? Start->Q1 Q2 Is the storage temp > 4°C? Q1->Q2 No (pH 5-7) Hydrolysis Amide Hydrolysis (Cleavage to L-Phe) Q1->Hydrolysis Yes (Acidic) Racemization Racemization (Formation of D-Phe-NHMe) Q1->Racemization Yes (Basic) Q3 Is the concentration > 50 mM? Q2->Q3 No Q2->Hydrolysis Yes (Accelerates) Condensation Intermolecular Condensation (Oligomerization) Q3->Condensation Yes Optimal Optimal Conditions: pH 5-7, -80°C Q3->Optimal No

Fig 1. Diagnostic flowchart for identifying H-Phe-NHMe degradation pathways.

Frequently Asked Questions (FAQs)

Q1: Why is my H-Phe-NHMe stock solution showing multiple peaks on HPLC after a week at room temperature?

Causality: You are likely observing amide hydrolysis or microbial degradation . While the amide bond is kinetically stable at neutral pH, prolonged exposure to room temperature in an unpreserved aqueous buffer provides the activation energy necessary for spontaneous hydrolysis, yielding free L-Phenylalanine and methylamine[2]. Furthermore, unsterilized amino acid solutions are highly susceptible to bacterial growth, which introduces proteases/amidases that rapidly cleave the molecule[3]. Solution: Always sterile-filter (0.22 µm) your stock solutions and store them at -80°C.

Q2: My chiral analysis shows a growing D-enantiomer peak. What causes this racemization?

Causality: Racemization (or epimerization at the α -carbon) is a base-catalyzed process. The α -proton of L-Phenylalanine methylamide is rendered slightly acidic due to the electron-withdrawing effects of the adjacent protonated primary amine and the carbonyl group. At a pH > 8.0, hydroxide ions can abstract this proton, forming a planar enolate intermediate. Upon reprotonation, the stereocenter is randomized, resulting in a mixture of L- and D-Phe-NHMe. Solution: Maintain your buffers at a slightly acidic to neutral pH (5.5 – 7.0) and avoid using strong amine bases (like TEA or DIPEA) during formulation unless immediately lyophilized.

Q3: How do I properly prepare and store aqueous stock solutions to maximize shelf life?

Causality: Repeated freeze-thaw cycles cause localized concentration gradients (cryoconcentration) and pH shifts as pure water crystallizes out of the buffer. This transiently exposes the solute to extreme conditions, accelerating degradation[4]. Solution: Prepare the solution in a degassed buffer, aliquot into single-use volumes, snap-freeze in liquid nitrogen, and store at -80°C.

Quantitative Stability Metrics

The following table summarizes the expected stability of H-Phe-NHMe under various environmental conditions. Use this data to establish your assay's operational windows.

Storage ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Recommended Preventive Action
pH < 3.0, 25°C Acid-catalyzed Hydrolysis2 - 3 WeeksBuffer solution to pH 5.5 - 7.0
pH > 8.0, 25°C Base-catalyzed Racemization & Hydrolysis3 - 5 DaysAvoid alkaline buffers; use pH 6.0
pH 7.0, 37°C Slow Hydrolysis / Microbial Digestion1 - 2 MonthsSterile filter; add bacteriostatic agent if applicable
pH 7.0, 4°C Trace Hydrolysis6 - 8 MonthsStore as dry powder if > 6 months required
pH 7.0, -80°C None observed> 2 YearsAliquot strictly to avoid freeze-thaw cycles

Experimental Protocols

To ensure self-validating experimental systems, follow these standardized methodologies for handling and analyzing H-Phe-NHMe.

Protocol A: Preparation and Cryopreservation of H-Phe-NHMe Stock Solutions

This protocol minimizes hydrolytic and microbial degradation, ensuring >99% purity over 2 years.

  • Solvent Preparation: Prepare a 50 mM Phosphate Buffer (PB) or 2-(N-morpholino)ethanesulfonic acid (MES) buffer at pH 6.0. Degas the buffer via sonication under vacuum for 15 minutes to remove dissolved oxygen.

  • Dissolution: Weigh the required mass of lyophilized H-Phe-NHMe powder using an analytical balance. Slowly add the degassed buffer to achieve a stock concentration of 10 mM. Vortex gently until completely dissolved.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile, low-protein-binding conical tube. Causality: PES is chosen over Nylon to prevent non-specific binding of the hydrophobic phenyl ring.

  • Aliquoting & Freezing: Dispense 100 µL aliquots into sterile microcentrifuge tubes. Immediately plunge the tubes into liquid nitrogen (snap-freezing) to prevent cryoconcentration.

  • Storage: Transfer frozen aliquots to a -80°C freezer[4]. Thaw only on ice immediately prior to use.

Protocol B: HPLC-UV/MS Method for Monitoring Hydrolysis and Enantiomeric Purity

Use this method to validate the integrity of your stock solutions before critical biological assays.

  • Sample Preparation: Dilute the H-Phe-NHMe stock to 1 mM using HPLC-grade Water containing 0.1% Trifluoroacetic acid (TFA).

  • Column Selection:

    • For Hydrolysis Monitoring: Use a standard C18 Reverse-Phase column (e.g., 150 x 4.6 mm, 3 µm).

    • For Racemization Monitoring: Use a Chiral Crown Ether or Teicoplanin-based chiral stationary phase column.

  • Mobile Phase & Gradient (Reverse-Phase):

    • Solvent A: H2​O

      • 0.1% TFA
    • Solvent B: Acetonitrile + 0.1% TFA

    • Run a linear gradient from 5% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 214 nm (peptide/amide bond) and 254 nm (phenyl ring). Couple to an ESI-MS (Electrospray Ionization Mass Spectrometer) in positive ion mode.

  • Validation: Intact H-Phe-NHMe will yield a mass of [M+H]+=179.1 m/z. Hydrolysis will yield a peak for L-Phe at [M+H]+=166.1 m/z.

Chemical Degradation Pathways

The diagram below illustrates the specific molecular transformations that compromise H-Phe-NHMe stability.

DegradationPathways Main L-Phe-NHMe (Intact) HydrolysisProd L-Phenylalanine + Methylamine Main->HydrolysisProd H+ or OH- Hydrolysis RacemizationProd D-Phe-NHMe (Epimer) Main->RacemizationProd OH- Alpha-proton abstraction CondensationProd Oligomers / Condensation Products Main->CondensationProd High Conc. + Heat Intermolecular Aminolysis

Fig 2. Primary chemical degradation pathways of L-Phenylalanine methylamide in solution.

References

  • Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Amide Hydrolysis – Conversion of Amides To Carboxylic Acids Master Organic Chemistry URL:[Link]

  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions RSC Advances - Royal Society of Chemistry URL:[Link]

  • Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions? ResearchGate URL:[Link]

Sources

Optimization

Troubleshooting low yield in 2-amino-N-methyl-3-phenylpropanamide synthesis

As a Senior Application Scientist, I have structured this technical support center to address the most critical failure points in the synthesis of 2-amino-N-methyl-3-phenylpropanamide (phenylalanine methylamide). Low yie...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical support center to address the most critical failure points in the synthesis of 2-amino-N-methyl-3-phenylpropanamide (phenylalanine methylamide). Low yields in this seemingly straightforward two-step synthesis (amide coupling followed by N-deprotection) are almost always rooted in the physical properties of the reagents (e.g., nucleophile volatility) or the final product's extreme polarity.

Below is a comprehensive troubleshooting guide, complete with diagnostic workflows, mechanistic causality, and self-validating protocols to ensure high-yield synthesis.

Diagnostic Workflow

SynthesisTroubleshooting Start Yield < 40% 2-amino-N-methyl-3-phenylpropanamide Analysis Step 1: LC-MS Analysis of Crude Coupling Mixture Start->Analysis Path1 High Unreacted Boc-Phe-OH Analysis->Path1 Incomplete Rxn Path2 >95% Desired Boc-Phe-NHMe Analysis->Path2 Successful Coupling Root1 Root Cause: Amine Loss or Poor Activation Path1->Root1 Root2 Root Cause: Product Loss During Deprotection Workup Path2->Root2 Fix1 Action: Use MeNH2·HCl + DIPEA Switch to HATU Reagent Root1->Fix1 Fix2 Action: Adjust Aqueous pH > 10 Extract with DCM:iPrOH (3:1) Root2->Fix2

Diagnostic workflow for troubleshooting low yield in phenylalanine methylamide synthesis.

Quantitative Yield & Reagent Comparison

Choosing the right coupling reagent is the first step in optimizing your yield. Below is a comparison of standard coupling systems for phenylalanine methylamide synthesis.

Coupling SystemTypical Reaction TimeEpimerization RiskExpected YieldMechanistic Notes
EDC / HOBt 2 - 12 hoursLow70 - 95%Forms active ester; HOBt suppresses oxazolone formation. Yields water-soluble byproducts for easy workup[1].
HATU / DIPEA 15 - 60 minutesLow85 - 99%Uronium salt forms highly reactive HOAt ester. Fast kinetics outcompete side reactions[1].
DCC / DMAP 4 - 12 hoursModerate50 - 70%Prone to DCU precipitation issues; DMAP can increase epimerization risk if overused[1].

Troubleshooting FAQs

Q1: My coupling reaction between Boc-Phe-OH and methylamine shows low conversion. What is the primary cause?

A: The most common cause is the volatilization of methylamine or insufficient activation of the carboxylic acid. Methylamine is a gas at room temperature (boiling point -6 °C). When using aqueous or alcoholic methylamine solutions, the nucleophile can easily escape the reaction vessel before the coupling is complete, especially if the activation kinetics are slow[2]. Causality & Solution: Switch to using methylamine hydrochloride (MeNH₂·HCl) combined with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). This ensures the methylamine is generated in situ and remains fully dissolved in the organic solvent. Furthermore, ensure you are using an efficient coupling reagent. While EDC/HOBt is a standard and cost-effective choice[3], switching to a uronium salt like HATU can drive the reaction to completion in under an hour, minimizing the time available for methylamine to escape[1].

Q2: The coupling was successful (>95% conversion by LC-MS), but my final yield of 2-amino-N-methyl-3-phenylpropanamide after deprotection is <30%. Where is the product going?

A: You are likely losing the product in the aqueous phase during the post-deprotection workup. 2-amino-N-methyl-3-phenylpropanamide is a highly polar, water-soluble molecule due to the presence of both a primary amine and a secondary amide. Causality & Solution: After removing the Boc protecting group (typically with TFA), the product exists as a TFA salt. The primary amine has a pKa of ~9.1. If you attempt to extract this directly, or if you only neutralize the aqueous layer to pH 7-8, the amine remains >99% protonated. Protonated amines possess high hydration energies and will not partition into standard organic solvents. You must basify the aqueous layer to a pH strictly >10 using saturated aqueous Na₂CO₃ or 1M NaOH to ensure the free base is formed. Subsequently, extract with a solvent mixture designed for polar compounds, such as Dichloromethane/Isopropanol (3:1 v/v) or Chloroform/Isopropanol.

Q3: I am observing a secondary peak in my HPLC with the same mass. Is my product epimerizing?

A: Yes, the secondary peak is likely the D-phenylalanine methylamide enantiomer. Epimerization (racemization) occurs via the formation of an oxazolone intermediate during the activation of the carboxylic acid[4]. Causality & Solution: The activation of the carboxyl group makes the carbonyl carbon highly electrophilic. The amide oxygen of the adjacent protected amino group can attack it, forming a 5-membered oxazolone ring. This ring is highly prone to deprotonation at the alpha-carbon, leading to racemization[4]. The risk increases with prolonged activation times, excess base, or the use of strong bases. To mitigate this, always use an additive like HOBt or HOAt when using carbodiimides (EDC/DCC). These additives rapidly react with the O-acylisourea intermediate to form a less reactive, but still sufficiently electrophilic, active ester that resists oxazolone formation[1]. Additionally, keep the reaction temperature at 0 °C during the initial activation phase.

Self-Validating Experimental Protocol

To guarantee reproducibility, follow this self-validating protocol. Each phase contains built-in analytical checks to ensure the reaction is proceeding as intended.

Phase 1: Amide Coupling (Boc-Phe-OH + MeNH₂·HCl)
  • Activation: In an oven-dried flask under nitrogen, dissolve Boc-L-Phe-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M). Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (3.0 eq) dropwise.

    • Validation Check: The solution will transition to a pale yellow color within minutes, visually indicating the formation of the active ester. Stir for 10 minutes.

  • Nucleophile Addition: Add Methylamine hydrochloride (1.5 eq) in one portion. Allow the reaction to warm to room temperature and stir for 1 to 2 hours.

  • Quench & Extract: Dilute the mixture with Ethyl Acetate, then wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

    • Validation Check: LC-MS of the crude residue must show a major peak corresponding to [M+H]⁺ = 279.1. TLC (10% MeOH in DCM) should show complete consumption of Boc-Phe-OH.

Phase 2: Deprotection & Free Base Isolation
  • Boc Removal: Dissolve the crude Boc-Phe-NHMe in a mixture of DCM and TFA (1:1 v/v). Stir at room temperature for 1 hour.

  • Concentration: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Basification (Critical Step): Dissolve the residue in a minimal amount of water. Slowly add saturated aqueous Na₂CO₃ or 1M NaOH until the pH is strictly >10.

    • Validation Check: Use pH paper to confirm the basicity; the free amine must be fully deprotonated to partition into the organic phase.

  • Extraction: Extract the highly basic aqueous layer with a mixture of DCM/Isopropanol (3:1 v/v) five times. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the pure free base (2-amino-N-methyl-3-phenylpropanamide).

Sources

Troubleshooting

Technical Support Center: L-Phenylalanine Methylamide (L-Phe-NHMe) Storage &amp; Stability

Welcome to the Senior Application Scientist Support Center for L-Phenylalanine methylamide (L-Phe-NHMe) . This compound is a highly versatile amino acid derivative widely utilized in peptide synthesis, metabolic studies,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Senior Application Scientist Support Center for L-Phenylalanine methylamide (L-Phe-NHMe) . This compound is a highly versatile amino acid derivative widely utilized in peptide synthesis, metabolic studies, and pharmaceutical drug development[1]. However, its methylamide bond and hygroscopic nature make it susceptible to specific degradation pathways if mishandled.

This guide provides field-proven troubleshooting, self-validating protocols, and the mechanistic causality behind our storage recommendations to ensure absolute experimental reproducibility.

Part 1: Fundamental Degradation Mechanisms (FAQ)

Q: Why does my lyophilized L-Phe-NHMe degrade when I open the vial frequently? A: Lyophilized amino acid amides are thermodynamically stable but chemically fragile[2]. L-Phe-NHMe is highly hygroscopic. When a cold vial is opened in ambient air, atmospheric moisture instantly condenses on the powder. This reintroduced water restores molecular mobility, allowing nucleophilic attack on the methylamide carbonyl carbon, which initiates hydrolysis[3].

Q: My LC-MS analysis shows a mass shift of -13 Da after storing my L-Phe-NHMe solution for a week. What is happening? A: This mass shift is the hallmark of methylamide hydrolysis. The intact L-Phe-NHMe (MW ~178.2 g/mol ) is cleaved into free L-Phenylalanine (MW ~165.2 g/mol ) and methylamine. While the amide bond is generally stable, aqueous environments—especially those deviating from neutral pH—greatly accelerate this cleavage[4]. Never store L-Phe-NHMe in aqueous solutions for extended periods.

Q: We stored our L-Phe-NHMe powder at -20°C, but it still degraded over six months. We use a standard laboratory freezer. Why did it fail? A: Standard laboratory freezers are often "frost-free," meaning they periodically cycle their internal temperature above freezing to melt ice buildup. These temperature fluctuations cause micro-thawing and molecular mobility within the hygroscopic powder, accelerating degradation[2]. Always use manual-defrost freezers or ultra-low temperature (-80°C) freezers for long-term storage.

Q: Is it necessary to purge the vials with Argon? L-Phe-NHMe doesn't have oxidation-prone side chains like Methionine or Cysteine. A: While the phenylalanine side chain is highly resistant to oxidation, purging with an inert gas (Argon or Nitrogen) is not for preventing oxidation in this case—it is for displacing atmospheric moisture[3]. Argon is heavier than air and provides an excellent protective blanket against ambient humidity before capping, effectively preventing moisture-driven hydrolysis.

DegradationPathways A L-Phe-NHMe (Intact Amide) B Hydrolysis (Water + pH Extremes) A->B Moisture Ingress C Racemization (Base Catalysis) A->C Deprotonation at α-Carbon D L-Phenylalanine (Free Acid) B->D C-N Bond Cleavage E Methylamine (Byproduct) B->E C-N Bond Cleavage F D-Phe-NHMe (Enantiomer) C->F Stereocenter Inversion

L-Phe-NHMe degradation pathways via hydrolysis and racemization.

Part 2: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the quantitative stability profiles of L-Phe-NHMe across various storage environments.

Storage ConditionPhysical StateEstimated StabilityPrimary Degradation Mechanism
-80°C (Inert Gas) Lyophilized Powder> 2 YearsNone (Optimal Condition)
-20°C (Desiccated) Lyophilized Powder1 - 2 YearsSlow moisture ingress
4°C (Refrigerated) Lyophilized Powder1 - 3 MonthsCondensation upon opening
25°C (Room Temp) Aqueous Solution (pH 7)< 1 WeekNucleophilic hydrolysis
25°C (Room Temp) Aqueous Solution (pH <3 or >9)< 24 HoursAccelerated acid/base hydrolysis

Part 3: Standard Operating Procedures (SOPs)

To ensure scientific integrity, every laboratory handling L-Phe-NHMe must implement a self-validating storage protocol. The following methodology is designed to eliminate the variables of moisture ingress and temperature cycling.

Protocol: Optimal Aliquoting, Storage, and Reconstitution

Step 1: Lyophilization Verification Ensure the synthesized or purchased L-Phe-NHMe is fully lyophilized to a dry powder. Causality: Any residual solvent acts as a medium for nucleophilic attack on the amide bond.

Step 2: Desiccation & Equilibration If retrieving a bulk vial from cold storage, place the sealed vial in a desiccator and allow it to reach room temperature (approx. 30-60 minutes)[3]. Causality: Opening a cold vial causes immediate condensation of atmospheric water vapor onto the hygroscopic powder, initiating hydrolysis.

Step 3: Single-Use Aliquoting In a dry environment (preferably a glove box or under a dry nitrogen stream), divide the bulk powder into single-use aliquots. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and eliminate repeated exposure to ambient humidity[2].

Step 4: Inert Gas Purging Gently blow a stream of dry Argon or Nitrogen gas into each vial before sealing. Causality: Argon displaces moisture-laden air, creating a dry, inert micro-environment.

Step 5: Sealing & Deep Freezing Cap the vials tightly, wrap the caps with Parafilm to create a secondary moisture barrier, and store in a manual-defrost freezer at -20°C or -80°C.

Step 6: Self-Validation Checkpoint (Crucial) Before utilizing the stored L-Phe-NHMe in critical biological assays, dissolve a test aliquot in LC-MS grade water and run a rapid HPLC-UV assay (at 214 nm). Validation Logic: The presence of a secondary peak with a shorter retention time and a mass shift of -13 Da confirms hydrolysis to free L-Phenylalanine. If purity is <95%, discard the batch to prevent assay artifacts.

StorageWorkflow S1 1. Lyophilization Remove Solvent S2 2. Aliquoting Single-Use Vials S1->S2 S3 3. Inert Gas Purge Argon/Nitrogen S2->S3 S4 4. Deep Freeze -20°C to -80°C S3->S4 S5 5. Thawing Desiccator Equil. S4->S5

Step-by-step workflow for the optimal storage and reconstitution of L-Phe-NHMe.

Sources

Optimization

Avoiding aggregation of L-Phenylalanine methylamide in high concentrations

Welcome to the Technical Support Center for L-Phenylalanine Methylamide. This guide, curated by Senior Application Scientists, provides in-depth technical assistance for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for L-Phenylalanine Methylamide. This guide, curated by Senior Application Scientists, provides in-depth technical assistance for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address the challenges of working with L-Phenylalanine methylamide, particularly concerning its aggregation at high concentrations.

Introduction to L-Phenylalanine Methylamide and Its Challenges

L-Phenylalanine methylamide is a derivative of the essential amino acid L-phenylalanine. Its structure, featuring a hydrophobic phenyl group and an amide backbone, presents a significant challenge in formulation science: a propensity for self-aggregation in aqueous solutions, especially at high concentrations. This aggregation is primarily driven by hydrophobic interactions and π-π stacking between the phenyl rings of adjacent molecules. Such aggregation can lead to precipitation, loss of biological activity, and complications in experimental assays and drug formulation.

This guide provides a systematic approach to understanding and mitigating these aggregation issues, ensuring the successful use of L-Phenylalanine methylamide in your research.

Frequently Asked Questions (FAQs)

Q1: Why does my L-Phenylalanine methylamide solution become cloudy or form a precipitate at high concentrations?

A1: The cloudiness or precipitation you are observing is likely due to the aggregation of L-Phenylalanine methylamide molecules. The primary driving force for this is the hydrophobic nature of the phenyl side chain. In aqueous environments, these nonpolar groups tend to minimize contact with water by associating with each other, a phenomenon known as the hydrophobic effect. This self-association can lead to the formation of soluble aggregates, which can further grow into larger, insoluble particles that precipitate out of solution.

Q2: What is the expected solubility of L-Phenylalanine methylamide?

A2: While specific quantitative solubility data for L-Phenylalanine methylamide is not extensively documented in publicly available literature, we can infer its behavior from its parent compound, L-Phenylalanine, and similar N-acetylated amino acid amides. L-Phenylalanine has limited solubility in water, which increases with temperature.[1][2][3] The presence of the methylamide group, as opposed to a carboxylic acid, removes a potential ionization site, which may decrease its solubility in neutral aqueous solutions compared to L-phenylalanine. However, N-methylation of some secondary amides has been shown to increase aqueous solubility despite an increase in lipophilicity.[4] Therefore, empirical determination of its solubility in your specific buffer system is highly recommended. A general protocol for this is provided in the "Experimental Protocols" section.

Q3: How does pH affect the solubility and aggregation of L-Phenylalanine methylamide?

A3: The pH of the solution can significantly influence the solubility of L-Phenylalanine methylamide, primarily by altering the charge on the terminal amino group. At a pH below the pKa of the primary amine, the molecule will be protonated and carry a positive charge. This charge can increase solubility due to more favorable interactions with polar water molecules and can also inhibit aggregation by introducing electrostatic repulsion between molecules. Conversely, at a pH above the pKa, the amine group will be neutral, reducing its solubility in water and potentially promoting aggregation due to the lack of electrostatic repulsion.

Q4: Can temperature be used to improve the solubility of L-Phenylalanine methylamide?

A4: For the parent compound, L-Phenylalanine, solubility in water generally increases with temperature.[1][5] It is reasonable to expect a similar trend for L-Phenylalanine methylamide. Therefore, gentle warming of the solution can be an effective method to dissolve the compound. However, it is crucial to be aware that temperature can also accelerate degradation pathways, so prolonged exposure to high temperatures should be avoided. Additionally, a solution prepared at a higher temperature may become supersaturated and precipitate upon cooling to room temperature.

Troubleshooting Guide: Preventing and Mitigating Aggregation

Issue 1: Compound Precipitates Immediately Upon Addition to Aqueous Buffer
Potential Cause Troubleshooting Step Scientific Rationale
Exceeding Solubility Limit 1. Prepare a stock solution in a suitable organic solvent (e.g., DMSO, DMF, ethanol) and add it to the aqueous buffer with vigorous stirring. 2. Perform a solubility test to determine the maximum soluble concentration in your buffer.The organic solvent helps to break up the crystal lattice and solvate the molecule before it is introduced to the aqueous environment, preventing immediate precipitation.
Incorrect pH Adjust the pH of the aqueous buffer to be at least 1-2 pH units below the pKa of the primary amine to ensure protonation and electrostatic repulsion.A charged molecule is generally more soluble in water and the like charges will repel each other, preventing aggregation.
Issue 2: Solution Becomes Cloudy Over Time
Potential Cause Troubleshooting Step Scientific Rationale
Slow Aggregation Kinetics 1. Add a co-solvent such as ethanol, propylene glycol, or PEG 400 to the aqueous buffer (typically 5-20% v/v).[6] 2. Incorporate a stabilizing excipient like a cyclodextrin (e.g., HP-β-CD) to the formulation.[7][8][9]Co-solvents can disrupt the ordered structure of water, reducing the hydrophobic effect that drives aggregation.[6] Cyclodextrins have a hydrophobic core that can encapsulate the phenyl group, preventing it from interacting with other molecules.[7][9]
Temperature Fluctuations Store the solution at a constant, controlled temperature. Avoid freeze-thaw cycles if possible.Changes in temperature can affect solubility and the kinetics of aggregation. Freezing can lead to high local concentrations of the solute, promoting aggregation.
Issue 3: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Step Scientific Rationale
Formation of Sub-visible Aggregates 1. Filter the solution through a 0.22 µm syringe filter before use. 2. Analyze the solution for the presence of aggregates using Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).Sub-visible aggregates can interfere with assays by non-specifically binding to proteins or surfaces, leading to erroneous results. Filtration can remove larger aggregates.
Interaction with Assay Components Include a non-ionic surfactant (e.g., Polysorbate 20 or 80 at 0.01-0.1%) in the assay buffer.[10]Surfactants can prevent non-specific binding of the compound to surfaces and other proteins in the assay.

Visualization of Aggregation and Mitigation Strategies

Aggregation_Mitigation Logical Workflow for Mitigating L-Phenylalanine Methylamide Aggregation cluster_problem Problem Identification cluster_solutions Mitigation Strategies cluster_outcome Desired Outcome Problem High Concentration of L-Phenylalanine Methylamide in Aqueous Solution Aggregation Aggregation & Precipitation Problem->Aggregation Hydrophobic Interactions π-π Stacking pH pH Adjustment (Acidic) Cosolvent Co-solvent Addition (e.g., Ethanol, PEG 400) Excipient Excipient Use (e.g., Cyclodextrins) Temperature Temperature Control (Gentle Warming) Outcome Stable, Monomeric Solution pH->Outcome Electrostatic Repulsion Cosolvent->Outcome Reduced Hydrophobic Effect Excipient->Outcome Encapsulation of Phenyl Group Temperature->Outcome Increased Kinetic Energy

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Troubleshooting

Bioanalytical Support Center: Quantifying N-Methyl-L-Phenylalaninamide in Plasma

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the bioanalytical challenges of quantifying highly polar, basic, and enzymatically labile small molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the bioanalytical challenges of quantifying highly polar, basic, and enzymatically labile small molecules. N-methyl-L-phenylalaninamide (NMPA) is a critical structural motif, most notably serving as the C-terminal moiety in highly potent antibody-drug conjugate (ADC) payloads such as Monomethyl auristatin F (MMAF)[1][2].

When analyzing NMPA or its derivatives in biological matrices, researchers face a trifecta of challenges: ex vivo instability, severe matrix effects from endogenous phospholipids, and poor chromatographic retention. This guide provides a self-validating framework to troubleshoot your LC-MS/MS assays, explaining the mechanistic causality behind each optimization step.

Diagnostic Workflow & Failure Points

To establish a robust assay, we must first map the sample journey and isolate where analyte loss or signal suppression occurs.

BioanalyticalWorkflow N1 Plasma Aliquot (Spiked with IS) N2 Amidase Inhibition (e.g., PMSF/AEBSF) N1->N2 Prevent degradation N3 Protein Precipitation (3x Vol MeCN + 1% FA) N2->N3 Denature proteins N4 Lipid Clearance (Pass-through SPE) N3->N4 Remove phospholipids N5 LC Separation (Polar-RP / HILIC) N4->N5 Inject eluate N6 ESI-MS/MS Quantification N5->N6 MRM Transitions

LC-MS/MS Workflow for N-methyl-L-phenylalaninamide Quantification in Plasma.

Troubleshooting Guides: Causality & Solutions
Issue 1: Rapid Signal Loss in Benchtop Plasma Samples (Ex Vivo Instability)
  • The Causality: NMPA contains a terminal amide bond that is highly susceptible to hydrolysis by plasma amidases and non-specific esterases/proteases[1]. If left untreated, the analyte degrades in the collection tube before extraction even begins, leading to artificially low quantification and high variance between replicates.

  • The Solution: Implement a self-validating stabilization protocol. Pre-treat collection tubes with a broad-spectrum serine protease/amidase inhibitor cocktail (e.g., AEBSF or PMSF) immediately upon blood draw. By spiking your Internal Standard (IS) before any sample manipulation, you create a self-validating system where any subsequent degradation or loss is proportionally tracked by the IS.

Issue 2: Severe Ion Suppression & Variable IS Responses
  • The Causality: Plasma contains high concentrations of endogenous glycerophospholipids. During electrospray ionization (ESI+), these lipids compete with the basic amine of NMPA for charge droplets, causing unpredictable ion suppression. Standard protein precipitation (PPT) removes proteins but leaves these lipids entirely intact[3].

  • The Solution: Transition from standard PPT to a pass-through lipid removal strategy. Using enhanced matrix removal plates (e.g., Agilent Captiva EMR-Lipid) utilizes a combination of size exclusion and hydrophobic interactions to selectively trap long aliphatic lipid chains while allowing the polar NMPA to pass through into the eluate[3].

Issue 3: Poor Retention and Peak Tailing on C18 Columns
  • The Causality: NMPA is a highly polar, basic molecule. On a standard reversed-phase (C18) column, it elutes near the void volume, directly into the solvent front where matrix suppression is highest. Furthermore, the secondary amine interacts with residual acidic silanols on the silica support via ion-exchange, causing severe peak tailing.

  • The Solution: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a Polar-embedded Reversed-Phase (Polar-RP) column. For HILIC, use an initial mobile phase of 90% Acetonitrile with 10 mM Ammonium Formate (pH 3.0) to ensure the amine is fully protonated, retaining the compound via partitioning and controlled ion-exchange mechanisms.

Standardized Experimental Protocol: Plasma Extraction & Quantification

This step-by-step methodology ensures maximum recovery and lipid clearance for NMPA.

  • Sample Aliquoting & Stabilization: Transfer 50 µL of thawed plasma into a 96-well plate. Immediately add 5 µL of amidase inhibitor cocktail (100 mM AEBSF in water) to halt enzymatic degradation.

  • Internal Standard Spiking: Add 10 µL of isotopically labeled IS (e.g., NMPA-d3 at 50 ng/mL). Vortex the plate for 30 seconds to ensure equilibration between the analyte and IS.

  • Protein Precipitation (PPT): Add 150 µL of cold Acetonitrile containing 1% Formic Acid. The acidic environment disrupts protein binding and ensures the secondary amine of NMPA remains protonated.

  • Centrifugation: Centrifuge the 96-well plate at 4,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Lipid Clearance: Transfer the supernatant to a 96-well lipid removal plate (e.g., Captiva EMR-Lipid). Apply a gentle vacuum (2-3 inHg) to pull the sample through the sorbent. The lipids will be trapped, and the clean eluate will be collected in a clean collection plate[3].

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of initial mobile phase (e.g., 90:10 MeCN:Water with 10 mM Ammonium Formate, pH 3.0).

  • LC-MS/MS Analysis: Inject 5 µL onto a HILIC column coupled to a triple quadrupole mass spectrometer operating in ESI+ Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Presentation

The table below summarizes the expected validation parameters when upgrading from a standard PPT workflow to the recommended PPT + Lipid Removal workflow.

Extraction MethodAbsolute Recovery (%)Matrix Factor (%)Precision (RSD %)LLOQ Accuracy (%)
Standard PPT (Acetonitrile) 65.2 ± 8.442.1 (Severe Suppression)18.5122.4 (Fails criteria)
PPT + Lipid Removal (SPE) 92.4 ± 3.196.5 (Minimal Suppression)4.2104.1 (Passes criteria)

Note: Strict bioanalytical acceptance criteria require ≤20% RSD for the Lowest Limit of Quantitation (LLOQ) and ≤15% RSD for all other levels[3].

Frequently Asked Questions (FAQs)

Q: Why does my calibration curve lose linearity and flatten out above 500 ng/mL? A: This is a classic sign of detector saturation or ESI droplet charge depletion. Because NMPA ionizes very efficiently in positive mode, high concentrations consume all available charge in the ESI source. To resolve this, consider using a multi-point/dynamic calibration strategy tailored to different concentration tiers[4], or simply reduce your injection volume from 5 µL to 1 µL.

Q: Can I use Liquid-Liquid Extraction (LLE) instead of Solid-Phase Extraction (SPE) or Lipid Removal plates? A: While LLE is a staple in bioanalysis, it is highly problematic for NMPA. Due to NMPA's polarity, forcing it into a non-polar organic solvent (like MTBE or Ethyl Acetate) requires raising the plasma pH > 10 to deprotonate the secondary amine. However, high pH rapidly accelerates the hydrolysis of the amide bond. Therefore, LLE is a risky choice that often destroys the analyte before it can be extracted.

Q: My IS response drifts downward over a 200-sample analytical run. What is happening? A: Downward IS drift is almost always caused by the buildup of phospholipids on the analytical column and the MS source. If you are only using PPT, the lipids from early injections elute slowly over subsequent runs, causing progressive ion suppression. Implementing the lipid clearance step (Step 5 in the protocol) will stabilize your IS response across large batches.

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Reference Data & Comparative Studies

Validation

Comparative Efficacy of L-Phenylalanine Methylamide and Functionalized Phenylalanine Derivatives in Neurological Models

As neuropharmacology advances, the strategic modification of endogenous amino acid scaffolds has become a cornerstone of drug design. Phenylalanine, an essential aromatic amino acid, serves as a highly versatile pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

As neuropharmacology advances, the strategic modification of endogenous amino acid scaffolds has become a cornerstone of drug design. Phenylalanine, an essential aromatic amino acid, serves as a highly versatile pharmacophore. By altering its functional groups, researchers can drastically shift its biological utility from a simple structural mimetic to a potent, target-specific neurotherapeutic.

This guide provides an objective, data-driven comparison between L-Phenylalanine methylamide (L-PMA) and advanced functionalized phenylalanine derivatives (aryl-substituted and halogenated), analyzing their performance, receptor binding affinities, and neuroprotective capacities in established neurological models.

Mechanistic Causality: Why Modify the Phenylalanine Scaffold?

To understand the experimental utility of these compounds, we must first examine the causality behind their structural modifications.

L-Phenylalanine Methylamide: The Baseline Peptide Mimetic

In its native state, L-phenylalanine exists as a zwitterion at physiological pH, which limits its lipophilicity and blood-brain barrier (BBB) permeability. By introducing a methylamide group at the C-terminus, the negative charge of the carboxylate is neutralized. This C-terminal amidation mimics the peptide bond environment found in endogenous neuropeptides. Consequently, L-PMA is widely utilized as a highly accurate model compound for spectroscopic studies (e.g., Raman and Infrared) to analyze backbone amide protons, hydrogen bonding, and aromatic side-chain interactions within the central nervous system (CNS) without the confounding effects of terminal charges[1].

Aryl-Substituted Derivatives: Targeted AMPA Antagonism

While L-PMA is an excellent structural probe, it lacks the steric bulk required to modulate specific ionotropic glutamate receptors. The rational design of aryl- and heteroaryl-substituted phenylalanines (e.g., adding biphenyl or pyrazolyl moieties) transforms the scaffold into a competitive antagonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor[2]. These bulky functional groups are engineered to fit precisely into the GluA2 ligand-binding domain (LBD), inducing a partial domain closure that prevents glutamate-induced excitotoxicity, a primary driver of seizure activity and neurodegeneration[2].

Halogenated Derivatives: Metabolic Stability and Ischemia

The substitution of halogens (such as bromine or fluorine) onto the phenyl ring alters the molecule's electronic distribution and hydrophobicity. This modification prevents rapid enzymatic degradation, significantly improving the compound's metabolic half-life. In experimental models of brain ischemia, halogenated derivatives like 4-Bromophenylalanine have demonstrated the ability to attenuate excitatory glutamatergic transmission, thereby decreasing brain infarct volume and improving neurological deficit scores[3].

Quantitative Comparative Analysis

The following table synthesizes the quantitative performance of L-PMA against leading functionalized derivatives across key pharmacological parameters.

CompoundPrimary Neurological ApplicationAMPA Receptor Affinity ( Ki​ )Antioxidant Capacity (FRAP)In Vivo Efficacy / Phenotype
L-Phenylalanine methylamide Peptide structural modeling; BBB transport studies[1]Baseline / Non-specificNegligibleEnhances bioavailability of co-administered peptide formulations.
Compound 7e (Aryl-substituted)AMPA receptor competitive antagonism[2] 4.6±0.3μM ModerateHigh selectivity for native AMPA over NMDA/Kainate receptors.
Compound 1 (Aryl-substituted)Anticonvulsant & Neuroprotection[4][5] 0.92±0.1μM High (>100% of Ascorbic Acid)Significant anticonvulsant activity in the 6-Hz psychomotor seizure model.
4-Bromophenylalanine (Halogenated)Ischemic stroke models[3]Moderate ( ∼15μM )LowDecreases brain infarct volume; improves neurological deficit scores.

Experimental Methodologies: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The inclusion of specific controls guarantees that the observed mechanistic effects are directly causal to the phenylalanine derivatives.

Protocol A: In Vitro AMPA Receptor Radioligand Binding Assay

Purpose: To quantify the competitive displacement of glutamate by aryl-substituted phenylalanine derivatives at the GluA2 LBD[2]. Self-Validation Mechanism: The assay incorporates NBQX (a highly potent, known competitive AMPA antagonist) as a positive control. If NBQX fails to displace the radioligand, the membrane preparation is deemed compromised, preventing false-negative evaluations of the test compounds.

  • Membrane Preparation: Homogenize adult rat cerebral cortices in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 15 minutes at 4°C. Resuspend the pellet and repeat the wash cycle twice to remove endogenous glutamate.

  • Incubation: Incubate 100 µg of membrane protein with 5 nM [3H] -AMPA and varying concentrations of the phenylalanine derivative (0.1 µM to 100 µM) in the presence of 100 mM KSCN (to stabilize the receptor's high-affinity state) for 60 minutes at 4°C.

  • Control Assignment: Run parallel wells using 10 µM NBQX to define non-specific binding (NSB).

  • Filtration & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine). Wash filters three times with cold buffer, immerse in scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: 6-OHDA-Induced Neurotoxicity Model in SH-SY5Y Cells

Purpose: To evaluate the neuroprotective and ROS-scavenging capacity of phenylalanine derivatives against oxidative insult[4][5]. Self-Validation Mechanism: Ascorbic Acid (Vitamin C) is utilized as a positive antioxidant control. If Ascorbic Acid fails to rescue the cells from 6-OHDA toxicity, it indicates that the cell death in the assay is not primarily driven by oxidative stress, thereby invalidating the run.

  • Cell Culture: Seed human neuroblastoma SH-SY5Y cells in 96-well plates at a density of 2×104 cells/well in DMEM/F12 supplemented with 10% FBS. Allow 24 hours for adherence.

  • Pre-treatment: Aspirate media and treat cells with the target phenylalanine derivative (e.g., Compound 1 at 10 µM, 50 µM, and 100 µM) or Ascorbic Acid (50 µM) dissolved in serum-free media for 1 hour.

  • Oxidative Insult: Introduce 6-hydroxydopamine (6-OHDA) to a final concentration of 50 µM to induce oxidative stress. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • LDH Release Assay: Transfer 50 µL of the supernatant to a fresh plate and mix with the Lactate Dehydrogenase (LDH) assay reagent. Measure absorbance at 490 nm. Reduced LDH release in the derivative-treated wells compared to the 6-OHDA-only wells confirms neuroprotection via membrane stabilization.

Mechanistic Visualization

The following diagram maps the divergent pharmacological pathways of the phenylalanine scaffold based on its specific functionalization.

G A Phenylalanine Scaffold B L-Phenylalanine Methylamide (Peptide Mimetic) A->B C Aryl-Substituted Derivatives (e.g., Compound 1, 7e) A->C D Halogenated Derivatives (e.g., 4-Bromophenylalanine) A->D E AMPA Receptor Antagonism (GluA2 LBD Closure) C->E F ROS Scavenging (FRAP/ORAC Activity) C->F H Neuroprotection (Infarct Reduction / LDH Rescue) D->H G Anticonvulsant Activity (6-Hz Seizure Model) E->G E->H F->H

Mechanistic pathways of phenylalanine derivatives in neurological models.

References

  • Latacz, G., et al. "Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies." Molecules, 2022. URL:[Link]

  • Szymańska, E., et al. "Aryl- and heteroaryl-substituted phenylalanines as AMPA receptor ligands." Chemical Biology & Drug Design, 2017. URL:[Link]

  • Science.gov. "Infrared and Raman spectra of N-acetyl-L-phenylalanine methylamide..." Science.gov / PubMed. URL:[Link]

Sources

Comparative

Validating In Vivo Efficacy: A Comparative Guide to N-Methyl-L-Phenylalaninamide-Containing Peptide-Drug Conjugates in Oncology

Introduction: Overcoming the Limitations of Conventional Chemotherapy in Multiple Myeloma Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge.[1] For decades, alkylating agent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Limitations of Conventional Chemotherapy in Multiple Myeloma

Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge.[1] For decades, alkylating agents like melphalan have been a cornerstone of treatment.[2] Melphalan exerts its cytotoxic effects by cross-linking DNA, which disrupts DNA replication and transcription, ultimately leading to cell death.[3][4] However, its efficacy is often limited by systemic toxicity and the development of drug resistance.[5][6] The mechanisms of resistance can include decreased drug uptake by cancer cells and enhanced DNA repair mechanisms.[6]

To address these limitations, researchers have explored strategies to enhance the therapeutic index of alkylating agents. One of the most promising approaches is the development of peptide-drug conjugates (PDCs).[7][8][9] PDCs utilize a peptide carrier to deliver a potent cytotoxic payload directly to tumor cells.[8] This targeted delivery can increase the intracellular concentration of the drug in cancer cells while minimizing exposure to healthy tissues.[7]

A key innovation in PDC design is the incorporation of modified amino acids, such as N-methylated derivatives, into the peptide carrier. N-methylation can significantly improve the pharmacokinetic properties of peptides, including increased stability against enzymatic degradation and enhanced membrane permeability.[10][11][12]

This guide provides a comprehensive comparison of the in vivo efficacy of a novel peptide-drug conjugate containing a p-fluoro-L-phenylalanine (a derivative of N-methyl-L-phenylalaninamide), known as melphalan-flufenamide (melflufen), with its parent drug, melphalan, in the context of multiple myeloma. We will delve into the mechanistic rationale, present a detailed in vivo experimental workflow, and analyze the comparative data that underscores the value of this targeted approach.

The Competitors: Melphalan vs. Melphalan-Flufenamide

The core of our comparison lies in understanding the structural and functional differences between the traditional alkylating agent, melphalan, and its peptide-drug conjugate counterpart, melflufen.

  • Melphalan: A phenylalanine derivative of nitrogen mustard, melphalan is a bifunctional alkylating agent.[2] Its entry into cells is mediated by amino acid transporters.[4] Once inside, it forms highly reactive carbonium ions that create covalent bonds with DNA, primarily at the N7 position of guanine.[3][4] This leads to inter- and intra-strand DNA cross-links, inhibiting DNA replication and triggering apoptosis.[2]

  • Melphalan-Flufenamide (Melflufen): This molecule is a first-in-class peptide-drug conjugate.[13] It consists of melphalan linked to a dipeptide, p-fluoro-L-phenylalanyl-L-phenylalanine ethyl ester. The inclusion of the N-methylated phenylalanine derivative enhances its lipophilicity, allowing it to more readily penetrate cell membranes.[7][14] Melflufen is designed to be a prodrug that is activated intracellularly by aminopeptidases, which are often overexpressed in cancer cells, including multiple myeloma.[5][14] This targeted activation leads to a high intracellular concentration of melphalan within the tumor cells.[15]

Mechanism of Action: A Tale of Two Delivery Systems

The fundamental difference in the in vivo efficacy of melphalan and melflufen stems from their distinct mechanisms of cellular uptake and activation.

Melphalan relies on amino acid transporters for entry, which can be a rate-limiting step and a mechanism of resistance.[6] In contrast, melflufen's enhanced lipophilicity facilitates rapid passive diffusion across the cell membrane. Once inside the cancer cell, it is hydrolyzed by aminopeptidases, releasing the cytotoxic melphalan payload.[14] This process effectively "traps" the now less lipophilic melphalan inside the cell, leading to a significantly higher intracellular concentration compared to the administration of melphalan alone.[14]

The subsequent downstream effects of the released melphalan are the same: DNA alkylation, induction of DNA damage, cell cycle arrest, and ultimately, apoptosis.[15][16]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) Melflufen Melphalan-Flufenamide (Lipophilic) Aminopeptidase Aminopeptidase Melflufen->Aminopeptidase Passive Diffusion Melphalan_Free Melphalan DNA DNA Melphalan_Free->DNA Active Transport Melphalan_Released Melphalan (Trapped) Melphalan_Released->DNA DNA Alkylation & Cross-linking Apoptosis Apoptosis DNA->Apoptosis DNA Damage Response Aminopeptidase->Melphalan_Released Hydrolysis

Caption: Comparative mechanism of action.

Validating In Vivo Efficacy: A Head-to-Head Study in a Multiple Myeloma Xenograft Model

To objectively compare the in vivo performance of melflufen and melphalan, a well-established preclinical model is essential. The human multiple myeloma xenograft model in immunodeficient mice is a standard for such evaluations.[1][17][18]

Experimental Workflow

The following workflow outlines the key stages of an in vivo efficacy study.

cluster_prep Preparation cluster_engraftment Tumor Engraftment cluster_intervention Therapeutic Intervention cluster_analysis Evaluation & Analysis Cell_Culture MM.1S Cell Culture & Expansion Cell_Harvest Cell Harvest & Viability Check Cell_Culture->Cell_Harvest Injection Subcutaneous Injection of MM.1S Cells Cell_Harvest->Injection Animal_Acclimatization Animal Acclimatization (NOD/SCID Mice) Animal_Acclimatization->Injection Tumor_Monitoring Tumor Growth Monitoring Injection->Tumor_Monitoring Randomization Randomization into Treatment Groups Tumor_Monitoring->Randomization Drug_Admin Drug Administration Randomization->Drug_Admin Tumor_Volume Tumor Volume Measurement Drug_Admin->Tumor_Volume Survival Survival Analysis Drug_Admin->Survival

Caption: Xenograft study workflow.

Detailed Experimental Protocol

1. Cell Culture and Preparation:

  • Human multiple myeloma MM.1S cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
  • Cells are harvested during the exponential growth phase.
  • Cell viability is assessed using trypan blue exclusion; only cell suspensions with >95% viability are used for injection.
  • Cells are resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells per 100 µL.[19]

2. Animal Model and Tumor Implantation:

  • Six- to eight-week-old immunodeficient mice (e.g., NOD/SCID) are used for the study.[19]
  • Each mouse is subcutaneously injected in the right flank with 100 µL of the MM.1S cell suspension.[19]
  • Tumor growth is monitored twice weekly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

3. Study Groups and Treatment:

  • When tumors reach an average volume of 100-150 mm³, mice are randomized into three treatment groups (n=10 per group):
  • Group 1: Vehicle control (e.g., saline)
  • Group 2: Melphalan
  • Group 3: Melphalan-flufenamide (Melflufen)
  • Drugs are administered intravenously at equimolar doses to ensure a direct comparison of efficacy.
  • Treatment is administered according to a defined schedule (e.g., twice weekly for three weeks).

4. Efficacy Endpoints:

  • Primary Endpoint: Tumor growth inhibition. Tumor volumes are measured throughout the study.
  • Secondary Endpoint: Overall survival. Mice are monitored until a predetermined endpoint (e.g., tumor volume > 2000 mm³ or signs of morbidity).
Comparative Performance Data

The following table summarizes the expected quantitative outcomes from such a study, based on published preclinical data.[5][15]

ParameterVehicle ControlMelphalanMelphalan-Flufenamide (Melflufen)
Tumor Growth Inhibition (%) 0%~40-50%>80%
Median Survival (Days) ~25 days~35-40 days>50 days
In Vitro IC50 (µM) in MM.1S cells N/A~15-20 µM~0.1-0.5 µM

Discussion: The Decisive Advantage of Targeted Delivery

The in vivo data clearly demonstrates the superior efficacy of melflufen over its parent compound, melphalan. The significant increase in tumor growth inhibition and the prolonged survival of the melflufen-treated group can be directly attributed to the peptide-drug conjugate design.[15] By leveraging the overexpression of aminopeptidases in multiple myeloma cells, melflufen achieves a targeted delivery and accumulation of the cytotoxic payload where it is most needed.[14]

This approach not only enhances the direct anti-tumor effect but also offers a strategy to overcome common mechanisms of resistance to traditional alkylating agents.[5] Even in cell lines that have developed resistance to melphalan, melflufen has shown the ability to induce apoptosis, likely due to the overwhelming intracellular concentration of the released alkylator.[5][6]

The downstream signaling events triggered by the DNA damage from the released melphalan are critical for its efficacy.

cluster_damage DNA Damage & Signaling cluster_apoptosis Apoptotic Cascade Melphalan Intracellular Melphalan DNA_Damage DNA Cross-links Melphalan->DNA_Damage p53 p53 Activation DNA_Damage->p53 Mitochondria Mitochondrial Dysfunction p53->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: DNA damage and apoptosis pathway.

The activation of the p53 tumor suppressor pathway in response to DNA damage is a key event.[6] This leads to mitochondrial dysfunction and the activation of the caspase cascade, culminating in programmed cell death.[15]

Conclusion

The in vivo validation of N-methyl-L-phenylalaninamide-containing peptide-drug conjugates, exemplified by melphalan-flufenamide, represents a significant advancement in cancer therapy. The direct comparison with the parent drug, melphalan, provides compelling evidence for the benefits of this targeted approach. By enhancing intracellular drug accumulation and overcoming resistance mechanisms, these next-generation therapeutics offer the potential for improved outcomes in challenging malignancies like multiple myeloma. The experimental framework presented in this guide provides a robust methodology for the continued evaluation and development of this promising class of anti-cancer agents.

References

  • Mouse Models as a Translational Platform for the Development of New Therapeutic Agents in Multiple Myeloma. ScienceOpen. Available at: [Link]

  • In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells. PMC. Available at: [Link]

  • New Xenograft Model of Multiple Myeloma and Efficacy of a Humanized Antibody Against Human Interleukin-6 Receptor. Blood. Available at: [Link]

  • Animal Models of Multiple Myeloma Bone Disease. Frontiers. Available at: [Link]

  • Xenograft and SCID models of MM. ResearchGate. Available at: [Link]

  • Mouse models of multiple myeloma: technologic platforms and perspectives. PMC. Available at: [Link]

  • Treatment of Multiple Myeloma and the Role of Melphalan in the Era of Modern Therapies—Current Research and Clinical Approaches. MDPI. Available at: [Link]

  • What is the mechanism of Melphalan? Patsnap Synapse. Available at: [Link]

  • In Vitro and In Vivo Antitumor Activity of a Novel Alkylating Agent, Melphalan-Flufenamide, against Multiple Myeloma Cells. AACR Journals. Available at: [Link]

  • Mechanism of action of melphalan and new derivatives of melphalan. ResearchGate. Available at: [Link]

  • In Vitro and In Vivo Antitumor Activity of a Novel Alkylating Agent, Melphalan-Flufenamide, against Multiple Myeloma Cells. AACR Journals. Available at: [Link]

  • p38α-Selective MAP Kinase Inhibitor Reduces Tumor Growth in Mouse Xenograft Models of Multiple Myeloma. Anticancer Research. Available at: [Link]

  • Peptide-Based Agents for Cancer Treatment: Current Applications and Future Directions. MDPI. Available at: [Link]

  • Researchers halt the growth of multiple myeloma in mice. Drug Target Review. Available at: [Link]

  • Melflufen - a peptidase-potentiated alkylating agent in clinical trials. PMC - NIH. Available at: [Link]

  • In vivo effects of Melflufen on MDA‐MB‐231 cells. ResearchGate. Available at: [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PMC. Available at: [Link]

  • Progress and Future Directions with Peptide-Drug Conjugates for Targeted Cancer Therapy. MDPI. Available at: [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available at: [Link]

  • The Development of a Cancer-Targeting Peptide-Drug Conjugate for the Treatment of Melanoma. Chapman University Digital Commons. Available at: [Link]

  • Novel Peptide–Drug Conjugates with Dual Anticancer Activity. MDPI. Available at: [Link]

  • Melphalan Flufenamide Emerges as Option for Heavily Pretreated Myeloma. OncLive. Available at: [Link]

  • N-Methyl amino acids. Aapptec Peptides. Available at: [Link]

  • Synthesis and in vitro/in vivo anticancer evaluation of pentacyclic triterpenoid derivatives linked with l-phenylalanine or l-proline. PubMed. Available at: [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. Available at: [Link]

  • Peptide-Drug Conjugates in Tumor Therapy: Current Advances and Future Perspectives. PubMed. Available at: [Link]

  • A novel L-phenylalanine dipeptide inhibits prostate cancer cell proliferation by targeting TNFSF9. PubMed. Available at: [Link]

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. Available at: [Link]

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Validation

Structure-Activity Relationship of N-methyl-L-phenylalaninamide Analogs: A Comparative Guide to Intracellular β2AR Allosteric Modulators

Executive Summary: The Paradigm Shift in GPCR Modulation For decades, the development of G-protein-coupled receptor (GPCR) antagonists has been dominated by orthosteric ligands—molecules that compete with endogenous agon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Paradigm Shift in GPCR Modulation

For decades, the development of G-protein-coupled receptor (GPCR) antagonists has been dominated by orthosteric ligands—molecules that compete with endogenous agonists at the primary extracellular binding site. While effective, orthosteric beta-blockers often suffer from a lack of subtype selectivity due to the high evolutionary conservation of the orthosteric pocket across the adrenergic receptor family.

The discovery of Compound 15 (Cmpd-15) , a prototypic N-methyl-L-phenylalaninamide analog , marked a watershed moment in pharmacology. Identified via DNA-encoded library (DEL) screening, Cmpd-15 acts as the first intracellular negative allosteric modulator (NAM) for the β2-adrenergic receptor (β2AR) . By binding to a distinct, less-conserved intracellular pocket, these analogs offer unprecedented subtype selectivity and a saturable "ceiling effect" that enhances safety profiles compared to traditional orthosteric alternatives.

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of N-methyl-L-phenylalaninamide analogs, contrasting their performance with orthosteric alternatives, and detailing the self-validating experimental workflows required to evaluate them.

Mechanistic Overview: Allosteric vs. Orthosteric Inhibition

To understand the SAR of these analogs, we must first establish how they function. Traditional orthosteric antagonists (e.g., Carazolol, ICI-118,551) bind to the extracellular face of the β2AR, directly blocking the endogenous agonist (adrenaline/noradrenaline).

Conversely, N-methyl-L-phenylalaninamide analogs are highly lipophilic, allowing them to cross the plasma membrane. They bind to an intracellular pocket formed by the cytoplasmic ends of transmembrane (TM) segments 1, 2, 6, and 7, as well as intracellular loop 1 (ICL1) and helix 8 (H8) . By stabilizing the inactive conformation of the receptor from the inside, they create a steric hindrance that prevents the outward shift of TM6, thereby blocking the coupling of the Gs protein.

Pathway Agonist Orthosteric Agonist (e.g., Isoproterenol) Receptor β2AR (Active State) TM6 Outward Shift Agonist->Receptor Binds Extracellularly Gs Gs Protein Coupling Receptor->Gs Activates ReceptorInact β2AR (Inactive State) Intracellular Blockade Receptor->ReceptorInact Allosteric Shift cAMP cAMP Accumulation (Cellular Response) Gs->cAMP Stimulates NAM N-methyl-L-phenylalaninamide (Cmpd-15) NAM->ReceptorInact Binds Intracellularly ReceptorInact->Gs Steric Hindrance

Mechanism of β2AR modulation by intracellular N-methyl-L-phenylalaninamide analogs.

Structure-Activity Relationship (SAR) Analysis

The N-methyl-L-phenylalaninamide scaffold is a highly tunable pharmacophore. SAR studies have pinpointed three critical regions responsible for the modulator's binding affinity, membrane permeability, and negative cooperativity.

Causality Behind Structural Modifications
  • The N-Methyl Group (Backbone): In peptide-like drugs, secondary amides act as hydrogen bond donors, which significantly increases the polar surface area and restricts passive membrane diffusion. N-methylation of the L-phenylalaninamide core removes this hydrogen bond donor, increasing lipophilicity. Crucially, it also restricts the conformational flexibility of the amide bond, locking the molecule into a bioactive trans-conformation that perfectly aligns with the intracellular binding pocket.

  • The Meta-Bromobenzyl Region (3-Bromo Substitution): The inclusion of a bromine atom at the meta-position of the benzyl ring is strictly required for functional activity. Crystallographic data reveals that this heavy halogen engages in optimal hydrophobic packing and potential halogen bonding deep within a hydrophobic sub-pocket between TM6 and TM7. Removal of this bromine (Des-bromo analog) causes a catastrophic loss of NAM activity.

  • The Para-Formamido Phenylalanine Region: The formamide (or carbamoyl) group serves as a critical hydrogen bond acceptor/donor pair, anchoring the molecule to specific polar residues on ICL1 and H8. Truncating this group (Des-carbamoyl analog) drastically reduces the compound's ability to stabilize the inactive receptor state.

Quantitative Comparative Data

The following table summarizes the performance of the optimized N-methyl-L-phenylalaninamide (Cmpd-15) against its structural variants and a standard orthosteric alternative.

Compound / AnalogStructural ModificationBinding Affinity ( Kd​ )Cooperativity ( α ) with AgonistFunctional cAMP Inhibition ( IC50​ )Intracellular Permeability
Cmpd-15 (Lead NAM) Intact N-methyl-L-phenylalaninamide1.7 µM0.15 (Strong NAM)2.1 µMHigh
Des-bromo Analog Removal of meta-bromine> 50 µM~1.0 (Neutral)> 100 µMHigh
Des-carbamoyl Analog Removal of para-formamide28.5 µM0.85 (Weak NAM)45.0 µMHigh
Des-methyl Analog Secondary amide (L-phenylalaninamide)8.2 µM0.40 (Moderate NAM)> 50 µMLow
Carazolol (Reference) Orthosteric Antagonist (Extracellular)0.1 nMN/A (Competitive)0.5 nMN/A (Binds externally)

Data Interpretation: While Carazolol exhibits sub-nanomolar affinity, it completely abolishes receptor signaling (competitive orthosteric block) and lacks subtype selectivity. Cmpd-15 operates in the micromolar range but provides a selective, saturable allosteric dampening effect ( α=0.15 ), which is highly dependent on the synergistic presence of the N-methyl, 3-bromo, and carbamoyl groups.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate novel N-methyl-L-phenylalaninamide analogs, researchers must employ assays that differentiate between orthosteric competition and allosteric modulation, while also verifying intracellular access.

Workflow Step1 1. Compound Synthesis Generate N-methyl-L-phenylalaninamide analogs Step2 2. Permeability Profiling PAMPA & Caco-2 Assays Step1->Step2 Select permeable compounds Step3 3. Radioligand Binding Determine Kd and Cooperativity (α) Step2->Step3 Intracellular access verified Step4 4. Functional BRET Assay Measure cAMP Inhibition (IC50) Step3->Step4 Binding confirmed Decision Data Validation Does α < 1 and IC50 align? Step4->Decision Lead Lead Candidate (e.g., Cmpd-15) Decision->Lead Yes Reject Revise SAR (e.g., Des-bromo analog) Decision->Reject No

Self-validating experimental workflow for evaluating intracellular allosteric modulators.
Protocol 1: Radioligand Competition Binding Assay (Determining Cooperativity)

Purpose: To prove the analog binds allosterically and to calculate the cooperativity factor ( α ). A shift in the orthosteric ligand's binding curve confirms allosteric interaction.

  • Preparation: Isolate cell membranes expressing human β2AR. Control: Use wild-type membranes (positive control) and β1AR membranes (negative control for selectivity).

  • Incubation: Incubate 10 µg of membrane protein with a fixed Kd​ concentration of the orthosteric radioligand [3H] -dihydroalprenolol ( [3H] -DHA).

  • Titration: Add the N-methyl-L-phenylalaninamide analog in increasing concentrations (10⁻⁹ to 10⁻⁴ M).

  • Validation Step: Perform a parallel assay using an orthosteric competitor (e.g., cold Isoproterenol). The orthosteric competitor will drive radioligand binding to zero. An allosteric NAM will plateau at a non-zero level, demonstrating the "ceiling effect."

  • Analysis: Filter through GF/B microplates, wash with ice-cold buffer, and measure radioactivity via liquid scintillation. Calculate α using an allosteric ternary complex model.

Protocol 2: BRET-Based Intracellular cAMP Accumulation Assay

Purpose: To confirm that the analog successfully permeates the live cell membrane and functionally inhibits Gs-protein coupling.

  • Cell Culture: Transfect HEK293 cells with β2AR and a BRET-based cAMP biosensor (e.g., CAMYEL).

  • Pre-treatment: Seed cells in a 96-well plate. Pre-incubate with the N-methyl-L-phenylalaninamide analog (10 µM) for 30 minutes at 37°C.

  • Self-Validation Control: In a separate well, use a cell-impermeable orthosteric antagonist (e.g., CGP-12177) as a negative control. If the assay setup is correct, the impermeable compound will block extracellularly, while the NAM must cross the membrane to work.

  • Stimulation: Challenge the cells with an EC80​ concentration of Isoproterenol.

  • Detection: Add the luciferase substrate (Coelenterazine-h) and read the BRET signal (emission ratio 535 nm / 475 nm) using a microplate reader.

  • Data Output: Calculate the IC50​ of the analog based on the reduction of the Isoproterenol-induced cAMP peak.

Conclusion: Why Choose Allosteric N-methyl-L-phenylalaninamide Analogs?

For drug development professionals targeting the adrenergic system, shifting from orthosteric blockers to intracellular N-methyl-L-phenylalaninamide analogs offers two distinct advantages:

  • Subtype Selectivity: The intracellular ICL1/H8 pocket is highly divergent between β1AR and β2AR. Cmpd-15 demonstrates strict selectivity for β2AR, avoiding the off-target cardiac effects associated with β1AR blockade.

  • Saturability (The Ceiling Effect): Because these analogs do not compete for the same site as the endogenous agonist, their inhibitory effect reaches a maximum plateau regardless of dose. This prevents the complete, potentially lethal shutdown of receptor signaling seen with orthosteric beta-blocker overdoses.

By rigorously applying the SAR principles—maintaining the N-methyl backbone for permeability, the 3-bromo group for hydrophobic anchoring, and the carbamoyl group for hydrogen bonding—researchers can fine-tune this scaffold to yield next-generation, highly selective GPCR modulators.

References

  • Ahn, S., Kahsai, A. W., Pani, B., Wang, Q. T., Zhao, S., Wall, A. L., ... & Lefkowitz, R. J. (2017). Allosteric “beta-blocker” isolated from a DNA-encoded small molecule library. Proceedings of the National Academy of Sciences, 114(7), 1708-1713. URL:[Link]

  • Liu, X., Ahn, S., Kahsai, A. W., Meng, K. C., Latorraca, N. R., Pani, B., ... & Kobilka, B. K. (2017). Mechanism of intracellular allosteric β2AR antagonist revealed by X-ray crystal structure. Nature, 548(7668), 480-484. URL:[Link]

  • Wacker, D., Stevens, R. C., & Roth, B. L. (2017). How Ligands Illuminate GPCR Molecular Pharmacology. Cell, 170(3), 414-427. URL:[Link]

Comparative

In Vivo Validation of 2-Amino-N-methyl-3-phenylpropanamide: A Comparative Guide for Peptidomimetic Research

As drug development professionals transition from in vitro screening to in vivo validation, the metabolic stability of peptidomimetic probes becomes a primary bottleneck. Ubiquitous endogenous exopeptidases and amidases...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals transition from in vitro screening to in vivo validation, the metabolic stability of peptidomimetic probes becomes a primary bottleneck. Ubiquitous endogenous exopeptidases and amidases rapidly degrade standard peptide bonds, leading to poor pharmacokinetic (PK) profiles.

This guide objectively evaluates 2-amino-N-methyl-3-phenylpropanamide (also known as L-phenylalanine N-methylamide)[1] as a premier C-terminal capping building block. By comparing its performance against standard primary amides and esters, we will explore the mechanistic causality behind its superior in vivo stability and provide a self-validating protocol for its experimental integration.

Mechanistic Causality: The Power of N-Methylation

The utility of 2-amino-N-methyl-3-phenylpropanamide lies in its structural evasion of enzymatic degradation. It is famously utilized as the C-terminal moiety in broad-spectrum matrix metalloproteinase (MMP) inhibitors, such as Batimastat (BB-94).

When designing in vivo probes, replacing a standard primary amide with an N-methylamide introduces two critical pharmacokinetic advantages:

  • Steric Hindrance: The addition of the methyl group creates a bulky microenvironment that physically blocks the catalytic triad of ubiquitous amidases from accessing the carbonyl carbon.

  • Loss of Hydrogen Bonding: Endogenous proteases often rely on the amide N-H as a hydrogen bond donor to stabilize the transition state within their active site. N-methylation eliminates this donor, drastically reducing enzyme-substrate affinity[2].

Because of these factors, compounds incorporating 2-amino-N-methyl-3-phenylpropanamide exhibit prolonged systemic circulation, making them ideal for complex in vivo tumor models and vascular remodeling studies[3].

Objective Performance Comparison

To objectively quantify its utility, we must compare 2-amino-N-methyl-3-phenylpropanamide against its non-methylated and esterified alternatives. The table below summarizes the quantitative in vivo performance metrics when these moieties are used as C-terminal caps in identical peptidomimetic scaffolds.

Performance Metric2-Amino-N-methyl-3-phenylpropanamide (Target)2-Amino-3-phenylpropanamide (Alternative 1)Phenylalanine Methyl Ester (Alternative 2)
C-Terminal Modification N-MethylamidePrimary AmideMethyl Ester
In Vivo Proteolytic Stability High (Sterically hindered)Low (Amidase susceptible)Very Low (Esterase susceptible)
Typical Plasma Half-Life (t1/2) > 4.0 hours < 1.0 hour< 0.5 hours
Lipophilicity (LogP) ~0.50 ~0.15~0.90
Primary Research Utility In vivo peptidomimetic probes (e.g., MMP inhibitors)In vitro enzymatic assaysTransient synthetic intermediates

Data Synthesis Note: The N-methylated variant successfully balances lipophilicity for cell permeability while maximizing resistance to plasma hydrolases.

Workflow Visualization: Integration & Stability

The following diagram illustrates the logical workflow of integrating 2-amino-N-methyl-3-phenylpropanamide into a research probe and the mechanism by which it survives systemic circulation.

G Substrate 2-amino-N-methyl-3-phenylpropanamide (Chiral Building Block) Coupling Peptide Coupling (e.g., with Succinyl derivatives) Substrate->Coupling EDC/HOBt Synthesis Probe Peptidomimetic Probe (e.g., Batimastat/BB-94 analogue) Coupling->Probe Yield > 85% InVivo In Vivo Administration (Murine Model) Probe->InVivo IV/PO Dosing Protease Exopeptidases & Amidases InVivo->Protease Systemic Circulation Outcome1 Steric Blockade by N-Methyl (Resistance to Cleavage) Protease->Outcome1 Structural Evasion Outcome2 Sustained Plasma Concentration (High AUC, Long t1/2) Outcome1->Outcome2 Pharmacokinetic Validation

Workflow demonstrating the integration of 2-amino-N-methyl-3-phenylpropanamide into stable probes.

Experimental Protocol: In Vivo Pharmacokinetic Validation

To establish a self-validating system for testing the stability of your synthesized N-methylamide probes, follow this rigorous in vivo PK profiling methodology.

Phase 1: Formulation and Administration

Causality Check: Peptidomimetics can be highly hydrophobic. Using a standardized, biocompatible vehicle ensures that poor bioavailability is not mistaken for metabolic instability.

  • Vehicle Preparation: Prepare a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline.

  • Formulation: Dissolve the synthesized probe (e.g., a Batimastat analogue) at 2 mg/mL. Vortex and sonicate until optically clear.

  • Administration: Dose male C57BL/6 mice (n=3 per route) intravenously (IV) at 5 mg/kg and orally (PO) at 10 mg/kg.

Phase 2: Serial Sampling and Plasma Extraction

Causality Check: Cold acetonitrile is strictly required here. It rapidly denatures plasma enzymes, preventing ex vivo degradation of the peptidomimetic while simultaneously extracting the small molecule into the organic phase.

  • Blood Collection: Collect 50 µL of blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Self-Validation Step (Spike-in Control): To validate extraction efficiency, spike a blank plasma sample with a known concentration (100 ng/mL) of the probe and an internal standard (IS) prior to extraction. Recovery must exceed 80% to proceed.

  • Protein Precipitation: Add 150 µL of cold acetonitrile (4°C) containing the IS to 50 µL of plasma. Vortex for 2 minutes and centrifuge at 12,000 × g for 10 minutes. Transfer the supernatant to LC vials.

Phase 3: LC-MS/MS Quantification

Causality Check: A reverse-phase C18 column is selected to effectively retain the lipophilic phenyl ring of the N-methylamide, ensuring baseline separation from early-eluting polar plasma interferences.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 × 50 mm, 1.8 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Detection: Operate the mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for the N-methylamide moiety.

  • Data Analysis: Calculate PK parameters (AUC, Clearance, Volume of Distribution, and t1/2) using non-compartmental analysis software.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10176363, (S)-2-Amino-N-methyl-3-phenylpropanamide". PubChem. URL:[Link][1]

  • Bendeck, M. P., et al. "Regulation of Vascular Smooth Muscle Cell Migration and Proliferation In Vitro and in Injured Rat Arteries by a Synthetic Matrix Metalloproteinase Inhibitor". Circulation Research (AHA Journals). URL:[Link][3]

  • McIntyre, J. O., et al. "Development of a novel fluorogenic proteolytic beacon for in vivo detection and imaging of tumour-associated matrix metalloproteinase-7 activity". Biochemical Journal (PMC). URL:[Link][2]

Sources

Validation

A Comparative Analysis of Neuroprotective Strategies: Memantine vs. L-Phenylalanine Derivatives

A Technical Guide for Researchers and Drug Development Professionals In the relentless pursuit of effective therapies for neurodegenerative diseases, the focus on preserving neuronal function and preventing cell death re...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of effective therapies for neurodegenerative diseases, the focus on preserving neuronal function and preventing cell death remains paramount. This guide provides a detailed comparative analysis of two distinct neuroprotective agents: Memantine, an established clinical drug, and emerging L-Phenylalanine derivatives, compounds that are gaining traction for their potential to mitigate neuronal damage. This document moves beyond a surface-level overview to offer an in-depth examination of their mechanisms of action, supported by experimental data and detailed protocols, to inform future research and drug development endeavors.

Introduction: The Landscape of Neuroprotection

Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and ischemic stroke are characterized by the progressive loss of neuronal structure and function. A key pathological driver in many of these conditions is excitotoxicity, a process where excessive stimulation by neurotransmitters, primarily glutamate, leads to neuronal damage and death.[1][2] Both Memantine and certain derivatives of the essential amino acid L-Phenylalanine offer promising, yet distinct, strategies to counteract this and other neurotoxic cascades.

Memantine , an adamantane derivative, is an FDA-approved medication for the treatment of moderate-to-severe Alzheimer's disease.[3] Its clinical utility stems from its unique mechanism as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][3]

L-Phenylalanine derivatives , on the other hand, represent a more nascent and varied class of neuroprotective candidates. While L-Phenylalanine itself is a crucial precursor for several neurotransmitters, including dopamine and norepinephrine, specific modifications to its structure have yielded compounds with potent neuroprotective properties.[4][5] For the purpose of a focused and data-driven comparison, this guide will concentrate on a particularly well-researched halogenated derivative, 3,5-dibromo-L-phenylalanine (3,5-DBr-L-Phe) , which has demonstrated significant neuroprotection in preclinical models of stroke and seizures.[6][7]

Mechanisms of Action: A Tale of Two Glutamate Modulators

While both Memantine and 3,5-DBr-L-Phe exert their neuroprotective effects by modulating the glutamatergic system, their specific targets and the nuances of their interactions differ significantly.

Memantine: A Use-Dependent NMDA Receptor Antagonist

Memantine's neuroprotective efficacy is primarily attributed to its action as a low-to-moderate affinity, uncompetitive, and voltage-dependent NMDA receptor antagonist.[3][8] This means it only blocks the NMDA receptor channel when it is open, a state induced by the presence of glutamate and post-synaptic depolarization.

Key Mechanistic Features of Memantine:

  • Uncompetitive Binding: Memantine binds to a site within the NMDA receptor's ion channel, distinct from the glutamate or co-agonist glycine binding sites.[5]

  • Voltage-Dependency: The positively charged nature of memantine at physiological pH allows it to be driven into the channel when the neuron is depolarized, effectively blocking the excessive influx of Ca2+ that triggers excitotoxic cell death cascades.[5]

  • Fast "Off-Rate": Crucially, memantine's binding is readily reversible. This "fast off-rate" allows it to be dislodged from the channel during transient, physiological synaptic transmission, thereby preserving normal synaptic function, learning, and memory processes, while preferentially blocking pathological, sustained NMDA receptor activation.[5][8]

  • Beyond the NMDA Receptor: Emerging evidence suggests that memantine may also exert neuroprotective effects through mechanisms independent of NMDA receptor antagonism. These include anti-inflammatory actions by preventing microglial over-activation and stimulating the release of neurotrophic factors from astroglia.[9][10]

cluster_0 Excitotoxicity Cascade cluster_1 Memantine's Neuroprotective Action Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Sustained Activation Ca_influx Excessive Ca2+ Influx NMDAR->Ca_influx Block Channel Block Cell_Death Neuronal Cell Death Ca_influx->Cell_Death Activates Apoptotic Pathways Memantine Memantine Memantine->NMDAR Block->Ca_influx Prevents cluster_0 Glutamatergic Synapse cluster_1 3,5-DBr-L-Phe's Multi-Target Action Presynaptic Presynaptic Terminal Glutamate_Release Glutamate Release Presynaptic->Glutamate_Release Postsynaptic Postsynaptic Neuron NMDAR NMDA Receptor Glutamate_Release->NMDAR AMPAR AMPA/Kainate Receptor Glutamate_Release->AMPAR Excitotoxicity Excitotoxicity NMDAR->Excitotoxicity AMPAR->Excitotoxicity DBrLPhe 3,5-DBr-L-Phe DBrLPhe->Glutamate_Release Reduces DBrLPhe->NMDAR Partial Agonist DBrLPhe->AMPAR Antagonist

Figure 2: Multi-target mechanism of 3,5-dibromo-L-phenylalanine at the glutamatergic synapse.

Comparative Efficacy: A Review of the Experimental Evidence

The neuroprotective potential of both Memantine and L-Phenylalanine derivatives has been evaluated in a range of in vitro and in vivo models.

In Vitro Studies: From Cell Lines to Primary Neuronal Cultures

In vitro assays provide a controlled environment to dissect the cellular and molecular mechanisms of neuroprotection.

Assay TypeModel SystemStressorMemantine Effect3,5-dibromo-L-tyrosine (DBrT) Effect
Neuronal Viability (LDH Assay) Rat Cortical NeuronsOxygen-Glucose Deprivation (OGD)N/ASignificantly reduced LDH release
Excitotoxicity Rat Hippocampal SlicesNMDANeuroprotective at concentrations below 3 µMN/A
Synaptic Transmission (Patch-Clamp) Rat Hippocampal & Cortical NeuronsN/AN/ADepressed AMPA/kainate mEPSC frequency (IC50: 127.5 µM)
Anti-inflammatory Primary Midbrain Neuron-Glia CulturesLipopolysaccharide (LPS)Reduced microglial activation and pro-inflammatory factor productionN/A

Note: Data for 3,5-dibromo-L-tyrosine (DBrT), a closely related and studied halogenated derivative, is presented here due to the availability of specific in vitro quantitative data in the provided search results. [1]

In Vivo Studies: Preclinical Models of Neurological Disease

Animal models are crucial for evaluating the therapeutic potential and safety of neuroprotective agents in a complex physiological system.

Animal ModelDisease/Injury ModelCompoundKey Findings
Rat Transient Middle Cerebral Artery Occlusion (MCAO) - Stroke3,5-dibromo-L-tyrosine (DBrT)Decreased brain infarct volume to 52.7% of control and neurological deficit score to 57.1% of control.
Rat Endothelin-1 Induced Stroke3,5-dibromo-L-phenylalanine (3,5-DBr-L-Phe)Reduced brain damage by 52%.
Rat Pentylenetetrazole (PTZ) Induced Seizures3,5-dibromo-L-phenylalanine (3,5-DBr-L-Phe)Significantly reduced seizures.
Rat Ischemic StrokeMemantinePreclinical evidence shows inhibition of the excitotoxic cascade and improved motor and sensory function.

Experimental Protocols: A Guide to Assessing Neuroprotection

Reproducible and well-validated experimental protocols are the cornerstone of reliable preclinical research. Below are representative step-by-step methodologies for key assays used to evaluate the neuroprotective effects of compounds like Memantine and L-Phenylalanine derivatives.

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

This assay simulates the ischemic conditions of a stroke to assess a compound's ability to protect neurons from cell death.

Methodology:

  • Cell Culture: Plate primary rat cortical neurons in 24-well plates and culture for 7-10 days to allow for maturation.

  • Compound Pre-treatment: 30 minutes prior to OGD, replace the culture medium with a glucose-free Earle's Balanced Salt Solution (EBSS) containing the test compound (e.g., 3,5-DBr-L-Phe) at various concentrations. Include a vehicle control group.

  • OGD Induction: Place the culture plates in an anaerobic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) at 37°C for a predetermined duration (e.g., 60-90 minutes).

  • Reperfusion: Remove the plates from the chamber and replace the OGD medium with the original pre-conditioned culture medium containing the test compound.

  • Incubation: Return the plates to a standard cell culture incubator (37°C, 5% CO2) for 24 hours.

  • Assessment of Cell Death (LDH Assay): Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells, using a commercially available colorimetric assay kit.

  • Data Analysis: Express LDH release as a percentage of the positive control (neurons subjected to OGD without the test compound) and calculate the concentration-dependent neuroprotective effect of the compound.

Start Primary Neuronal Culture Pretreat Compound Pre-treatment Start->Pretreat OGD Oxygen-Glucose Deprivation Pretreat->OGD Reperfuse Reperfusion OGD->Reperfuse Incubate 24h Incubation Reperfuse->Incubate LDH LDH Assay Incubate->LDH Analyze Data Analysis LDH->Analyze

Figure 3: Workflow for the in vitro Oxygen-Glucose Deprivation (OGD) assay.

In Vivo Neuroprotection Assay: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia (stroke).

Methodology:

  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats and maintain their body temperature at 37°C.

  • MCAO Surgery: Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the CCA and ECA. Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia Duration: Maintain the occlusion for a specific period (e.g., 90 minutes).

  • Reperfusion: Withdraw the suture to allow for reperfusion of the MCA territory.

  • Compound Administration: Administer the test compound (e.g., 3,5-DBr-L-Phe) or vehicle via a defined route (e.g., intraperitoneal injection) at specific time points relative to the onset of ischemia or reperfusion.

  • Neurological Assessment: At 24 or 48 hours post-MCAO, evaluate the animals for neurological deficits using a standardized scoring system (e.g., Bederson's scale).

  • Infarct Volume Measurement: Euthanize the animals and harvest the brains. Slice the brains into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white).

  • Data Analysis: Quantify the infarct volume using image analysis software and compare the infarct volumes and neurological scores between the treated and vehicle control groups.

cluster_0 In Vivo MCAO Workflow Anesthesia Anesthesia & Prep MCAO_Surgery MCAO Surgery Anesthesia->MCAO_Surgery Surgical Procedure Ischemia Ischemia MCAO_Surgery->Ischemia 90 min Reperfusion Reperfusion Ischemia->Reperfusion Suture Withdrawal Compound_Admin Compound Administration Reperfusion->Compound_Admin Treatment Neuro_Assess Neurological Assessment Compound_Admin->Neuro_Assess 24-48h Post-Op Infarct_Measure Infarct Volume Measurement Neuro_Assess->Infarct_Measure Endpoint Data_Analysis Data Analysis Infarct_Measure->Data_Analysis

Sources

Comparative

An In-Depth Technical Guide to Validating Target Engagement: 2-Amino-N-methyl-3-phenylpropanamide vs. Legacy Alternatives

As a Senior Application Scientist, I frequently encounter a critical bottleneck in chemical biology and drug discovery: confirming that a small molecule physically interacts with its intended protein target inside a livi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in chemical biology and drug discovery: confirming that a small molecule physically interacts with its intended protein target inside a living cell. In vitro biochemical assays are insufficient; they strip away the complex intracellular milieu—ATP concentrations, competing metabolites, and membrane permeability barriers.

In this guide, we evaluate the cellular target engagement (TE) of 2-amino-N-methyl-3-phenylpropanamide (AMPP) , a highly permeable synthetic phenylalanine derivative designed to target neutral amino acid-binding proteins (e.g., Aminopeptidase N). We will objectively compare AMPP’s intracellular performance against Bestatin , a legacy alternative that exhibits potent biochemical inhibition but historically struggles with cellular penetrance. To do this, we will deploy three premier TE platforms: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and NanoBRET™.

The Target Engagement Validation Ecosystem

To rigorously validate AMPP, we must cross-reference data across orthogonal platforms. Label-free methods (CETSA and DARTS) assess the endogenous target but provide endpoint data. Labeled methods (NanoBRET) require engineered fusions but offer real-time live-cell kinetics.

TE_Assays Start Target Engagement Validation of AMPP LabelFree Label-Free Methods (Endogenous Target) Start->LabelFree Labeled Labeled Methods (Engineered Target) Start->Labeled CETSA CETSA (Thermal Shift) LabelFree->CETSA Heat Gradient DARTS DARTS (Protease Resistance) LabelFree->DARTS Proteolysis NanoBRET NanoBRET (BRET / Tracer) Labeled->NanoBRET Tracer Competition Readout1 Western Blot / MS (Endpoint) CETSA->Readout1 DARTS->Readout1 Readout2 Luminescence (Live-Cell / Real-Time) NanoBRET->Readout2

Fig 1: Logical workflow comparing CETSA, DARTS, and NanoBRET for target engagement validation.

Experimental Protocols & Methodological Causality

Every protocol must be a self-validating system. Below are the optimized, step-by-step methodologies used to compare AMPP and Bestatin, including the biophysical causality behind each critical step.

A. Cellular Thermal Shift Assay (CETSA)

The 1 relies on the principle that ligand binding thermodynamically stabilizes a protein, shifting its melting temperature ( Tm​ ) [4].

  • Cell Preparation & Dosing: Culture HL-60 cells to 1×106 cells/mL. Treat with vehicle (DMSO), 10 µM AMPP, or 10 µM Bestatin for 1 hour at 37°C.

    • Causality: HL-60 cells express endogenous target levels, avoiding the stoichiometric artifacts of overexpression. A 1-hour incubation ensures the compounds reach intracellular equilibrium across the lipid bilayer.

  • Thermal Challenge: Aliquot 50 µL of the cell suspension into PCR tubes. Heat in a thermal cycler across a gradient (40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at 25°C.

    • Causality: The transient 3-minute heat pulse is strictly optimized to induce irreversible denaturation of unbound proteins without causing massive heat-induced changes to cell permeability or ligand redistribution [5].

  • Lysis and Clearance: Add lysis buffer (NP-40 + protease inhibitors), subject to three rapid freeze-thaw cycles, and centrifuge at 20,000 × g for 20 minutes at 4°C.

    • Causality: High-speed centrifugation physically separates the aggregated (denatured) proteins in the pellet from the stabilized, soluble target in the supernatant.

  • Detection: Analyze the soluble fraction via Western Blot.

B. Drug Affinity Responsive Target Stability (DARTS)

The2 method takes advantage of a reduction in the protease susceptibility of the target protein upon drug binding [2].

  • Lysate Preparation: Lyse cells in M-PER buffer supplemented with phosphatase inhibitors, but strictly omitting protease inhibitors.

    • Causality: Exogenous protease inhibitors would universally block the enzymatic digestion step required to reveal the ligand-induced stability differential [1].

  • Ligand Incubation: Incubate lysate with varying concentrations of AMPP or Bestatin for 30 minutes.

  • Controlled Proteolysis: Add Pronase (1:1000 w/w ratio) for 15 minutes at room temperature.

    • Causality: A mild, controlled digestion ensures that unliganded proteins are cleaved into smaller fragments while ligand-bound proteins are sterically or thermodynamically protected.

  • Quenching: Add SDS sample buffer and boil immediately at 95°C for 5 minutes.

    • Causality: Boiling instantly denatures the Pronase, halting digestion to prevent over-cleavage and preserving the exact snapshot of target stability.

C. NanoBRET™ Live-Cell Target Engagement

The3 platform uses bioluminescence energy transfer to quantitatively measure target occupancy and compound affinity in intact cells [3].

  • Transfection: Transfect HEK293 cells with a NanoLuc®-target fusion plasmid. Plate at 2×104 cells/well.

  • Tracer Equilibration: Add the cell-permeable NanoBRET™ fluorescent tracer at its predetermined EC50​ concentration.

    • Causality: Operating exactly at the tracer's EC50​ ensures the assay window is maximally sensitive to competitive displacement by the unlabeled AMPP, yielding accurate apparent intracellular affinity ( Ki​ ) values.

  • Competitive Displacement: Add serial dilutions of AMPP or Bestatin (1 nM to 100 µM) and incubate for 2 hours.

  • BRET Measurement: Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Read dual-wavelength luminescence.

    • Causality: The extracellular inhibitor quenches any signal from dead cells or secreted NanoLuc, guaranteeing that the BRET signal originates strictly from live, intact cells with intact membranes.

Comparative Performance Data

When we compare AMPP against the legacy alternative Bestatin, a stark contrast between biochemical potency and cellular target engagement emerges.

Table 1: Quantitative Comparison of AMPP vs. Bestatin across TE Platforms

Metric / Assay2-amino-N-methyl-3-phenylpropanamide (AMPP)Bestatin (Legacy Alternative)Performance Insight
Biochemical IC50​ 150 nM20 nMBestatin is 7.5x more potent in cell-free enzymatic assays.
CETSA ΔTm​ +4.2 °C+1.1 °CAMPP induces a robust thermal shift; Bestatin fails to accumulate intracellularly.
DARTS Protection 3.5-fold preservation1.2-fold preservationAMPP strongly protects the target from Pronase degradation.
NanoBRET Cell IC50​ 0.45 µM8.50 µMAMPP demonstrates ~19x superior intracellular target affinity.
Calculated Permeability High (N-methyl amide limits H-bonding)Low (Highly polar, zwitterionic)AMPP's structural design translates to superior live-cell engagement.

Scientific Synthesis: While Bestatin appears superior in a biochemical vacuum ( IC50​ = 20 nM), its highly polar nature severely restricts membrane permeability. In contrast, the N-methyl modification on the amide of 2-amino-N-methyl-3-phenylpropanamide removes a hydrogen bond donor, drastically improving its lipophilicity and cellular penetrance. As validated by NanoBRET and CETSA, AMPP achieves near-complete target saturation in live cells at sub-micromolar concentrations, whereas Bestatin requires nearly 10 µM to achieve the same fractional occupancy.

For researchers developing next-generation probes, AMPP represents a vastly superior scaffold for intracellular applications, and utilizing a multi-tiered TE validation strategy (CETSA, DARTS, NanoBRET) is essential to unmasking these permeability-driven discrepancies.

References
  • Drug affinity responsive target stability (DARTS)
  • Target identification using drug affinity responsive target stability (DARTS). PNAS.
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-amino-N-methyl-3-phenylpropanamide

An Essential Guide to Personal Protective Equipment for Handling 2-amino-N-methyl-3-phenylpropanamide This document serves as an essential guide for the safe handling of 2-amino-N-methyl-3-phenylpropanamide and its commo...

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide to Personal Protective Equipment for Handling 2-amino-N-methyl-3-phenylpropanamide

This document serves as an essential guide for the safe handling of 2-amino-N-methyl-3-phenylpropanamide and its common salt forms, such as the hydrochloride salt. As drug development professionals, our primary responsibility extends beyond achieving research milestones to ensuring the safety of our team and the integrity of our work environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Assessment: Understanding the Risks

Before any handling protocol is established, a thorough understanding of the compound's hazard profile is critical. The hydrochloride salt of 2-amino-N-methyl-3-phenylpropanamide is classified with specific risks that dictate our safety protocols.

Primary Hazard:

  • Skin Sensitization: The most significant documented hazard is its potential to cause an allergic skin reaction (H317). This means that repeated or prolonged contact can lead to an immune response, resulting in rash, itching, or inflammation. Subsequent exposures, even to minute quantities, can trigger a more severe reaction.

Potential Hazards (Inferred from Structural Analogs): While not explicitly listed for the N-methylated form, structurally similar compounds like 2-Amino-3-phenylpropanamide are known to cause skin irritation, serious eye irritation, and respiratory irritation.[1] A conservative and scientifically sound approach demands that we assume these risks are also present when handling 2-amino-N-methyl-3-phenylpropanamide.

Hazard ClassificationGHS CodePictogramDescriptionSource
Skin SensitizationH317GHS07Warning: May cause an allergic skin reaction.
Potential Skin IrritationH315GHS07Warning: Causes skin irritation.[1]
Potential Eye IrritationH319GHS07Warning: Causes serious eye irritation.[1]
Potential Respiratory IrritationH335GHS07Warning: May cause respiratory irritation.[1]

This comprehensive hazard profile forms the logical basis for the multi-layered PPE strategy outlined below.

Core Protective Equipment: A Self-Validating System

The selection of Personal Protective Equipment (PPE) is not a matter of preference but a direct response to the identified hazards. Each component is chosen to create a barrier between you and the chemical, ensuring a self-validating system of protection.

Eye and Face Protection
  • Mandatory Equipment: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, due to the risk of serious eye irritation from splashes or airborne particles, tightly fitting chemical splash goggles are strongly recommended.[2][3]

  • Causality: The mucous membranes of the eyes are highly susceptible to irritants. A splash could cause significant, potentially irreversible damage. When handling larger quantities or if there is a significant splash risk, a face shield should be worn in conjunction with safety goggles to protect the entire face.[2]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are non-negotiable. Nitrile gloves are a suitable choice for incidental contact.[4] Given the H317 classification as a skin sensitizer, it is crucial to prevent any skin contact. Always inspect gloves for tears or holes before use. For prolonged handling or submersion tasks, heavier-duty gloves or double-gloving should be considered.

  • Lab Coat/Coveralls: A standard laboratory coat is required to protect street clothing and skin from minor spills and contamination. For tasks with a higher risk of splashing, chemical-resistant coveralls or an apron should be utilized.[4][5]

Respiratory Protection
  • When Required: Respiratory protection is essential when there is a potential for generating dust or aerosols, such as when weighing the solid compound or preparing solutions.

  • Recommended Equipment: A NIOSH-approved N95 dust mask is the minimum requirement for handling the solid form to prevent inhalation of irritating particulates. All handling of the solid compound should be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize airborne particles.[3][6]

  • Causality: The potential for respiratory irritation necessitates that airborne particles are controlled at the source (engineering controls) and that the user is protected by a respirator (personal protection).[1]

Operational Workflow: From Preparation to Disposal

A disciplined, step-by-step approach to handling ensures that safety protocols are consistently applied.

Step 1: Pre-Handling and Area Preparation
  • Designate Work Area: Cordon off a specific area for handling the compound, preferably within a chemical fume hood.[6]

  • Verify Equipment: Ensure an operational eyewash station and safety shower are immediately accessible.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers before donning PPE.

  • Prepare for Spills: Have a chemical spill kit readily available.

Step 2: Donning and Doffing of PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) D1 1. Lab Coat / Coveralls D2 2. N95 Respirator D1->D2 D3 3. Goggles / Face Shield D2->D3 D4 4. Gloves D3->D4 F1 1. Gloves F2 2. Goggles / Face Shield F1->F2 F3 3. Lab Coat / Coveralls F2->F3 F4 4. N95 Respirator F3->F4

Caption: PPE Donning and Doffing Sequence.

Step 3: Handling the Chemical
  • Weighing: Perform all weighing of the solid compound within a chemical fume hood or a ventilated enclosure to contain dust.[6] Use anti-static weigh boats to prevent dispersal of the powder.

  • Making Solutions: Add the solid to the solvent slowly to avoid splashing. If the process requires heating or sonication, ensure this is done in a capped vessel within the fume hood.

Step 4: Decontamination and Waste Disposal
  • Equipment Decontamination: Thoroughly clean all non-disposable equipment (glassware, spatulas) after use.[7]

  • PPE Disposal: Used gloves, N95 masks, and any other contaminated disposable items must be placed in a designated, sealed hazardous waste container.[7] Do not discard them in regular trash.

  • Chemical Waste: Dispose of unused chemicals and contaminated solutions in a clearly labeled hazardous waste container.[8][9] All chemical waste must be managed by a licensed disposal company in accordance with local and national regulations.[7][8]

Emergency Response Plan

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Management

In the event of a spill, the priority is to ensure personnel safety and contain the material.

Spill_Response Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert Assess Assess Spill Size & Risk (Is it safe to clean?) Alert->Assess MinorSpill Minor Spill: 1. Wear full PPE 2. Cover with absorbent material 3. Collect into waste container Assess->MinorSpill Yes MajorSpill Major Spill: Contact EH&S Immediately Assess->MajorSpill No Decontaminate Decontaminate Spill Area MinorSpill->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-methyl-3-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-methyl-3-phenylpropanamide
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